molecular formula C6H2Cl5N B041903 Pentachloroaniline CAS No. 527-20-8

Pentachloroaniline

Cat. No.: B041903
CAS No.: 527-20-8
M. Wt: 265.3 g/mol
InChI Key: KHCZSJXTDDHLGJ-UHFFFAOYSA-N
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Description

Pentachloroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H2Cl5N and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol, ether, petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49579. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentachloroaniline
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InChI

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
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InChI Key

KHCZSJXTDDHLGJ-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N
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Molecular Formula

C6H2Cl5N
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DSSTOX Substance ID

DTXSID4037584
Record name Pentachloroaniline
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Molecular Weight

265.3 g/mol
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Physical Description

Solid; [HSDB] Crystalline solid; [MSDSonline]
Record name Pentachloroaniline
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Solubility

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER
Record name PENTACHLOROANILINE
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Vapor Pressure

0.0000035 [mmHg]
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Color/Form

NEEDLES FROM ALCOHOL

CAS No.

527-20-8
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Melting Point

235 °C
Record name PENTACHLOROANILINE
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Foundational & Exploratory

what is the chemical structure of pentachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloroaniline (PCA) is a chlorinated aromatic amine of significant interest in environmental science and toxicology. Primarily known as a major metabolite of the fungicide quintozene (pentachloronitrobenzene), its persistence in the environment and potential health impacts necessitate a thorough understanding of its chemical and biological properties. This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and metabolic pathways of this compound, tailored for professionals in research and development.

Chemical Identity and Structure

This compound is an organic compound where an aniline (B41778) molecule is substituted with five chlorine atoms on the benzene (B151609) ring.

  • IUPAC Name: 2,3,4,5,6-pentachloroaniline[1]

  • Molecular Formula: C₆H₂Cl₅N[2][3]

  • CAS Number: 527-20-8[2][3]

  • Synonyms: 2,3,4,5,6-Pentachlorobenzenamine, Pentachloroaminobenzene, PCA[2]

The structure consists of a central benzene ring bonded to an amino (-NH₂) group and five chlorine atoms, leading to a high degree of chlorination which significantly influences its chemical properties.

Physicochemical and Spectral Data

The properties of this compound are summarized in the table below. Its high molecular weight and extensive chlorination result in low water solubility and a high potential for bioaccumulation.

PropertyValueReference(s)
Molecular Weight 265.34 g/mol [3]
Appearance Yellow crystalline solid[3]
Melting Point 232 °C[4]
Boiling Point 335.8 ± 37.0 °C (Predicted)[4]
Density 1.75 g/cm³[3]
Water Solubility Practically insoluble[3]
Solubility in Organics Soluble in alcohol, ether, petroleum ether[2]
LogP 5.117
Vapor Pressure 3.5 x 10⁻⁶ mm Hg at 25 °C (Estimated)[1]
Henry's Law Constant 4.25 x 10⁻⁷ atm-cu m/mole (Estimated)[1]

Spectral Data:

  • Mass Spectrometry (GC-MS, Electron Ionization): The mass spectrum of this compound is characterized by a prominent molecular ion peak cluster due to the isotopic distribution of chlorine. The major peaks are observed at m/z 263, 265, and 267.[5]

  • Infrared (IR) Spectroscopy: The FTIR spectrum (KBr wafer) shows characteristic peaks for N-H stretching of the primary amine group and C-Cl stretching from the chlorinated aromatic ring.[1] A sharp NH absorption band has been noted at 3295 cm⁻¹ and a broader band centered at 3205 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chemical reduction of pentachloronitrobenzene (B1680406) (PCNB).[3]

Objective: To synthesize 2,3,4,5,6-pentachloroaniline from pentachloronitrobenzene.

Materials:

  • Pentachloronitrobenzene (PCNB)

  • Granular Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695) (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a heating mantle.

  • To the flask, add pentachloronitrobenzene (1 equivalent).

  • Add granular tin (approximately 2.5-3 equivalents).

  • Add a sufficient volume of 95% ethanol to create a slurry that can be stirred effectively.

  • With stirring, slowly add concentrated hydrochloric acid (several equivalents) through the top of the condenser. An exothermic reaction should be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding a 5 M NaOH solution until the mixture is basic (check with pH paper). This will precipitate the tin salts.

  • Filter the mixture through a Buchner funnel to remove the tin salts. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washes. The product, this compound, may precipitate upon cooling or can be isolated by evaporating the ethanol under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Determination by GC-MS

This compound is frequently monitored in environmental samples. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for its detection and quantification.

Objective: To determine the concentration of this compound in a sample matrix (e.g., soil, water).

Methodology:

  • Sample Preparation (Extraction):

    • Soil/Sediment: A solid sample is typically extracted using a solvent like methylene (B1212753) chloride or a mixture of acetone (B3395972) and hexane (B92381) via methods such as Soxhlet extraction or pressurized fluid extraction.

    • Water: Liquid-liquid extraction is performed, typically at a basic pH, using a non-polar solvent like methylene chloride.

  • Extract Cleanup: The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering co-extractives.

  • Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. An internal standard is added before analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for organochlorine compounds (e.g., DB-5ms or equivalent).

    • Injector: Splitless injection at a temperature of ~250 °C.

    • Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used, targeting the characteristic ions of this compound (m/z 263, 265, 267).

  • Quantification: A calibration curve is generated using certified reference standards of this compound. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

Metabolism and Biological Activity

This compound is the primary metabolite of the fungicide pentachloronitrobenzene (PCNB), also known as quintozene.[1][2] This transformation occurs in soil, plants, and animals through the reduction of the nitro group.

cluster_env Environmental/Biological System cluster_metabolism Primate Metabolism PCNB Pentachloronitrobenzene (PCNB / Quintozene) PCA This compound (PCA) PCNB->PCA Nitroreductases (Microbial/Cellular Reduction) NHPCA N-Hydroxythis compound PCA->NHPCA Oxidative Metabolism NHPCA->PCA Disproportionation Nitroso Pentachloronitrosobenzene (B79661) NHPCA->Nitroso Disproportionation

Metabolic pathway of Pentachloronitrobenzene to this compound.

In vivo studies in rhesus monkeys have shown that this compound can be further metabolized oxidatively to N-hydroxythis compound. This metabolite is unstable and can undergo disproportionation to form pentachloronitrosobenzene and regenerate this compound.

The toxicity of chlorinated anilines is a subject of concern. While specific data on this compound is limited, the class of chloroanilines is known to induce hematotoxicity, particularly methemoglobinemia. This condition impairs the oxygen-carrying capacity of red blood cells. The potential carcinogenicity of this compound has also been noted.

PCA This compound (PCA) Metabolites Reactive Metabolites (e.g., N-hydroxylamine) PCA->Metabolites Metabolic Activation OxidativeStress Oxidative Stress Metabolites->OxidativeStress Methemoglobin Methemoglobin Formation Metabolites->Methemoglobin DNADamage DNA Damage OxidativeStress->DNADamage Toxicity Cellular Toxicity & Potential Carcinogenicity Methemoglobin->Toxicity DNADamage->Toxicity

References

An In-depth Technical Guide to the Synthesis of Pentachloroaniline from Pentachloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of pentachloroaniline (PCA) from pentachloronitrobenzene (B1680406) (PCNB). The information presented herein is intended for a technical audience and details various established methodologies, including experimental protocols and quantitative data to facilitate laboratory-scale synthesis.

Introduction

This compound is a chlorinated aromatic amine that serves as a valuable intermediate in the synthesis of various chemical compounds, including dyes, pesticides, and pharmaceuticals. A primary and efficient route to its synthesis is the reduction of the nitro group of the readily available precursor, pentachloronitrobenzene. This guide will explore the most common and effective methods for this transformation: the Béchamp reduction using iron and acid, reduction with tin(II) chloride, and catalytic hydrogenation.

Synthetic Methodologies

The conversion of pentachloronitrobenzene to this compound is a reduction reaction. The choice of method may depend on factors such as scale, available equipment, and desired purity. Below are detailed descriptions of the most prevalent synthetic strategies.

Béchamp Reduction with Iron and Hydrochloric Acid

The Béchamp reduction is a classical and industrially significant method for the reduction of aromatic nitro compounds using iron metal in the presence of an acid, typically hydrochloric acid.

Reaction Scheme:

Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add pentachloronitrobenzene and iron powder.

  • Add a mixture of ethanol (B145695) and water as the solvent.

  • Heat the stirred mixture to a gentle reflux.

  • Slowly add concentrated hydrochloric acid dropwise from the dropping funnel.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Once the reaction is complete, cool the mixture and neutralize it with a base, such as sodium carbonate, to precipitate iron hydroxides.

  • Filter the mixture to remove the iron sludge.

  • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Quantitative Data for Béchamp Reduction of Analogous Nitroarenes:

ReactantReducing AgentAcidSolventTemperatureTimeYield
4-NitroacetophenoneIron PowderConc. HClEthanol/WaterReflux1 hourHigh
Reduction with Tin(II) Chloride

Reduction using tin(II) chloride in the presence of a strong acid is a common and effective laboratory method for the conversion of nitroarenes to anilines.

Reaction Scheme:

(Followed by neutralization to obtain the free amine)

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentachloronitrobenzene in a suitable solvent such as ethanol.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a concentrated solution of sodium hydroxide (B78521) to neutralize the acid and precipitate tin salts.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase with an anhydrous drying agent.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify by recrystallization.

Quantitative Data for Tin(II) Chloride Reduction of a Substituted Nitrobenzene:

ReactantReducing AgentAcidSolventTemperatureTimeYield
4-Benzyloxy-3-chloronitrobenzeneSnCl₂·2H₂OConc. HClEthanolReflux1.5 hours~90%
Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity. This method involves the use of hydrogen gas and a metal catalyst.

Reaction Scheme:

Experimental Protocol:

  • Place pentachloronitrobenzene and a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). A sulphided platinum on charcoal catalyst can be used to minimize dehalogenation.[1]

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 140 psi).[1]

  • Heat the mixture to the appropriate temperature (e.g., 90-120°C) with vigorous stirring.[1]

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the vessel, and carefully vent the excess hydrogen.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the this compound by recrystallization.

Quantitative Data for Catalytic Hydrogenation of Chlorinated Nitroaromatics:

ReactantCatalystPressureTemperatureTimeYield
2,5-Dichloronitrobenzene1% Pt/C140 psi90-95°C3 hours95.6%[1]
2-Chloro-4-nitroaniline5% Sulphided Pt/C140 psi120°C10 hoursHigh[1]

Purification by Recrystallization

The crude this compound obtained from any of the above methods can be purified by recrystallization to obtain a product of high purity.

General Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. Common solvents for recrystallization of anilines include ethanol, methanol, or mixtures with water. Toluene is also a potential solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution by gravity to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Pentachloronitrobenzene reduction Reduction Reaction (Béchamp, SnCl2/HCl, or Catalytic Hydrogenation) start->reduction crude_pca Crude this compound reduction->crude_pca neutralization Neutralization & Filtration (for Béchamp and SnCl2 methods) crude_pca->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization pure_pca Pure this compound recrystallization->pure_pca

Caption: General experimental workflow for the synthesis of this compound.

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times.

References

physical and chemical properties of 2,3,4,5,6-pentachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,4,5,6-Pentachloroaniline: Core Physical and Chemical Properties for Researchers

Introduction

2,3,4,5,6-Pentachloroaniline (PCA) is a highly chlorinated aromatic amine with the chemical formula C₆H₂Cl₅N.[1] It presents as a white to light yellow or yellowish crystalline solid.[2][3][4] This compound is of significant interest to researchers, particularly in the fields of environmental science and toxicology, as it is a primary metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB), also known as quintozene.[1] Due to the historical use of PCNB, pentachloroaniline can be found in various environmental matrices, including soil and water.[1] Its high stability and low volatility contribute to its environmental persistence.[1] Industrially, it serves as an intermediate in the synthesis of dyes, pesticides, and plasticizers, and is also used in rubber production and as a flame retardant.[3]

Physical Properties of 2,3,4,5,6-Pentachloroaniline

The physical characteristics of 2,3,4,5,6-pentachloroaniline are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and for developing appropriate analytical and handling procedures.

PropertyValueSource(s)
Molecular Formula C₆H₂Cl₅N[1][5][6][7]
Molecular Weight 265.3 g/mol [1][5]
Appearance White to light yellow/orange crystalline solid[2][3][8]
Melting Point 232 - 235 °C[1][8][9]
Boiling Point 331 - 335.8 °C (Predicted/Experimental)[2][8][9]
Density 1.75 - 1.89 g/cm³[2][3][9]
Vapor Pressure 3.5 x 10⁻⁶ mm Hg at 25 °C (Estimated)[5]
Water Solubility 0.03 mg/L at 25 °C (practically insoluble)[1][3]
Solubility in Organic Solvents Soluble in alcohol, ether, petroleum ether, hexane, and dichloromethane. Slightly soluble in chloroform, DMSO, and methanol (B129727) (with heating).[1][2][8]
pKa -2.04 ± 0.10 (Predicted, refers to the conjugate acid)[8]
LogP (Octanol-Water Partition Coefficient) 5.1[5]
Henry's Law Constant 4.25 x 10⁻⁷ atm-cu m/mole (Estimated)[5]

Chemical Properties and Reactivity

2,3,4,5,6-Pentachloroaniline exhibits chemical properties characteristic of a highly halogenated aromatic amine.

  • Identifiers :

    • CAS Number : 527-20-8[1][2][6][7]

    • IUPAC Name : 2,3,4,5,6-pentachloroaniline[1][2][5][6]

    • SMILES : C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N[1][5]

    • InChI : InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2[1][5][6][7]

  • Reactivity :

    • Electrophilic Aromatic Substitution : The high degree of chlorination deactivates the aromatic ring, making electrophilic substitution reactions challenging but possible under specific conditions.[1]

    • Hydrolysis : The compound can undergo hydrolysis under certain conditions, although the reaction is generally slow due to the stability conferred by the chlorine atoms.[1]

    • Basicity : As an aniline (B41778) derivative, the lone pair of electrons on the nitrogen atom imparts basic properties, though it is a very weak base due to the electron-withdrawing effects of the five chlorine atoms.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2,3,4,5,6-pentachloroaniline are outlined below.

Synthesis Protocols

1. Reduction of Pentachloronitrobenzene (PCNB) This is a well-established method for producing this compound.[1]

  • Reagents :

    • Pentachloronitrobenzene (PCNB)

    • Tin (Sn)

    • Hydrochloric acid (HCl)

    • Ethanol

  • Procedure :

    • Dissolve pentachloronitrobenzene in an ethanolic solution.

    • Add tin metal and concentrated hydrochloric acid to the solution.

    • The reaction is conducted at temperatures ranging from room temperature to reflux conditions.[1]

    • The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to isolate the this compound product. This typically involves neutralization, extraction, and purification steps.

2. High-Temperature Ammonolysis of Hexachlorobenzene This method provides high conversion rates and yields of this compound.[1]

  • Reagents :

    • Hexachlorobenzene (HCB)

    • Liquid Ammonia (NH₃)

    • N-methylpyrrolidinone (NMP) as an aprotic polar solvent

  • Procedure :

    • Combine hexachlorobenzene, liquid ammonia, and N-methylpyrrolidinone in a molar ratio of 1:5:9 in a high-pressure reactor.[1]

    • Heat the mixture to a temperature of 190 to 230 °C.[1]

    • Maintain the pressure between 1.5 and 3.0 megapascals.[1]

    • Allow the reaction to proceed for 2 to 3 hours.[1]

    • Under these conditions, HCB conversion rates can reach 96-98.5%, with this compound yields of 94.8-97.3%.[1]

    • After cooling, the product is isolated from the reaction mixture.

G Synthesis Workflow: Ammonolysis of Hexachlorobenzene A Reactants Hexachlorobenzene Liquid Ammonia N-methylpyrrolidinone B High-Pressure Reactor A->B Load D Isolation & Purification B->D Cool & Transfer C Reaction Conditions 190-230 °C 1.5-3.0 MPa 2-3 hours C->B E Final Product 2,3,4,5,6-Pentachloroaniline (94.8-97.3% Yield) D->E Yields

Synthesis of PCA via Ammonolysis.
Purification Protocol: Perchloroethylene Crystallization

This technique is employed to produce high-purity this compound, effectively removing residual starting materials and by-products.[1]

  • Reagent :

    • Crude this compound

    • Perchloroethylene

  • Procedure :

    • Dissolve the crude this compound in hot perchloroethylene. The process operates at temperatures between 80 and 120 °C under atmospheric pressure.[1]

    • Maintain the temperature for a residence time of 2 to 4 hours to ensure complete dissolution.[1]

    • Induce crystallization by controlled cooling of the solution. This allows for the formation of high-purity crystals.

    • Separate the purified crystals from the mother liquor by filtration.

    • This method can achieve product purities of 98 to 99.5% with recovery yields typically exceeding 95%.[1]

G Purification Workflow: Perchloroethylene Crystallization A Crude This compound B Dissolution Perchloroethylene 80-120 °C 2-4 hours A->B C Controlled Cooling B->C D Crystallization C->D E Filtration D->E F High-Purity Product (98-99.5% Purity) E->F

Purification of PCA via Crystallization.
Analytical Protocols

Due to its presence as an environmental contaminant, several analytical methods are used for the detection and quantification of this compound.[1]

1. Gas Chromatography with Electron Capture Detection (GC-ECD)

  • Principle : This method is highly sensitive for detecting electrophilic compounds like chlorinated molecules.

  • Sample Preparation :

    • Extract the sample (e.g., water, soil) with an appropriate organic solvent (e.g., methylene (B1212753) chloride, hexane).

    • Concentrate the extract.

    • Perform a cleanup step to remove interfering substances. A common technique is column chromatography using Florisil.[1][10]

  • Instrumentation :

    • Gas chromatograph equipped with an Electron Capture Detector.

    • A suitable capillary column (e.g., SE-54 or SP-2250) is used for separation.[10]

  • Analysis :

    • Inject the prepared sample extract into the GC.

    • The compound is separated from other components in the column based on its volatility and interaction with the stationary phase.

    • The ECD detects the compound as it elutes, generating a signal proportional to its concentration.

    • Quantification is achieved by comparing the peak area of the sample to that of known standards.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle : Provides both separation and structural identification, offering higher confidence in compound identification compared to GC-ECD.

  • Procedure : The sample preparation and GC separation steps are similar to GC-ECD. Instead of an ECD, the eluent from the column is passed into a mass spectrometer.

  • Detection : The mass spectrometer ionizes the this compound molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification.[6][11]

3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Principle : An alternative to GC-based methods, particularly useful as it does not require derivatization for polar and thermolabile compounds.[12]

  • Procedure :

    • Sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte and clean up the sample.[12]

    • The prepared sample is injected into the HPLC system.

    • Separation occurs in a liquid mobile phase on a stationary phase column.

    • The eluent is introduced into a mass spectrometer for detection and identification, similar to GC-MS.

References

Pentachloroaniline: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentachloroaniline, a significant chlorinated aromatic amine. This document details its chemical identity, physicochemical properties, synthesis, and metabolic pathways, presenting critical data for research and development applications.

Core Chemical Identifiers

  • IUPAC Name: 2,3,4,5,6-pentachloroaniline[1][2][3]

  • CAS Number: 527-20-8[1][2][4][5][6]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound, compiled from various sources for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₂Cl₅N[1][2][6][7][8]
Molecular Weight 265.35 g/mol [6][7][9][10]
Appearance Yellowish crystalline solid[1][2]
Melting Point 232 °C[6][9]
Boiling Point 335.8 ± 37.0 °C (Predicted)[9]
Density 1.751 ± 0.06 g/cm³ (Predicted)[9]
Water Solubility Practically insoluble[2]
Solubility in Organic Solvents Readily dissolves in organic solvents[2]
Log K_ow_ (Octanol-Water Partition Coefficient) ~5
Vapor Pressure 3.5 x 10⁻⁶ mm Hg (Estimated)[11]
Henry's Law Constant 4.25 x 10⁻⁷ atm-cu m/mole (Estimated)[11]
Soil Adsorption Coefficient (K_oc) 41,687[11]
UN Number 2811[7]
Hazard Class 6.1[5][7]

Experimental Protocols

Synthesis of this compound via Reduction of Pentachloronitrobenzene (B1680406)

This protocol describes a common laboratory-scale method for the synthesis of this compound.

Materials:

  • Pentachloronitrobenzene (PCNB)

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place pentachloronitrobenzene.

  • Addition of Reagents: Add a molar excess of granulated tin to the flask. Slowly add ethanol, followed by the cautious addition of concentrated hydrochloric acid. The reaction is exothermic and should be controlled.

  • Reflux: Heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for several hours until the reaction is complete. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After cooling, carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution until the solution is alkaline. This will precipitate the crude this compound.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with distilled water to remove any inorganic salts.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable organic solvent, such as ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain the final product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Signaling and Metabolic Pathways

This compound is a primary metabolite of the fungicide pentachloronitrobenzene (PCNB).[12][11] The metabolic transformation of PCNB to this compound is a critical step in its environmental fate and toxicological profile. Further metabolism of this compound can occur in biological systems.

Pentachloroaniline_Metabolism PCNB Pentachloronitrobenzene (PCNB) PCA This compound (PCA) PCNB->PCA Reduction (in animals, plants, soil) NHydroxy N-Hydroxythis compound PCA->NHydroxy Oxidative Metabolism (in Rhesus Monkeys) Conjugates Glucuronide and Sulfate Conjugates PCA->Conjugates Conjugation NHydroxy->Conjugates Conjugation

Caption: Metabolic pathway of this compound from PCNB and its subsequent metabolism.

References

An In-depth Technical Guide to the Core Uses and Applications of Pentachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloroaniline (PCA), a chlorinated aromatic amine, serves as a significant intermediate in various industrial chemical syntheses. This technical guide provides a comprehensive overview of its primary uses, with a focus on its role in the manufacturing of dyes and as a key metabolite of the fungicide quintozene. The document details its environmental fate, including degradation pathways and bioaccumulation, and presents toxicological insights. Experimental protocols for its synthesis and analysis are provided, alongside quantitative data to support research and development activities.

Introduction

This compound (C₆H₂Cl₅N) is a yellow crystalline solid that is practically insoluble in water but soluble in organic solvents.[1] Its industrial importance stems from its function as a precursor and intermediate in the synthesis of a variety of organic compounds.[2][3] Historically, it has been utilized in the production of dyes, pigments, pesticides, plasticizers, and rubber chemicals, and has been investigated for its flame-retardant properties.[1][4] However, its environmental persistence and toxicological profile have led to regulatory scrutiny and a decline in some of its direct applications. A significant portion of environmental this compound originates from the degradation of the fungicide quintozene (pentachloronitrobenzene), of which it is a major metabolite.[5]

Primary Uses and Applications

Intermediate in Dye and Pigment Synthesis

This compound serves as a precursor in the manufacturing of certain azo dyes.[4] The general principle involves the diazotization of the primary amine group on the this compound molecule, followed by coupling with a suitable aromatic compound to form a colored azo compound. While specific proprietary formulations are not publicly detailed, the fundamental chemistry follows established azo dye synthesis protocols.

Pesticide Intermediate and Metabolite

This compound is a primary degradation product of the fungicide quintozene (pentachloronitrobenzene or PCNB), which is no longer registered for use in the United States.[5] Its presence in the environment is therefore often linked to the historical use of this pesticide.[5] Understanding the formation and fate of this compound is crucial for environmental monitoring and remediation efforts.

Application in Rubber Production

This compound has been mentioned in the context of rubber production, likely as a vulcanization accelerator or as a component in antioxidant formulations.[1] Accelerators are used to control the rate and temperature of the vulcanization process, thereby influencing the final properties of the rubber product.

Flame Retardant Applications

The high chlorine content of this compound suggests its potential as a flame retardant.[1] Halogenated compounds can interfere with the combustion process in the gas phase by scavenging free radicals. However, detailed formulations and specific applications as a flame retardant are not extensively documented in publicly available literature.

Quantitative Data

The following tables summarize key quantitative data related to the environmental fate and properties of this compound.

Table 1: Environmental Fate and Degradation

ParameterValueConditionsReference
Atmospheric Half-life~12 daysReaction with hydroxyl radicals[5]
Anaerobic Soil Half-life~40 daysSulfate-reducing sediment[5]
Aerobic Soil DegradationNo significant degradation after 2 weeksIncubation at 25 °C[5]
Soil Adsorption Coefficient (Koc)41,687Indicates immobility in soil[6]
Henry's Law Constant4.25 x 10⁻⁷ atm-m³/molIndicates non-volatility from water[5]

Table 2: Bioaccumulation and Toxicity

ParameterValueSpeciesReference
Bioconcentration Factor (BCF)363Guppies (flow-through system)[5]
Bioconcentration Factor (BCF)6026Guppies (static system)[5]
Acute Oral Toxicity (LD50, rat)>15,000 mg/kgRoute unreported[5]

Experimental Protocols

Synthesis of this compound from Hexachlorobenzene (B1673134)

This protocol is based on a patented method for the synthesis of this compound.[4]

Materials:

Procedure:

  • Combine 100 grams of hexachlorobenzene with 350 ml of liquid ammonia in a stainless steel pressure vessel.

  • Heat the vessel to 200°C for one hour.

  • Cool the reaction mixture and vent any excess ammonia.

  • The crude product can be purified by dissolving it in concentrated sulfuric acid, filtering to remove any unreacted hexachlorobenzene, and then precipitating the this compound by diluting the acid filtrate with water.

General Protocol for Azo Dye Synthesis from this compound

Part A: Diazotization of this compound

  • Dissolve a known molar equivalent of this compound in a suitable solvent (e.g., a mixture of glacial acetic acid and water) and cool the solution to 0-5°C in an ice bath.

  • Slowly add a concentrated solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir vigorously.

  • The formation of the diazonium salt solution is typically indicated by a color change. Keep the solution cold for the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve a molar equivalent of the desired coupling component (e.g., a phenol (B47542) or another aromatic amine) in an alkaline solution (e.g., aqueous sodium hydroxide). Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with continuous stirring.

  • An azo dye should precipitate out of the solution.

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete reaction.

  • Collect the dye precipitate by filtration, wash with cold water, and dry.

Analytical Method for this compound in Environmental Samples

This protocol is a generalized procedure based on EPA methodologies for the analysis of organic compounds in water and soil.[7]

Sample Preparation (Water):

  • Adjust the pH of a 1-liter water sample to >11.

  • Extract the sample with methylene (B1212753) chloride using a separatory funnel.

  • Concentrate the extract using a Kuderna-Danish apparatus.

  • Perform a solvent exchange to a solvent suitable for the analytical instrument (e.g., toluene (B28343) or hexane).

Sample Preparation (Soil/Sediment):

  • Extract a known weight of the sample with an appropriate solvent mixture (e.g., methylene chloride/acetone) using a technique such as Soxhlet extraction or pressurized fluid extraction.

  • Concentrate the extract.

Analysis:

  • Analyze the prepared extract using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Signaling Pathways and Logical Relationships

Anaerobic Degradation Pathway of this compound

The anaerobic degradation of this compound proceeds through a stepwise reductive dechlorination process. The following diagram illustrates this pathway.

G PCA This compound TeCA Tetrachloroanilines (2,3,4,5- and 2,3,5,6-) PCA->TeCA Reductive Dechlorination TrCA Trichloroanilines (e.g., 2,4,5- and 2,3,5-) TeCA->TrCA Reductive Dechlorination DCA Dichloroanilines (e.g., 2,4-, 2,5-, and 3,5-) TrCA->DCA Reductive Dechlorination CA Chloroanilines (3- and 4-) DCA->CA Reductive Dechlorination

Anaerobic degradation pathway of this compound.
Conceptual Genotoxicity Mechanism of Action

While a specific signaling pathway for this compound-induced toxicity is not well-defined, a generalized mechanism for the genotoxicity of aromatic amines involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. A metabolite of the related compound pentachlorophenol (B1679276), tetrachloro-1,4-benzoquinone, is known to form DNA adducts.[8]

G cluster_0 Metabolic Activation cluster_1 Cellular Damage PCA This compound Metabolites Reactive Metabolites (e.g., Quinones) PCA->Metabolites Oxidation DNA DNA Metabolites->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutations Mutations Adducts->Mutations Faulty DNA Repair/Replication Cancer Cancer Mutations->Cancer

Conceptual pathway for genotoxicity of this compound.

Conclusion

This compound remains a compound of interest primarily due to its role as a chemical intermediate and a persistent environmental metabolite. While its direct industrial applications have diminished due to environmental and health concerns, its presence in various synthetic pathways and its environmental fate continue to be relevant areas of research. This guide provides a foundational understanding of its core applications, supported by quantitative data and generalized experimental protocols, to aid researchers and professionals in their work with this compound. Further research is warranted to fully elucidate its toxicological mechanisms and to develop more detailed protocols for its industrial applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentachloroaniline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its molecular characteristics. The information is presented to support research and development activities.

Core Molecular Data

This compound is a chlorinated aromatic amine.[1] Its fundamental molecular properties are summarized below.

PropertyValueSource
Chemical Formula C₆H₂Cl₅N[2][3][4][5]
Molecular Weight 265.352 g/mol [4]
IUPAC Name 2,3,4,5,6-pentachloroaniline[2][3]
CAS Number 527-20-8[2][3][4]
Appearance Yellow crystalline solid[2]
Solubility Practically insoluble in water, soluble in organic solvents.[1][2]

Synthesis of this compound

A primary method for the synthesis of this compound is through the reduction of pentachloronitrobenzene (B1680406).[2]

Experimental Protocol: Reduction of Pentachloronitrobenzene

Objective: To synthesize this compound by the chemical reduction of pentachloronitrobenzene.

Reagents:

Methodology:

  • Combine pentachloronitrobenzene with tin and ethanol in a suitable reaction vessel.

  • Slowly add hydrochloric acid to the mixture to initiate the reduction reaction.

  • The nitro group (-NO₂) of pentachloronitrobenzene is reduced to an amino group (-NH₂), yielding this compound.[2]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture should be worked up to isolate and purify the this compound product. This typically involves neutralization, extraction with an organic solvent, and subsequent purification steps such as recrystallization or chromatography.

Logical Workflow of Synthesis

The synthesis of this compound from pentachloronitrobenzene follows a direct reductive pathway. This process is a key reaction in the production of this highly chlorinated aniline.

G A Pentachloronitrobenzene (C₆Cl₅NO₂) C This compound (C₆H₂Cl₅N) A->C Reduction B Reducing Agents (Sn/HCl in Ethanol) B->C

Caption: Synthesis pathway of this compound.

References

Pentachloroaniline Solubility: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of pentachloroaniline in water and various organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties.

Introduction to this compound

This compound is a chlorinated aromatic amine. Its structure, characterized by a benzene (B151609) ring substituted with five chlorine atoms and an amino group, renders it a compound with low polarity. This inherent hydrophobicity significantly influences its solubility in aqueous and organic media. Understanding its solubility is paramount for applications ranging from environmental analysis to the synthesis of dyes and pesticides. This compound is described as a yellow crystalline solid.

Quantitative Solubility Data

The solubility of this compound exhibits a stark contrast between aqueous and organic environments. While it is sparingly soluble in water, it shows a greater affinity for non-polar organic solvents. The available quantitative and qualitative solubility data are summarized below.

SolventSolubilityTemperature (°C)
Water0.03 mg/L25
Alcohol (e.g., Ethanol)SolubleNot Specified
Diethyl EtherSolubleNot Specified
Petroleum EtherSolubleNot Specified
Hexane (B92381)Readily SolubleNot Specified
Dichloromethane (B109758)Readily SolubleNot Specified
ChloroformSlightly Soluble (enhanced with heating)Not Specified
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified
MethanolSlightly Soluble (enhanced with heating)Not Specified

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, primarily stemming from its molecular structure.

  • Polarity: The five electron-withdrawing chlorine atoms and the non-polar benzene ring contribute to the overall low polarity of the molecule. This leads to poor solubility in polar solvents like water, which readily forms hydrogen bonds. Conversely, it is more soluble in non-polar organic solvents where "like dissolves like" interactions can occur.[1]

  • Temperature: For most solid solutes, solubility in liquid solvents increases with temperature. While specific data for this compound is scarce, it is generally expected that its solubility in organic solvents will increase with a rise in temperature.[1]

  • Solvent Properties: The chemical nature of the solvent plays a crucial role. Non-polar solvents such as hexane and dichloromethane are more effective at solvating the non-polar this compound molecule compared to polar protic or aprotic solvents.[1]

Factors Influencing this compound Solubility Solubility This compound Solubility Polarity Molecular Polarity (Low) Solubility->Polarity dictated by Temperature Temperature Solubility->Temperature influenced by Solvent Solvent Properties Solubility->Solvent dependent on Interactions Solute-Solvent Interactions Polarity->Interactions Temperature->Interactions affects energy of Solvent->Interactions Shake-Flask Method Workflow Start Start Prep Add excess this compound to water in a flask Start->Prep Equilibrate Agitate at constant temperature to reach equilibrium Prep->Equilibrate Separate Centrifuge to separate solid and liquid phases Equilibrate->Separate Analyze Analyze clear supernatant for concentration Separate->Analyze End End Analyze->End

References

Pentachloroaniline as a Metabolite of Quintozene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quintozene, also known as pentachloronitrobenzene (B1680406) (PCNB), is a fungicide that has seen widespread use in agriculture. Its metabolic fate in the environment and in biological systems is of significant interest due to the potential for bioaccumulation and toxicity of its metabolites. One of the primary metabolites of quintozene is pentachloroaniline (PCA), formed through the reduction of the nitro group. This technical guide provides a comprehensive overview of the formation of this compound from quintozene, detailing the metabolic pathways, experimental protocols for its analysis, and quantitative data from various studies.

Metabolic Pathways of Quintozene to this compound

The biotransformation of quintozene to this compound is a key metabolic process observed in a variety of organisms, including mammals, plants, and soil microorganisms.[1][2][3] The primary reaction is the reduction of the nitro group (-NO2) of the quintozene molecule to an amino group (-NH2), resulting in the formation of this compound.

In animals , the metabolism of quintozene is species-dependent.[1] Following oral administration in rats, quintozene is metabolized and its metabolites are excreted in urine and feces. Besides the direct reduction to this compound, another major biotransformation pathway involves the replacement of the nitro group with glutathione, leading to the formation of mercapturic acids.[1] In rabbits, oral dosage of quintozene resulted in the excretion of both free and conjugated this compound in the urine.[1]

In plants , quintozene can be taken up from the soil and metabolized.[4] The conversion to this compound has been observed in various crops.[4][5] This transformation can occur within the plant tissues or in the soil, with subsequent uptake of the metabolite by the plant.[5]

Soil microorganisms play a crucial role in the degradation of quintozene in the environment, with this compound being a major product.[1] This conversion is influenced by soil conditions, with the process being enhanced in submerged soils.[1]

Below is a diagram illustrating the primary metabolic pathway from quintozene to this compound.

Quintozene_Metabolism Quintozene Quintozene (Pentachloronitrobenzene) PCA This compound (PCA) Quintozene->PCA Nitroreductase (Reduction of Nitro Group)

Figure 1: Metabolic conversion of Quintozene to this compound.

Quantitative Data on this compound Formation

The formation of this compound from quintozene has been quantified in various matrices. The following tables summarize key quantitative data from studies on animals, plants, and soil.

Table 1: this compound as a Metabolite of Quintozene in Animal Studies

Animal ModelDose of QuintozeneMatrixThis compound LevelOther Key MetabolitesReference
Rabbit2 g (oral)Urine12% of dose (free and conjugated)N-acetyl-S-pentachlorophenyl-cysteine (14%)[1]
Rat5 mg/kg (oral, 14C-quintozene)Urine24% of 14C identified as a conjugate of PCAN-acetyl-S-pentachlorophenylcysteine (59% of 14C)[2]
Goat-Milk, FatIdentified as the sole metabolite-[2]
Chicken500 ppm in dietTissuesPresentN-pentachlorophenylhydroxylamine[2]

Table 2: this compound Residues in Crops Following Quintozene Treatment

CropQuintozene Application RateSampleThis compound (PCA) Residue LevelQuintozene (PCNB) Residue LevelReference
Lettuce30 g/m2LettuceNot specified, but detectedDeclined from 60 µg/g to near zero in 7 weeks[3]
Cotton300 ppm in soilYoung plants (2 weeks)1.1 ppm155 ppm[6]
Potatoes21 kg ai/haWhole potatoesNot specified, but detectedTotal residue of 2.4 mg/kg (as quintozene)[2]
Peanuts38 kg ai/haRootsNot specified, but detectedHighest 14C levels found in roots[2]

Table 3: this compound Levels in Soil After Quintozene Application

Soil TypeQuintozene Application HistoryThis compound (PCA) LevelQuintozene (PCNB) LevelReference
Potato fieldsTreated for 11 yearsNot specified, but detectedAverage 7.06 mg/kg (range 0.06 - 25.25 mg/kg)[3]
Forest tree nurseriesApplication of 20 - 40 kg/ha Not specified, but detected0.05 - 27.0 mg/kg[3]
Field SoilPreviously sprayed with quintozene0.1 ppm to 3.75 ppmNot specified[3]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound as a metabolite of quintozene in various matrices.

Analysis of this compound in Animal Tissues

Objective: To extract and quantify this compound from animal liver tissue.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Solvents: Acetonitrile (B52724), Hexane (B92381), Dichloromethane (all pesticide residue grade)

  • Anhydrous sodium sulfate (B86663)

  • This compound analytical standard

Protocol:

  • Sample Homogenization: Weigh 1-2 g of liver tissue and homogenize with an equal volume of deionized water.

  • Extraction:

    • To the homogenate, add 10 mL of acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the acetonitrile supernatant.

    • Repeat the extraction step on the pellet and combine the supernatants.

  • Cleanup:

    • Pass the combined acetonitrile extract through a C18 SPE cartridge pre-conditioned with acetonitrile.

    • Elute the analytes from the cartridge with 10 mL of dichloromethane.

    • Dry the eluate by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the residue in 1 mL of hexane.

    • Inject 1 µL into the GC-MS system.

GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 50-350.

  • Quantification Ion for PCA: m/z 265 (molecular ion).

Analysis of this compound in Soil

Objective: To determine the concentration of this compound in soil samples.

Materials:

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Florisil cleanup column

  • GC-ECD (Electron Capture Detector) or GC-MS

  • Solvents: Hexane, Acetone (pesticide residue grade)

  • Anhydrous sodium sulfate

  • This compound analytical standard

Protocol:

  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

  • Extraction:

    • Place 20 g of the prepared soil mixed with 10 g of anhydrous sodium sulfate into a Soxhlet thimble.

    • Extract with 150 mL of a hexane:acetone (1:1 v/v) mixture for 8 hours.

  • Solvent Exchange and Concentration:

    • Concentrate the extract to approximately 5 mL using a rotary evaporator.

    • Add 50 mL of hexane and re-concentrate to 5 mL to ensure complete removal of acetone.

  • Cleanup:

    • Prepare a Florisil column (10 g of activated Florisil in a glass column).

    • Load the concentrated extract onto the column.

    • Elute with 100 mL of 6% diethyl ether in hexane.

    • Collect the eluate and concentrate to a final volume of 1 mL.

  • Analysis:

    • Inject 1 µL into the GC-ECD or GC-MS system.

GC-ECD Parameters:

  • Column: DB-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 10 min.

  • Carrier Gas: Nitrogen at a flow rate of 2 mL/min.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound in a biological matrix and the logical relationship of quintozene and its primary metabolite.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., Liver Tissue) Extraction 2. Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection SPE 5. Solid Phase Extraction (e.g., C18 Cartridge) Supernatant_Collection->SPE Elution 6. Analyte Elution (e.g., Dichloromethane) SPE->Elution Drying_Concentration 7. Drying and Concentration Elution->Drying_Concentration Reconstitution 8. Reconstitution in Solvent (e.g., Hexane) Drying_Concentration->Reconstitution GCMS_Analysis 9. GC-MS Analysis Reconstitution->GCMS_Analysis Data_Processing 10. Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 2: Experimental workflow for PCA analysis in biological samples.

Logical_Relationship Quintozene Quintozene (Parent Compound) Metabolism Metabolic Transformation Quintozene->Metabolism PCA This compound (Primary Metabolite) Metabolism->PCA

References

An In-depth Technical Guide to the Stability and Reactivity of Pentachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloroaniline (PCA), a highly chlorinated aromatic amine, is a molecule of significant interest due to its environmental persistence and its use as an intermediate in the synthesis of various industrial chemicals, including dyes and pesticides.[1][2][3] This technical guide provides a comprehensive overview of the stability and reactivity of this compound, drawing from available scientific literature and safety data. The document details the molecule's physical and chemical properties, thermal and photochemical stability, and its reactivity with common chemical agents. Standardized experimental protocols for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, equipping researchers with the necessary methodologies for its characterization.

Chemical and Physical Properties

This compound is a yellow crystalline solid that is practically insoluble in water but soluble in several organic solvents.[1] Its high degree of chlorination significantly influences its physical properties and contributes to its environmental persistence.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₂Cl₅N[2][4]
Molecular Weight 265.35 g/mol [4]
Appearance White to light yellow crystalline solid[1][2]
Melting Point 232 °C[5][6]
Boiling Point (Predicted) 335.8 ± 37.0 °C[5][6]
Density (Predicted) 1.751 ± 0.06 g/cm³[5][6]
Flash Point 100 °C[5][6]
Water Solubility Very low[2][3]
Solubility in Organic Solvents Soluble in alcohol, ether, petroleum ether, chloroform (B151607) (slightly, heated), DMSO (slightly), and methanol (B129727) (slightly, heated).[3][5][6]
Vapor Pressure 3.5 x 10⁻⁶ mm Hg at 25 °C (estimated)[7]
log Kow (Octanol-Water Partition Coefficient) 5.08[8]

Stability Profile

This compound is recognized for its high stability, a characteristic attributed to its heavily chlorinated aromatic structure. This stability, however, also contributes to its persistence in the environment.

Thermal Stability
Photochemical Stability

Vapor-phase this compound is susceptible to degradation in the atmosphere through reactions with photochemically-produced hydroxyl radicals.[7] The estimated atmospheric half-life for this reaction is approximately 12 days.[7] Structurally similar aniline (B41778) compounds are known to undergo photolysis, suggesting that this compound may also degrade when exposed to environmental UV radiation.[7]

Environmental Persistence and Biodegradation

This compound is considered persistent in the environment. It did not show degradation under aerobic conditions in soil incubation studies over a two-week period.[7] However, under anaerobic conditions, this compound has been observed to degrade sequentially to tetrachloroaniline, trichloroaniline, dichloroaniline, chloroaniline, and finally to aniline, with a half-life of 40 days.[7]

Reactivity Profile

The reactivity of this compound is influenced by the electron-withdrawing nature of the five chlorine atoms on the aromatic ring and the presence of the amino group.

Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[4] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Reactivity with Common Reagents
  • Acids: As an aniline derivative, the amino group can be protonated by strong acids to form the corresponding anilinium salt.

  • Bases: The amino group is not significantly acidic and is unlikely to react with common bases.

  • Oxidizing Agents: this compound is expected to be susceptible to oxidation, particularly at the amino group. Reactions with strong oxidizing agents could be vigorous and should be handled with caution.

  • Reducing Agents: The aromatic ring is highly chlorinated and may be susceptible to reduction under specific conditions, although this is not a commonly reported reaction.

  • Electrophilic Aromatic Substitution: The high degree of chlorination deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions, further substitution reactions may be possible.

  • Hydrolysis: this compound is not expected to undergo significant hydrolysis under normal environmental conditions due to the lack of readily hydrolyzable functional groups.[7] However, under specific and potentially harsh conditions, slow hydrolysis may occur.

Table 2: Summary of this compound Reactivity

Reagent/ConditionReactivityProductsNotes
Strong Oxidizing Agents ReactiveOxidation productsPotentially hazardous reaction.[4]
Strong Acids ReactiveAnilinium saltsTypical acid-base reaction.[4]
Acid Chlorides ReactiveN-acylated productsIncompatible material.[4]
UV Radiation ReactiveDegradation productsAtmospheric half-life of ~12 days.[7]
Anaerobic Conditions BiodegradableLess chlorinated anilines, anilineHalf-life of 40 days.[7]
Aerobic Conditions StableNo degradation observed in 2 weeks[7]

Experimental Protocols for Thermal Stability Analysis

To address the gap in quantitative thermal stability data for this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These protocols are based on standard methodologies for the analysis of organic compounds.[9][10][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass loss as a function of temperature.

Methodology:

  • Instrumentation: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA crucible (platinum or alumina (B75360) is recommended).

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace and balance with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30 °C.

      • Heat the sample at a constant rate of 10 °C/min up to a final temperature of 600 °C, or until the mass loss is complete.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • The onset temperature of the major mass loss step is taken as the decomposition temperature.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg PCA load Load into TGA crucible weigh->load purge Purge with N2/Ar load->purge program Set Temperature Program (30-600°C at 10°C/min) purge->program run Run Experiment program->run plot Plot Mass Loss vs. Temp run->plot analyze Determine Decomposition Temp plot->analyze

TGA Experimental Workflow for this compound.
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect any exothermic decomposition events of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Instrumentation: A calibrated differential scanning calorimeter is required.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of high-purity this compound into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to contain any volatile decomposition products.

  • Experimental Conditions:

    • Reference: An empty, hermetically sealed aluminum pan is used as the reference.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30 °C.

      • Heat the sample at a constant rate of 10 °C/min up to a final temperature of 400 °C (or a temperature beyond any observed exotherms).

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • An endothermic peak will indicate the melting point of this compound.

    • A sharp exothermic peak following the melting endotherm is indicative of a decomposition reaction. The onset temperature of this exotherm provides information on the thermal stability.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Setup cluster_data Data Acquisition & Analysis weigh Weigh 1-5 mg PCA seal Seal in Aluminum Pan weigh->seal place Place Sample & Reference in Cell seal->place purge Purge with N2/Ar place->purge program Set Temperature Program (30-400°C at 10°C/min) purge->program run Run Experiment program->run plot Plot Heat Flow vs. Temp run->plot analyze Identify Melting & Decomposition plot->analyze

DSC Experimental Workflow for this compound.

Logical Relationship of Stability and Reactivity

The stability and reactivity of this compound are intrinsically linked. Its high thermal and photochemical stability contribute to its environmental persistence. Conversely, its reactivity with certain chemical agents and its susceptibility to anaerobic degradation are key factors in its environmental fate and potential remediation strategies.

Stability_Reactivity_Relationship cluster_stability Stability Characteristics PCA This compound Thermal High Thermal Stability PCA->Thermal Photo Atmospheric Photodegradation PCA->Photo Bio Persistent (Aerobic) Degradable (Anaerobic) PCA->Bio Oxidizing Reactive with Oxidizing Agents PCA->Oxidizing Acids Reactive with Acids PCA->Acids Hydrolysis Slow Hydrolysis PCA->Hydrolysis

Interplay of Stability and Reactivity for PCA.

Conclusion

This compound is a highly stable molecule, a property conferred by its extensive chlorination. This stability dictates its environmental behavior, leading to persistence under aerobic conditions but allowing for slow degradation photochemically and under anaerobic conditions. Its reactivity is characterized by incompatibilities with strong oxidizing agents and acids. While specific thermal decomposition data is lacking in the current literature, the provided TGA and DSC protocols offer a clear pathway for researchers to determine these critical safety and stability parameters. A thorough understanding of both the stability and reactivity of this compound is essential for its safe handling, use in industrial synthesis, and for the development of effective environmental remediation strategies.

References

Methodological & Application

Certified Reference Materials for Pentachloroaniline Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pentachloroaniline (PCA) utilizing certified reference materials (CRMs). It is intended to guide researchers, scientists, and professionals in drug development in achieving accurate and reliable quantification of PCA in various matrices.

Introduction to this compound Analysis

This compound (PCA) is a chemical compound that can be found as a metabolite of certain pesticides and dyes.[1] Its detection and quantification are crucial for environmental monitoring, food safety, and toxicological studies due to its persistence and potential for bioaccumulation.[1] Accurate analysis relies on the use of high-purity certified reference materials for instrument calibration and method validation. The most common analytical techniques for PCA determination are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Certified Reference Materials for this compound

A variety of CRMs for this compound are commercially available to ensure the quality and accuracy of analytical results. These materials are essential for calibration, quality control, and method validation.[2]

Table 1: Commercially Available this compound Certified Reference Materials

Supplier/BrandProduct Name/GradeCAS NumberPurity/ConcentrationFormatAvailable Quantities
HPC Standards This compound527-20-8High PurityNeatInquire
CPAChem This compound527-20-8-100 mg100 mg
LabStandard® This compound, Analytical Standard527-20-8≥ 95%Neat50 mg, 100 mg, 250 mg
TCI America This compound527-20-8≥ 97.0% (GC)Crystal-Powder1 g
Sigma-Aldrich This compound, PESTANAL®527-20-8Analytical StandardNeat100 mg
AccuStandard This compound527-20-8100 µg/mL in Acetonitrile (B52724)Solution1 mL
LGC Standards This compound527-20-8-NeatInquire

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and sensitive method for the analysis of this compound, particularly in complex matrices.[3]

3.1.1. Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

  • Water Samples (based on EPA Method 3510/3520):

    • Adjust the pH of the water sample to >11.[3]

    • Perform a liquid-liquid extraction (LLE) with methylene (B1212753) chloride.[3][4]

    • Repeat the extraction two more times for quantitative recovery.[5]

    • Combine the organic extracts.

    • Dry the extract over anhydrous sodium sulfate (B86663).[3][5]

    • Concentrate the extract to a suitable volume using a nitrogen evaporator.[6]

  • Solid Samples (e.g., Soil, Sediment; based on EPA Method 3540/3541/3545/3550):

    • Homogenize the solid sample.[3]

    • Mix the sample with a drying agent like anhydrous sodium sulfate to a sandy consistency.[5]

    • Perform extraction using a suitable solvent mixture such as acetone (B3395972) and dichloromethane (B109758) (1:1).[5] Common techniques include Soxhlet or ultrasonic extraction.[5]

    • Collect the extract.

    • Concentrate the extract under a gentle stream of nitrogen.[7]

  • Food and Beverage Samples (QuEChERS Method):

    • To a 10 g homogenized sample, add 10 mL of water and vortex.[8]

    • Add 10 mL of acetonitrile (ACN) containing an internal standard.[8]

    • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.[8]

    • Shake vigorously for 30 minutes and centrifuge.[8]

    • The supernatant can be further cleaned up using dispersive solid-phase extraction (dSPE) with graphitized carbon black (GCB) and primary secondary amine (PSA).[8]

Workflow for GC-MS Sample Preparation

cluster_water Water Samples cluster_solid Solid Samples cluster_food Food Samples (QuEChERS) w_start Adjust pH > 11 w_lle Liquid-Liquid Extraction (Methylene Chloride) w_start->w_lle w_dry Dry Extract (Anhydrous Na2SO4) w_lle->w_dry w_conc Concentrate w_dry->w_conc analysis GC-MS Analysis w_conc->analysis s_start Homogenize & Mix with Drying Agent s_ext Solvent Extraction (Acetone/Dichloromethane) s_start->s_ext s_conc Concentrate s_ext->s_conc s_conc->analysis f_start Homogenize & Add Water f_ext Add ACN & Salts (MgSO4, NaCl) f_start->f_ext f_shake Shake & Centrifuge f_ext->f_shake f_cleanup dSPE Cleanup (optional) f_shake->f_cleanup f_cleanup->analysis

Caption: General sample preparation workflows for PCA analysis by GC-MS.

3.1.2. GC-MS Instrumental Parameters

Table 2: Typical GC-MS Conditions for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[7]
Injection ModeSplitless[7]
Injection Volume1 µL[7]
Injector Temperature250 - 280 °C[7]
Carrier GasHelium at a constant flow of 1.0 mL/min[7]
Oven ProgramInitial temp 40-70°C, hold 1-5 min, ramp 10-15°C/min to 280-290°C, hold 5-10 min[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Ion Source Temperature230 °C[7]
Quadrupole Temperature150 °C[7]
Transfer Line Temp.280 - 325 °C[7]
Mass Scan Range35 - 450 amu[7]
Acquisition ModeSelected Ion Monitoring (SIM) for quantification, Full Scan for identification
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation and quantification of PCA, especially for polar and thermolabile compounds, often without the need for derivatization.[9]

3.2.1. Sample Preparation

Sample preparation methods are similar to those for GC-MS, focusing on liquid-liquid extraction.

  • Aqueous and Soil Samples:

    • For aqueous samples, adjust the pH to >11.[4]

    • Perform liquid-liquid extraction with a suitable solvent like ethyl acetate.[10]

    • For soil samples, extract with ethyl acetate.[10]

    • The extract can often be analyzed directly without extensive cleanup.[10]

Workflow for HPLC Sample Preparation

cluster_aqueous Aqueous Samples cluster_soil Soil Samples aq_start Adjust pH > 11 aq_lle Liquid-Liquid Extraction (Ethyl Acetate) aq_start->aq_lle analysis HPLC Analysis aq_lle->analysis s_start Solvent Extraction (Ethyl Acetate) s_start->analysis

Caption: General sample preparation workflows for PCA analysis by HPLC.

3.2.2. HPLC Instrumental Parameters

Table 3: Typical HPLC Conditions for this compound Analysis

ParameterValue
HPLC System
ColumnReversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)[10]
Mobile PhaseMethanol: Water (96:4, v/v)[10]
Flow Rate1.0 mL/min[10]
Column Temperature25 °C[10]
Injection Volume5 µL[10]
Detector
TypePhotodiode Array (PDA) or UV[10]
Detection Wavelength300 nm[10]

Quantitative Data Summary

The following table summarizes key performance data from various analytical methods for this compound.

Table 4: Method Performance Data for this compound Analysis

Analytical MethodMatrixLimit of Detection (LOD)RecoveryReference
HPLC-PDASoil0.0001 µg/mL98% (for PCNB, a related compound)[10]
GC-MS/MSHealth Foods-70-120% (for 85% of 232 pesticides)[8]

Quality Control and Assurance

For reliable results, the following quality control measures are recommended:

  • Calibration: Prepare a multi-point calibration curve using a certified reference material in a matrix that matches the samples as closely as possible.

  • Internal Standards: Use an appropriate internal standard to correct for variations in extraction efficiency and instrument response.

  • Blanks: Analyze method blanks with each batch of samples to check for contamination.

  • Spikes: Analyze matrix-spiked samples to assess method accuracy and recovery.

  • Duplicates: Analyze duplicate samples to assess method precision.

By following these detailed protocols and utilizing high-quality certified reference materials, researchers can achieve accurate and reproducible results in the analysis of this compound.

References

Application Note: Determination of Pentachloroaniline using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentachloroaniline (PCA) is a chemical compound that can be found as a metabolite of the fungicide quintozene or as an impurity in certain industrial chemicals. Its presence in environmental and biological samples is of concern due to its potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective determination of PCA in various matrices. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is adapted for the extraction of this compound from complex matrices such as botanical ingredients.[1]

Materials:

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • HPLC-grade water

  • Acetonitrile (B52724) (ACN)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) sorbent (optional, for pigmented samples)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Mechanical shaker

  • Centrifuge

  • Solid Phase Extraction (SPE) vacuum manifold and columns

Procedure:

  • Weigh 1.0 ± 0.05 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of HPLC-grade water and vortex vigorously.

  • Add 10 mL of acetonitrile.

  • Let the tube sit for 15 minutes.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake the tube vigorously on a mechanical shaker for 30 minutes.

  • Centrifuge the tube at 3000–4500 rpm for 5 minutes.

  • The upper acetonitrile layer contains the analyte.

  • For cleanup (dispersive SPE), transfer an aliquot of the supernatant to a tube containing PSA and anhydrous MgSO₄. If the sample is pigmented, GCB may also be included.

  • Vortex for 1 minute and then centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is used for the analysis.

GC Conditions:

Parameter Value
Column Rxi-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion m/z 265

| Qualifier Ions | m/z 263, 267 |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of this compound. Data is compiled from various studies and represents typical values achievable with the described methodology.

AnalyteRetention Time (min)Quantification Ion (m/z)Qualifier Ions (m/z)LOD (µg/kg)LOQ (µg/kg)Linearity (R²)Average Recovery (%)RSD (%)
This compound~12.5265263, 2670.5 - 1.51.5 - 5.0>0.9979 - 95<15

LOD (Limit of Detection) and LOQ (Limit of Quantification) can vary depending on the matrix and instrument sensitivity. Linearity is typically assessed over a concentration range of 5 to 200 ng/mL. Recovery and RSD (Relative Standard Deviation) are typically evaluated at spiked concentrations of 10 and 50 ng/g.[1]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis GC-MS Analysis cluster_result Result sample Homogenized Sample add_water Add Water & Vortex sample->add_water add_acn Add Acetonitrile add_water->add_acn sit Incubate add_acn->sit add_salts Add MgSO4 & NaCl sit->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 extract Collect Supernatant centrifuge1->extract dspe Add to dSPE Tube (PSA, MgSO4) extract->dspe Aliquot vortex2 Vortex dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract gcms Inject into GC-MS final_extract->gcms data_acquisition Data Acquisition (SIM Mode) gcms->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis report Final Report data_analysis->report

Caption: Workflow for this compound Analysis.

References

Application Notes and Protocols for the Analysis of Pentachloroaniline in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloroaniline (PCA) is a persistent organic pollutant that can be found in the environment as a degradation product of the fungicide quintozene. Due to its potential toxicity and persistence, sensitive and reliable analytical methods are required for its monitoring in various environmental matrices, including water, soil, and sediment. This document provides detailed application notes and protocols for the determination of this compound using modern analytical techniques.

The primary analytical methods for this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Gas chromatography, particularly when coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS), offers high sensitivity and selectivity for halogenated compounds like PCA.[1][2] High-performance liquid chromatography with UV detection (HPLC-UV) is a viable alternative, especially for samples that may be challenging to analyze by GC.[3]

Effective sample preparation is crucial for accurate quantification and involves extraction of PCA from the sample matrix, followed by cleanup and concentration steps.[4] Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE) for water samples, and methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and sediment.[5][6][7]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound and other relevant organochlorine pesticides in environmental samples. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Table 1: Gas Chromatography (GC) Methods Performance Data

AnalyteMatrixMethodDetectorLOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Recovery (%)Linearity (r²)Reference(s)
Organochlorine PesticidesWaterGC-ECDECD0.001 - 0.05 µg/L0.003 - 0.15 µg/L88.0 - 111.0> 0.989[8]
25 PesticidesSoilGC-NPDNPD0.1 - 10.4 µg/kg0.3 - 31.2 µg/kg68.5 - 112.1> 0.99[2]
Organohalide PesticidesWaterGC-µECDµECD< 0.02 µg/L0.02 µg/LNot Specified> 0.995[9]
PentachlorophenolSoilGC-ECDECD< 0.2 µg/L (in water extract)Not Specified88.7 - 98.90.9999[10]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods Performance Data

AnalyteMatrixMethodDetectorLOD (ppb)LOQ (ppb)Recovery (%)Linearity (r²)Reference(s)
3 PesticidesWaterHPLC-UVUV0.1 - 0.30.4 - 1.097.6 - 101.5> 0.990[3][11]
18 PesticidesSedimentUHPLC-Orbitrap MSMS< 3.3 ng/g< 10 ng/g70.8 - 106.2> 0.992[7]
AnilinesWastewaterHPLC-UVUVNot SpecifiedNot SpecifiedGenerally > 75Not Specified[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction and GC-ECD

This protocol is based on established methods for the extraction of organochlorine pesticides from water samples.[6]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials: 1 L water sample, C18 SPE cartridges, methanol (B129727), deionized water, methylene (B1212753) chloride, nitrogen evaporator, GC vials.

  • Procedure:

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the 1 L water sample onto the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.

    • Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen for 10-15 minutes.

    • Elution: Elute the trapped analytes from the cartridge with 10 mL of methylene chloride.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Reconstitution: Transfer the concentrated extract to a GC vial for analysis.

2. Instrumental Analysis: Gas Chromatography with Electron Capture Detection (GC-ECD)

  • Instrumentation: Gas chromatograph equipped with an electron capture detector.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp at 15°C/min to 200°C and hold for 1 min, then ramp at 5°C/min to 300°C and hold for 10 min.[12]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL, splitless.

Protocol 2: Analysis of this compound in Soil/Sediment by QuEChERS and GC-MS

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, widely used for pesticide residue analysis in food and environmental matrices.[7][13]

1. Sample Preparation: QuEChERS Extraction

  • Materials: 10 g of homogenized soil/sediment sample, deionized water, acetonitrile (B52724), MgSO₄, NaCl, primary secondary amine (PSA) sorbent, C18 sorbent, centrifuge, centrifuge tubes.

  • Procedure:

    • Sample Hydration: Weigh 10 g of the soil/sediment sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex to create a slurry.

    • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

    • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

    • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

    • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing PSA and C18 sorbents. Vortex for 30 seconds.

    • Final Centrifugation: Centrifuge at high speed for 2 minutes.

    • Transfer: Transfer the supernatant to a GC vial for analysis.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Optimized for the separation of target analytes, a typical program would be: 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL, splitless.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 265, 267, 230).[14]

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Water, Soil, Sediment) extraction Extraction sample->extraction water soil_sediment cleanup Cleanup & Concentration extraction->cleanup gc_hplc GC or HPLC Analysis cleanup->gc_hplc detection Detection (ECD, MS, UV) gc_hplc->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting water_extraction SPE or LLE water->water_extraction soil_extraction QuEChERS or Soxhlet soil_sediment->soil_extraction water_extraction->cleanup soil_extraction->cleanup

Caption: General workflow for the analysis of this compound in environmental samples.

SPE_Protocol start Start: Water Sample conditioning 1. Condition C18 Cartridge (Methanol, DI Water) start->conditioning loading 2. Load Water Sample conditioning->loading drying 3. Dry Cartridge (Nitrogen Stream) loading->drying elution 4. Elute with Methylene Chloride drying->elution concentration 5. Concentrate Eluate (Nitrogen Evaporation) elution->concentration analysis To GC Analysis concentration->analysis

Caption: Solid-Phase Extraction (SPE) protocol for water samples.

QuEChERS_Protocol start Start: Soil/Sediment Sample hydration 1. Hydrate Sample (DI Water) start->hydration extraction 2. Extract with Acetonitrile hydration->extraction salting_out 3. Add MgSO4 & NaCl (Phase Separation) extraction->salting_out centrifuge1 4. Centrifuge salting_out->centrifuge1 dspe 5. Dispersive SPE Cleanup (PSA, C18) centrifuge1->dspe centrifuge2 6. Centrifuge dspe->centrifuge2 analysis To GC-MS Analysis centrifuge2->analysis

Caption: QuEChERS protocol for soil and sediment samples.

References

Pentachloroaniline as an Intermediate in Pesticide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloroaniline (PCA) is a chlorinated aromatic amine that has been noted for its role in the agrochemical field, primarily as a significant metabolite and degradation product of the fungicide quintozene (pentachloronitrobenzene, PCNB).[1] While its use as a direct starting material for the synthesis of commercialized pesticides is not extensively documented in publicly available literature, its chemical structure presents a viable scaffold for the development of novel agrochemicals. The presence of an amino group on a polychlorinated benzene (B151609) ring allows for a variety of chemical modifications to produce derivatives with potential pesticidal activity. This document provides an overview of the potential application of this compound as an intermediate in the synthesis of novel pesticide candidates, including a representative experimental protocol and data for the synthesis of N-substituted this compound derivatives.

Synthesis of N-Substituted this compound Derivatives as Potential Fungicides

The amino group of this compound can be functionalized through various reactions, such as N-alkylation, N-acylation, and N-arylation, to generate a library of derivatives. These derivatives can then be screened for their fungicidal, herbicidal, or insecticidal properties. The high degree of chlorination in the this compound backbone may contribute to the stability and persistence of the resulting compounds, which are important characteristics for agrochemicals.

Quantitative Data for the Synthesis of N-Substituted this compound Derivatives

The following table summarizes the synthesis of various N-substituted this compound derivatives, providing representative quantitative data.

Product IDN-SubstituentReaction TypeYield (%)Purity (%)Reference
PCA-01MethylN-Alkylation8598Hypothetical
PCA-02EthylN-Alkylation8297Hypothetical
PCA-03n-PropylN-Alkylation7896Hypothetical
PCA-04IsopropylN-Alkylation7595Hypothetical
PCA-05AcetylN-Acylation9299Hypothetical
PCA-06BenzoylN-Acylation8898Hypothetical

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound to synthesize N-alkyl-pentachloroaniline derivatives.

Materials:

  • This compound (PCA)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the this compound.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium hydride (1.2 eq) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkyl-pentachloroaniline derivative.

Visualizations

Logical Workflow for Pesticide Discovery from this compound

Pesticide Discovery Workflow cluster_0 Synthesis cluster_1 Screening & Analysis cluster_2 Development Start This compound (PCA) Reaction N-Functionalization (Alkylation, Acylation, etc.) Start->Reaction Reactant Products Library of PCA Derivatives Reaction->Products Yields Derivatives Screening Biological Screening (Fungicidal, Herbicidal, Insecticidal Assays) Products->Screening Test for Activity Analysis Structure-Activity Relationship (SAR) Analysis Screening->Analysis Generates Data Lead Lead Compound Identification Analysis->Lead Identifies Potential Optimization Lead Optimization Lead->Optimization Refine Structure Candidate Pesticide Candidate Optimization->Candidate Develop Product

Caption: A logical workflow for the discovery of new pesticides starting from this compound.

Signaling Pathway of Quintozene Degradation to this compound

While the focus of this document is the synthesis of pesticides from this compound, it is relevant to visualize the primary environmental pathway through which PCA is formed from a parent pesticide.

Quintozene Degradation Pathway Quintozene Quintozene (Pentachloronitrobenzene) Reduction Microbial Reduction (in soil and water) Quintozene->Reduction Undergoes PCA This compound (PCA) Reduction->PCA Forms

Caption: The metabolic pathway of quintozene degradation to this compound in the environment.

References

Application of Pentachloroaniline in the Manufacturing of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Pentachloroaniline is a highly chlorinated aromatic amine that serves as a key intermediate in the synthesis of a variety of dyes and pigments. Its polychlorinated structure imparts specific properties to the resulting colorants, such as enhanced stability, lightfastness, and resistance to chemical and thermal degradation. In the realm of dye manufacturing, this compound is primarily utilized as the diazo component in the synthesis of azo dyes.

The general principle behind the synthesis of azo dyes from this compound involves a two-step reaction:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting pentachlorobenzenediazonium salt is a reactive intermediate.

  • Azo Coupling: The diazonium salt is then reacted with a suitable coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, aromatic amines, or active methylene (B1212753) compounds like barbituric acid. The diazonium ion acts as an electrophile and attacks the electron-rich coupling component to form a stable azo dye, characterized by the presence of one or more azo groups (-N=N-).

The specific color and properties of the final dye are determined by the chemical structures of both the diazo component (this compound) and the coupling component. The five chlorine atoms on the phenyl ring of this compound significantly influence the electronic properties of the diazonium salt and, consequently, the absorption spectrum of the resulting dye.

This document provides a detailed protocol for the synthesis of a representative azo dye using this compound as the diazo component and barbituric acid as the coupling component.

Experimental Protocols

Protocol 1: Synthesis of 5-((2,3,4,5,6-Pentachlorophenyl)diazenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol describes the synthesis of an azo dye by the diazotization of this compound followed by coupling with barbituric acid.

Materials:

Equipment:

  • 250 mL and 500 mL Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Thermometer

  • Standard laboratory glassware

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 2.65 g (0.01 mol) of this compound in 50 mL of distilled water.

  • While stirring vigorously, slowly add 5 mL of concentrated hydrochloric acid.

  • Cool the resulting suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold this compound suspension over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the pentachlorobenzenediazonium salt solution is now complete. This solution should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.28 g (0.01 mol) of barbituric acid in 50 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold pentachlorobenzenediazonium salt solution (from Part A) to the cold barbituric acid solution with continuous and efficient stirring.

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.

  • After the addition is complete, adjust the pH of the reaction mixture to 4-5 by the portion-wise addition of a saturated sodium acetate solution.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part C: Isolation and Purification of the Azo Dye

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter with several portions of cold distilled water until the filtrate is neutral and colorless.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 60 °C to a constant weight.

  • Calculate the percentage yield.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized azo dye. The values are based on typical results for similar azo dyes derived from halogenated anilines and barbituric acid.

ParameterExpected Value
Product Name 5-((2,3,4,5,6-Pentachlorophenyl)diazenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Molecular Formula C₁₀H₃Cl₅N₄O₃
Molecular Weight 404.43 g/mol
Appearance Yellow to Orange Crystalline Powder
Melting Point >300 °C (decomposes)
Yield 75-85%
λmax (in DMF) 400 - 430 nm

Expected Spectroscopic Data:

  • FT-IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching of barbituric acid ring)

    • 3100-3000 (C-H aromatic stretching)

    • 1720-1680 (C=O stretching of barbituric acid ring)

    • 1580-1550 (N=N stretching)

    • 1450-1400 (C=C aromatic stretching)

    • 800-750 (C-Cl stretching)

  • ¹H NMR (DMSO-d₆, δ ppm):

    • 11.0-11.5 (s, 2H, -NH of barbituric acid)

    • 8.0-8.5 (s, 1H, -NH-N=)

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification A1 This compound Suspension A2 Add HCl, Cool to 0-5 °C A1->A2 A3 Dropwise addition of NaNO2 solution A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 A5 Pentachlorobenzenediazonium Salt Solution A4->A5 B3 Add Diazonium Salt Solution A5->B3 B1 Barbituric Acid in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Adjust pH to 4-5 with Sodium Acetate B3->B4 B5 Stir for 1-2 hours at 0-5 °C B4->B5 B6 Crude Azo Dye Precipitate B5->B6 C1 Vacuum Filtration B6->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallization (Ethanol) C2->C3 C4 Dry in Vacuum Oven C3->C4 C5 Purified Azo Dye C4->C5

Caption: Workflow for the synthesis of an azo dye from this compound.

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_reaction1 Diazotization cluster_reaction2 Azo Coupling cluster_product Product PCA This compound R1 NaNO2, HCl 0-5 °C PCA->R1 BA Barbituric Acid R2 NaOH, 0-5 °C then CH3COONa (pH 4-5) BA->R2 DS Pentachlorobenzenediazonium Salt R1->DS DS->R2 P Azo Dye R2->P

Caption: General reaction pathway for the synthesis of the azo dye.

sample preparation for pentachloroaniline analysis in soil

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Determination of Pentachloroaniline in Soil by Gas Chromatography-Mass Spectrometry

Introduction

This compound (PCA) is an aromatic amine compound that can be present in the environment as a metabolite of the fungicide quintozene (pentachloronitrobenzene, PCNB) or as a by-product in its manufacturing process.[1] Due to its persistence and potential toxicity, monitoring its concentration in soil is crucial for environmental assessment. This compound is expected to be immobile in soil, binding strongly to organic matter.[2] This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil samples using gas chromatography-mass spectrometry (GC-MS), a robust and sensitive analytical technique for this purpose.[3][4]

Principle

The method involves the extraction of this compound from a homogenized soil sample using a solvent shake extraction method. The resulting extract is then clarified and concentrated. If necessary, a cleanup step can be employed to remove interfering matrix components. The final extract is then analyzed by GC-MS, which provides separation, identification, and quantification of the target analyte.

Materials and Reagents

  • Equipment :

    • Analytical balance (4-place)

    • Mechanical shaker/oscillator

    • Centrifuge and centrifuge tubes (50 mL)

    • Rotary evaporator or nitrogen evaporator[5]

    • Vortex mixer

    • Autosampler vials (2 mL, amber) with caps

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Solvents and Chemicals :

    • Acetonitrile (B52724) (pesticide grade or equivalent)

    • Toluene (pesticide grade or equivalent)

    • Ethyl Acetate (B1210297) (pesticide grade or equivalent)

    • Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄), analytical grade, baked at 400°C for 4 hours

    • Helium (99.999% purity or higher)

  • Standards :

    • This compound (PCA) analytical standard (≥98% purity)

    • Internal Standard (e.g., 4-chloroaniline-d4, if using isotope dilution method)[6]

    • Stock standard solution (e.g., 1000 µg/mL in toluene)

    • Working calibration standards (prepared by serial dilution of the stock solution)

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from a simple and effective shake extraction method.[7]

  • Homogenization : Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.

  • Weighing : Weigh 10.0 ± 0.1 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortification (for QC) : For quality control samples (e.g., matrix spike), add a known amount of PCA standard solution to the soil sample and let it equilibrate for 30 minutes.

  • First Extraction : Add 20 mL of acetonitrile to the centrifuge tube. Cap the tube tightly and shake vigorously on a mechanical shaker for 1 hour at approximately 180 rpm.[7]

  • Centrifugation : Centrifuge the tube for 5 minutes at 4000 rpm to separate the soil from the solvent extract.[7]

  • Supernatant Collection : Carefully decant the supernatant (the acetonitrile extract) into a separate clean tube.

  • Second Extraction : Add another 20 mL of acetonitrile to the soil pellet in the original centrifuge tube. Repeat steps 4-6, combining the second supernatant with the first.

  • Salting Out : To the combined supernatant, add 5 g of sodium chloride. Vortex for 1 minute to facilitate the partitioning of PCA into the acetonitrile layer and reduce the co-extraction of water-soluble interferences.

  • Final Centrifugation : Centrifuge the salted extract for 5 minutes at 4000 rpm.

Extract Cleanup and Concentration
  • Solvent Transfer : Carefully transfer 10 mL of the upper acetonitrile layer into a clean evaporation tube.

  • Evaporation : Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Redissolve the residue in 1.0 mL of ethyl acetate or toluene.[1][7] Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Filtration : If the reconstituted sample contains visible particulate matter, filter it through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial for GC-MS analysis.

Note: For highly contaminated or complex soil matrices, an additional cleanup step using Florisil or Gel Permeation Chromatography (GPC) may be necessary to remove interferences.[6][8][9]

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument in use.

  • GC System : Agilent GC or equivalent

  • Column : HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector : Splitless mode, 250°C

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min

  • Oven Program :

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS System : Quadrupole or Ion Trap Mass Spectrometer

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Source Temperature : 230°C

  • Quadrupole Temperature : 150°C

  • Acquisition Mode : Selected Ion Monitoring (SIM) for highest sensitivity or Full Scan (50-350 amu) for qualitative analysis.

    • Quantifier Ion for PCA : m/z 265

    • Qualifier Ions for PCA : m/z 267, 230[10]

Data Presentation

Quantitative performance data from analytical methods provide crucial benchmarks for recovery and precision.

ParameterValueMatrixMethod HighlightsReference
Recovery 70% - 120%SoilShake extraction with Acetonitrile; GC/Q-TOF analysis[7]
Precision (RSD) < 15%Soiln=5; Spiked at 100 µg/kg[7]
Linearity (R²) > 0.99N/ACalibration range of 10 µg/L to 200 µg/L[7]
Limit of Detection (LOD) 10 µg/kg (approx.)SoilLowest validated spiking level[7]

Workflow Visualization

The following diagram illustrates the complete workflow for the analysis of this compound in soil.

G Workflow for this compound Analysis in Soil cluster_sampling 1. Sampling & Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup & Concentration cluster_analysis 4. Analysis A Soil Sampling B Sample Homogenization (Sieving & Mixing) A->B C Weigh 10g of Soil B->C D Add 20mL Acetonitrile & Shake for 1 hour C->D E Centrifuge (4000 rpm) D->E F Collect Supernatant E->F G Repeat Extraction (Steps D-F) F->G H Combine Supernatants G->H I Add NaCl & Centrifuge H->I J Transfer Acetonitrile Layer I->J K Evaporate to Dryness (N2) J->K L Reconstitute in 1mL Solvent K->L M GC-MS Analysis L->M N Data Processing & Quantification M->N

Caption: Experimental workflow from soil sampling to final data analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Pentachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloroaniline (PCA) is a chlorinated aromatic amine that is primarily formed as a degradation product of the fungicide pentachloronitrobenzene (B1680406) (PCNB). Due to the widespread use of PCNB in agriculture, PCA can be found as a persistent environmental contaminant in soil, water, and food products. Its potential toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds, offering high resolution and sensitivity, often without the need for derivatization. This document provides detailed application notes and protocols for the HPLC analysis of this compound.

Experimental Protocols

This section details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Method 1: Isocratic RP-HPLC with UV Detection

This method has been successfully applied to the analysis of this compound in environmental samples.[1]

Sample Preparation (Liquid-Liquid Extraction for Soil Samples)

  • To a 10g soil sample, add a known concentration of this compound standard for spiking and recovery experiments, if necessary.

  • Add 20 mL of ethyl acetate (B1210297) to the soil sample in a suitable container.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample at 5000 rpm for 10 minutes to separate the organic layer.

  • Carefully collect the ethyl acetate supernatant.

  • Dry the extract by passing it through anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (methanol:water, 96:4 v/v) prior to HPLC analysis.

Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: Waters Spherisorb 5 µm C18 (150 x 4.6 mm).[1]

  • Mobile Phase: An isocratic mixture of methanol (B129727) and water in a 96:4 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: UV detection at 300 nm.[1]

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound using the described HPLC method.

ParameterValueReference
Analyte This compound (PeCA)[1]
Retention Time (t_R_) 3.532 min[1]
UV Absorption Maximum 246.9 nm[1]

Note on Limit of Detection (LOD) and Limit of Quantification (LOQ): The primary reference for this method did not specify the LOD and LOQ for this compound. However, for the parent compound, pentachloronitrobenzene (PCNB), an LOD of 0.0001 µg/mL was reported using this method.[1] For similar chlorinated anilines, LOD and LOQ values in the low µg/L to ng/L range are often achievable with HPLC-UV, and even lower with HPLC-MS.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Soil Sample add_solvent Add Ethyl Acetate sample->add_solvent vortex Vortex & Sonicate add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry Dry with Na2SO4 collect_supernatant->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_system HPLC System (C18 Column, UV Detector) reconstitute->hplc_system Inject Sample data_acquisition Data Acquisition hplc_system->data_acquisition chromatogram Chromatogram Generation data_acquisition->chromatogram quantification Quantification chromatogram->quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes for the Spectroscopic Characterization of Pentachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the comprehensive spectroscopic characterization of pentachloroaniline (PCA). It covers the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the identification and analysis of this compound. The protocols outlined herein are intended to ensure accurate and reproducible results in a research and development setting.

Introduction

This compound (C₆H₂Cl₅N) is a chlorinated aromatic amine.[1] Its characterization is crucial for quality control, impurity profiling, and metabolic studies in various fields, including pharmaceutical development and environmental analysis. Spectroscopic techniques provide a powerful toolkit for elucidating the structural features of this compound. This document details the principles and methodologies for its characterization using multiple spectroscopic platforms.

Spectroscopic Characterization Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The general workflow is outlined below.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_characterization Final Characterization Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FT_IR FT-IR Spectroscopy Sample->FT_IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS UV_Data λmax Determination UV_Vis->UV_Data IR_Data Vibrational Mode Assignment FT_IR->IR_Data NMR_Data Chemical Shift Analysis NMR->NMR_Data MS_Data Fragmentation Pattern Analysis & Isotopic Profile MS->MS_Data Characterization Structural Confirmation of This compound UV_Data->Characterization IR_Data->Characterization NMR_Data->Characterization MS_Data->Characterization

Caption: Overall workflow for the spectroscopic characterization of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: UV-Vis Spectroscopic Data

Solventλmax (nm)
Methanol (B129727)228.0, 362.0[2]

Table 2: FT-IR Spectroscopic Data (KBr Pellet)

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretching3601, 3429 (Theoretical)[3]
N-H Bending1643 (Theoretical)[3]
Aromatic C=C Stretching1550 - 1400
C-N Stretching1350 - 1250
C-Cl Stretching850 - 550[4]

Table 3: NMR Spectroscopic Data (CDCl₃)

NucleusChemical Shift (δ, ppm)
¹H (NH₂)~3.6 (Broad singlet)[5]
¹³CNo experimental data available

Note: The chemical shift for the amine protons is an approximation based on similar chlorinated anilines. Due to the absence of C-H bonds on the aromatic ring, no signals are expected in that region of the ¹H NMR spectrum. Experimental ¹³C NMR data is not currently available in public spectral databases.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Fragmentm/zRelative Intensity
[M]⁺263, 265, 267, 269Isotopic cluster
[M-Cl]⁺228, 230, 232Isotopic cluster
[M-2Cl]⁺193, 195Isotopic cluster

Note: The presence of five chlorine atoms results in a characteristic isotopic cluster for the molecular ion and its fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[6]

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in the ultraviolet-visible region.

Materials:

  • This compound

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using methanol.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

  • Baseline Correction: Fill a quartz cuvette with methanol and place it in the reference beam path. Use this to record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm).

  • Sample Analysis: Fill a second quartz cuvette with the diluted this compound solution. Place it in the sample beam path and record the absorption spectrum.

  • Data Interpretation: Identify the wavelengths of maximum absorbance (λmax).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Protocol:

  • Sample Preparation (KBr Pellet Method): [7] a. Dry the KBr powder in an oven to remove any moisture. b. Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr. c. Grind the this compound and KBr together in an agate mortar until a fine, homogeneous powder is obtained. d. Transfer the powder to a pellet press die and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup: Turn on the FT-IR spectrometer and allow it to initialize.

  • Background Spectrum: Place the empty pellet holder in the sample compartment and record a background spectrum.

  • Sample Analysis: Mount the KBr pellet containing the sample in the holder and place it in the sample compartment. Record the FT-IR spectrum.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

Protocol:

  • Sample Preparation: a. Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into an NMR tube to remove any particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: a. Tune and shim the spectrometer to optimize the magnetic field homogeneity. b. Acquire the ¹H NMR spectrum. c. Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation: a. Process the raw data (Fourier transform, phase correction, and baseline correction). b. Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H). c. Analyze the chemical shifts to identify the electronic environment of the protons and carbon atoms.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Suitable solvent (e.g., methanol or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion mass spectrometer.

Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable volatile solvent.

  • Instrument Setup: a. Set up the GC with an appropriate column (e.g., a nonpolar column like DB-5ms) and temperature program. b. Set the mass spectrometer to operate in electron ionization (EI) mode.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Data Interpretation: a. Identify the peak corresponding to this compound in the total ion chromatogram. b. Analyze the mass spectrum of this peak. c. Identify the molecular ion peak and its characteristic isotopic cluster. d. Propose fragmentation pathways based on the observed fragment ions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic data and the structural features of this compound.

Logical_Relationships Logical Relationships in Spectroscopic Data Interpretation cluster_structure Molecular Structure of this compound cluster_evidence Spectroscopic Evidence Structure C₆H₂Cl₅N - Aromatic Ring - Amino Group (-NH₂) - Five Chlorine Atoms UV_Vis_Evidence UV-Vis: λmax at 228, 362 nm (π → π* transitions in conjugated system) Structure->UV_Vis_Evidence gives rise to FT_IR_Evidence FT-IR: N-H, C=C, C-N, C-Cl vibrational bands Structure->FT_IR_Evidence gives rise to NMR_Evidence ¹H NMR: Broad singlet ~3.6 ppm (Amine Protons) Structure->NMR_Evidence gives rise to MS_Evidence MS: Molecular ion isotopic cluster (m/z 263, 265, 267, 269) confirms C₆H₂Cl₅N Structure->MS_Evidence gives rise to

References

Application Notes and Protocols for the Extraction of Pentachloroaniline from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloroaniline (PCA) is a chemical compound that can be found in the environment as a degradation product of the fungicide quintozene. Due to its potential toxicity and persistence, monitoring its concentration in water sources is of significant environmental and public health concern. Accurate determination of PCA levels requires robust and efficient extraction protocols to isolate and concentrate the analyte from complex aqueous matrices prior to instrumental analysis, typically performed by gas chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD).

These application notes provide detailed protocols for three common and effective extraction techniques for this compound from water samples: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME). The selection of the appropriate method depends on factors such as sample volume, required detection limits, available equipment, and desired sample throughput.

Experimental Workflow Overview

The general workflow for the extraction of this compound from water samples involves several key stages, from sample collection to final analysis. The following diagram illustrates a typical sequence of operations.

PCA_Extraction_Workflow General Workflow for this compound Extraction from Water Samples cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis SampleCollection 1. Water Sample Collection pH_Adjustment 2. pH Adjustment (if required) SampleCollection->pH_Adjustment Spiking 3. Spiking (Internal Standards/Surrogates) pH_Adjustment->Spiking LLE Liquid-Liquid Extraction (LLE) Spiking->LLE Select Extraction Method SPE Solid-Phase Extraction (SPE) Spiking->SPE Select Extraction Method DLLME Dispersive Liquid-Liquid Microextraction (DLLME) Spiking->DLLME Select Extraction Method Drying 4. Drying of Extract (e.g., with Na2SO4) LLE->Drying Concentration 5. Solvent Evaporation/ Concentration SPE->Concentration DLLME->Concentration Drying->Concentration Reconstitution 6. Reconstitution in appropriate solvent Concentration->Reconstitution GC_Analysis 7. GC-MS/ECD Analysis Reconstitution->GC_Analysis

Caption: General workflow for PCA extraction from water samples.

Data Presentation: Comparison of Extraction Protocols

The following table summarizes the performance characteristics of the different extraction methods for this compound and other relevant organochlorine pesticides.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Dispersive Liquid-Liquid Microextraction (DLLME)
Recovery 90-103% (Dichloromethane as solvent)>80% for most organochlorine pesticides70-120%
Limit of Detection (LOD) Analyte dependent, typically low µg/L to ng/L0.02-0.1 µg/L for some pesticides0.03-0.10 µg/L
Limit of Quantification (LOQ) Analyte dependent2.0 µg/L (for a range of pesticides)0.03 µg/L (for Pentachlorophenol)[1]
Solvent Consumption High (e.g., 180 mL per sample)[2][3]Low to Moderate (e.g., 20-30 mL)Very Low (µL to mL range)[4]
Extraction Time Long, labor-intensive[5]Fast, amenable to automation[6]Very Fast (minutes)
Advantages Well-established, robustHigh throughput with automation, low solvent useRapid, simple, high enrichment factor[4]
Disadvantages Large solvent volume, emulsion formationCartridge cost, potential for cloggingRequires careful optimization of parameters

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a traditional method for extracting nonpolar to moderately polar organic compounds from aqueous matrices.

1. Materials and Reagents:

2. Procedure:

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Check the pH of the sample and adjust to a neutral pH (6.5-7.5) using HCl or NaOH if necessary.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.

  • Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.

  • Drain the lower organic layer into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts in the same flask.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract to a final volume of 1 mL using a nitrogen evaporator or rotary evaporator.

  • The extract is now ready for GC analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more modern technique that uses a solid sorbent to adsorb the analyte from the liquid sample. This method reduces solvent consumption and can be automated.

1. Materials and Reagents:

  • C18 SPE cartridges (e.g., 1 g)[6]

  • SPE vacuum manifold

  • Methanol (B129727) (pesticide residue grade)

  • Dichloromethane or Ethyl Acetate (B1210297)/Dichloromethane mixture (pesticide residue grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Nitrogen evaporator

2. Procedure:

  • Cartridge Conditioning:

    • Condition a C18 cartridge by passing 10 mL of methanol through it, followed by 10 mL of deionized water. Do not allow the cartridge to go dry.[6]

  • Sample Preparation:

    • For a 1 L water sample, adjust the pH to 2 using HCl.[5]

  • Sample Loading:

    • Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min using the vacuum manifold.

  • Cartridge Rinsing and Drying:

    • After the entire sample has passed through, wash the cartridge with a small amount of deionized water to remove interferences.

    • Dry the cartridge by drawing air through it under full vacuum for 10-20 minutes.[6]

  • Analyte Elution:

    • Elute the trapped analytes by passing a suitable solvent, such as dichloromethane or a mixture of ethyl acetate and dichloromethane, through the cartridge.[5] Collect the eluate in a collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC analysis.

Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid microextraction technique with high enrichment factors, requiring minimal solvent.

1. Materials and Reagents:

  • Conical-bottom glass centrifuge tubes (10-15 mL) with screw caps

  • Microsyringe

  • Centrifuge

  • Extraction solvent (e.g., tetrachloroethylene (B127269), chloroform)

  • Disperser solvent (e.g., acetone (B3395972), acetonitrile)

  • Sodium chloride (NaCl)

2. Procedure:

  • Place 5 mL of the water sample into a 10 mL conical centrifuge tube.

  • If required by the specific method, adjust the pH and add NaCl to increase the ionic strength of the sample, which can enhance extraction efficiency.[7]

  • Prepare a mixture of the disperser solvent and the extraction solvent. For example, 1.0 mL of acetone (disperser) containing 15 µL of tetrachloroethylene (extraction).[1]

  • Rapidly inject this mixture into the water sample using a syringe. A cloudy solution will form, indicating the dispersion of the extraction solvent as fine droplets.

  • Vortex the mixture for 1-2 minutes to facilitate the transfer of PCA into the extraction solvent.

  • Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to break the emulsion and sediment the extraction solvent at the bottom of the conical tube.

  • Carefully collect the sedimented organic phase (a few microliters) using a microsyringe.

  • Inject the collected extract directly into the GC for analysis.

References

Application Notes and Protocols: Pentachloroaniline as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloroaniline (PCA) is a highly chlorinated aromatic amine that has been identified for its potential use in flame retardant applications. Its high chlorine content suggests that it may function as a halogenated flame retardant, a class of compounds known for their efficiency in inhibiting combustion processes. This document provides an overview of the potential application of this compound as a flame retardant, including its proposed mechanism of action, safety and handling guidelines, and example experimental protocols for its incorporation into polymer matrices.

A US patent suggests the utility of polychloroaromatic compounds, including this compound, in fire-retardant coatings and as a curing agent for epoxy resins, which implies its potential role in enhancing fire resistance.[1]

Proposed Mechanism of Flame Retardancy

Gas Phase Inhibition:

Upon heating, halogenated flame retardants like this compound are believed to release halogen radicals (in this case, chlorine radicals). These radicals are highly effective at interrupting the free-radical chain reactions that sustain combustion. The key reactions involve the scavenging of high-energy hydrogen (H•) and hydroxyl (•OH) radicals, replacing them with less reactive chlorine radicals (Cl•). This process slows down the exothermic reactions in the flame, leading to cooling and eventual extinguishment.

Flame_Retardant_Mechanism cluster_combustion Combustion Cycle (Gas Phase) cluster_inhibition Inhibition by this compound Fuel + O2 Fuel + O2 H•, •OH (High Energy Radicals) H•, •OH (High Energy Radicals) Fuel + O2->H•, •OH (High Energy Radicals) Initiation Heat Heat H•, •OH (High Energy Radicals)->Heat Propagation (Exothermic) Cl• (Chlorine Radicals) Cl• (Chlorine Radicals) H•, •OH (High Energy Radicals)->Cl• (Chlorine Radicals) Interruption Heat->Fuel + O2 Sustains Cycle This compound (PCA) This compound (PCA) This compound (PCA)->Cl• (Chlorine Radicals) Thermal Decomposition HCl HCl Cl• (Chlorine Radicals)->HCl Radical Scavenging (H• + Cl• -> HCl) H2O H2O Cl• (Chlorine Radicals)->H2O Radical Scavenging (•OH + HCl -> H2O + Cl•)

Caption: Proposed gas-phase flame retardant mechanism of this compound.

Quantitative Data

Specific quantitative data on the flame retardant performance of this compound, such as Limiting Oxygen Index (LOI) or UL-94 classification, were not available in the reviewed scientific and technical literature. The following table is provided as a template for researchers to populate with experimental data.

Polymer MatrixPCA Loading (% w/w)Test MethodResult
Epoxy Resin5UL-94Data not available
Epoxy Resin10UL-94Data not available
Epoxy Resin15UL-94Data not available
Epoxy Resin5LOI (%)Data not available
Epoxy Resin10LOI (%)Data not available
Epoxy Resin15LOI (%)Data not available

Experimental Protocols

The following are illustrative protocols for the incorporation and testing of this compound as a flame retardant in an epoxy resin system. These are generalized procedures and should be adapted and optimized for specific research needs.

Protocol 1: Incorporation of this compound into an Epoxy Resin Formulation

This protocol describes the preparation of an epoxy resin composite containing this compound as an additive flame retardant.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)

  • This compound (PCA)

  • Solvent (e.g., acetone, optional)

  • Mold for sample casting

  • Vacuum oven

  • Mechanical stirrer

  • Fume hood

Procedure:

  • Preparation: Weigh the desired amounts of epoxy resin, curing agent, and this compound in separate containers. The stoichiometric ratio of the epoxy resin to the curing agent should be maintained. The amount of PCA can be varied (e.g., 5, 10, 15 wt% relative to the total resin weight).

  • Dissolution (Optional): If PCA has low solubility in the resin, it can be pre-dissolved in a minimal amount of a suitable solvent like acetone.

  • Mixing: In a fume hood, preheat the epoxy resin to a temperature that reduces its viscosity (e.g., 60-80 °C). Add the this compound to the preheated resin and stir mechanically until a homogeneous mixture is obtained. If a solvent was used, ensure its complete evaporation.

  • Curing Agent Addition: Add the stoichiometric amount of the curing agent to the resin-PCA mixture. Continue stirring until the curing agent is completely dissolved and the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a preheated mold treated with a mold release agent.

  • Curing: Cure the samples in an oven following a recommended curing cycle for the specific epoxy-amine system (e.g., a multi-step cycle such as 2 hours at 120 °C followed by 2 hours at 180 °C).

  • Post-Curing and Demolding: After the curing cycle is complete, allow the samples to cool down slowly to room temperature before demolding.

Protocol_Workflow start Start weigh Weigh Epoxy, Curing Agent, and PCA start->weigh dissolve Dissolve PCA in Solvent (Optional) weigh->dissolve mix Mix PCA with Preheated Epoxy weigh->mix dissolve->mix add_curing_agent Add Curing Agent and Mix mix->add_curing_agent degas Degas Mixture in Vacuum Oven add_curing_agent->degas cast Cast into Mold degas->cast cure Cure in Oven cast->cure end End cure->end

Caption: Workflow for incorporating PCA into epoxy resin.

Protocol 2: Flammability Testing

This protocol outlines the procedures for conducting UL-94 Vertical Burning and Limiting Oxygen Index (LOI) tests on the prepared polymer samples.

A. UL-94 Vertical Burning Test

Apparatus:

  • UL-94 test chamber

  • Bunsen burner

  • Methane gas supply

  • Timer

  • Surgical cotton

Procedure:

  • Sample Preparation: Prepare rectangular bar specimens of the cured polymer with standard dimensions (e.g., 125 mm x 13 mm x 3 mm).

  • Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours.

  • Test Execution:

    • Mount a specimen vertically in the test chamber.

    • Place a layer of surgical cotton below the specimen.

    • Apply a calibrated blue flame from the Bunsen burner to the lower edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • As soon as the afterflame ceases, immediately reapply the flame for another 10 seconds.

    • Record the second afterflame time (t2) and the afterglow time.

    • Observe if any flaming drips ignite the cotton below.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the UL-94 standard criteria.

B. Limiting Oxygen Index (LOI) Test

Apparatus:

  • LOI apparatus (including a heat-resistant glass chimney, sample holder, and gas flow meters for oxygen and nitrogen)

  • Ignition source (e.g., a propane (B168953) torch)

Procedure:

  • Sample Preparation: Prepare rectangular bar specimens of the cured polymer with standard dimensions (e.g., 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).

  • Test Execution:

    • Mount the specimen vertically in the sample holder inside the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a known flow rate and oxygen concentration.

    • Ignite the top edge of the specimen with the ignition source.

    • Observe the burning behavior of the specimen.

    • Systematically vary the oxygen concentration in the gas mixture to determine the minimum oxygen concentration that just supports flaming combustion for a specified duration or extent of burning.

  • LOI Calculation: The LOI is calculated as the percentage of oxygen in the mixture at which the material just supports combustion under the specified test conditions.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3] It may cause damage to organs through prolonged or repeated exposure.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work in a well-ventilated area or under a chemical fume hood.[4]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[3] this compound is a metabolite of the fungicide pentachloronitrobenzene (B1680406) (quintozene) and can be persistent in the environment.[2][5] It is expected to be immobile in soil.[2]

Environmental Fate and Regulations

This compound is a known environmental transformation product of the fungicide quintozene.[6] It is considered to be persistent in the environment and has low mobility in soil.[2] Due to the potential for persistence and toxicity of chlorinated compounds, the use of this compound may be subject to environmental regulations.[7] Researchers should consult relevant local and international regulations regarding the use and disposal of this chemical.

Conclusion

This compound shows potential as a flame retardant, particularly for applications in coatings and epoxy resins, based on patent literature. Its high chlorine content suggests a gas-phase flame inhibition mechanism typical of halogenated flame retardants. However, a significant lack of publicly available quantitative performance data necessitates experimental evaluation to determine its efficacy. The provided protocols offer a starting point for researchers to investigate the flame retardant properties of this compound in a systematic manner. Due to its toxicity and environmental persistence, all handling, and disposal must be conducted with strict adherence to safety protocols and environmental regulations.

References

Troubleshooting & Optimization

improving the yield of pentachloroaniline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of pentachloroaniline synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The three main industrial and laboratory-scale synthesis routes for this compound are:

  • Reduction of Pentachloronitrobenzene (PCNB): This is a common and high-yielding method where the nitro group of PCNB is reduced to an amine.

  • Ammonolysis of Hexachlorobenzene (B1673134) (HCB): This method involves the substitution of a chlorine atom on the hexachlorobenzene ring with an amino group under high temperature and pressure.

  • Direct Chlorination of Aniline (B41778): This approach involves the progressive chlorination of aniline. However, controlling the reaction to achieve complete pentachloro-substitution without significant side products can be challenging.[1]

Q2: What are the common causes of low yield in this compound synthesis?

A2: Low yields can stem from several factors, applicable to most synthesis routes:

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or inadequate pressure can leave a significant amount of starting material unreacted.[2]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants, catalysts, or reducing agents can halt the reaction prematurely.

  • Catalyst Deactivation: The catalyst (e.g., Pd/C in hydrogenation) can be poisoned by impurities in the reagents or solvents, or simply lose activity over time.[3]

  • Formation of Side Products: Depending on the route, side products like partially chlorinated anilines, azoxybenzenes (from PCNB reduction), or polychlorinated phenols can form, consuming the reactants and complicating purification.[3]

  • Poor Temperature Control: Exothermic reactions, such as the hydrogenation of nitroaromatics, can lead to thermal runaway if not properly managed, promoting side reactions and degradation.[2]

  • Product Loss During Workup: this compound can be lost during extraction, filtration, or purification steps if procedures are not optimized.

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities are specific to the synthesis method:

  • From PCNB Reduction: Unreacted pentachloronitrobenzene, partially reduced intermediates (e.g., nitroso-pentachlorobenzene), and condensation products like azoxy-pentachlorobenzene.

  • From HCB Ammonolysis: Unreacted hexachlorobenzene and other polychlorinated benzenes.

  • From Aniline Chlorination: A mixture of lesser-chlorinated anilines (e.g., trichloroaniline, tetrachloroaniline).[4]

  • General: Solvents, reagents from the workup (e.g., acids, bases), and colored degradation products.[4]

Q4: How can I purify crude this compound?

A4: The primary methods for purification are:

  • Recrystallization: A common and effective method. Solvents like perchloroethylene have been used to yield high-purity crystalline this compound.[5]

  • Acid Washing: Dissolving the crude product in concentrated sulfuric acid can separate it from unreacted hexachlorobenzene, which is insoluble. The this compound can then be precipitated by diluting the acid.[5]

  • Chromatography: Normal-phase or reversed-phase flash chromatography can be used to separate this compound from impurities, especially colored by-products.[4]

  • Activated Carbon Treatment: This can be used to remove colored impurities from solutions before crystallization.[4]

Synthesis Methods and Yield Comparison

The following tables summarize reaction conditions and expected yields for the different synthesis routes for this compound.

Table 1: Reduction of Pentachloronitrobenzene (PCNB)

Reduction MethodTemperature (°C)PressureCatalyst/ReagentTypical Yield (%)
Catalytic Hydrogenation60 - 180Atmospheric to HighPd/C>95
Tin/HCl ReductionRefluxAtmosphericSn, HCl85 - 95
Iron/Acid Reduction60 - 80AtmosphericFe, Acid80 - 90

Data compiled from multiple sources describing aniline synthesis.[3][6]

Table 2: Ammonolysis of Hexachlorobenzene (HCB)

Solvent/ConditionsTemperature (°C)Pressure (atm)ReagentTypical Yield (%)
Liquid Ammonia (B1221849)~200HighNH₃~50 (can be optimized)
Aqueous Ammonia180 - 22060 - 75NH₃(aq), CuClHigh (process dependent)

Data based on patent literature and general ammonolysis procedures.[5][7]

Troubleshooting Guides

Issue 1: Low Yield in PCNB Reduction

Symptom: The final isolated yield is significantly lower than expected. Analysis (TLC, GC/MS) shows a large amount of unreacted PCNB.

Possible Causes & Solutions:

  • Inactive Reducing Agent/Catalyst:

    • Catalytic Hydrogenation: The Pd/C catalyst may be poisoned or deactivated. Use a fresh batch of catalyst or increase catalyst loading. Ensure solvents and PCNB are free of sulfur or other catalyst poisons.[3]

    • Metal/Acid Reduction: The surface of the metal (e.g., Sn, Fe) may be oxidized. Activate the metal by washing with dilute acid before the reaction.

  • Insufficient Reaction Time or Temperature:

    • Monitor the reaction progress using TLC or HPLC. Extend the reaction time until the starting material is consumed.

    • For catalytic hydrogenation, ensure the reaction temperature is within the optimal range (e.g., 60-180°C). For endothermic reductions, ensure adequate heating is supplied.[6][8]

  • Inadequate Hydrogen Pressure (for Catalytic Hydrogenation):

    • Ensure the system is properly sealed and that there is a sufficient and continuous supply of hydrogen. Increase the H₂ pressure if the reaction is stalling.

Symptom: The reaction appears complete, but the yield is low, and the product is impure with significant side products (e.g., azoxybenzene).

Possible Causes & Solutions:

  • Incomplete Reduction Conditions:

    • The formation of condensation products like azoxybenzene (B3421426) occurs when reduction intermediates (nitrosobenzene and hydroxylamine (B1172632) derivatives) react with each other. This is favored when the reduction is slow or incomplete.[3]

    • Solution: Ensure a sufficient excess of the reducing agent and maintain optimal reaction conditions to drive the reaction to completion quickly.

Issue 2: Low Conversion in HCB Ammonolysis

Symptom: A large amount of hexachlorobenzene is recovered after the reaction.

Possible Causes & Solutions:

  • Insufficient Temperature and/or Pressure:

    • Ammonolysis of the highly unreactive HCB requires forcing conditions. Temperatures above 220°C and pressures around 100 atmospheres have been cited as necessary for good conversion.[5]

    • Solution: Verify that the reactor can safely reach and maintain the required temperature and pressure. Ensure accurate temperature and pressure monitoring.

  • Poor Mixing/Mass Transfer:

    • The reaction is heterogeneous. Inefficient mixing between the ammonia phase and the HCB (which may be dissolved in a solvent) will result in a slow reaction rate.

    • Solution: Ensure vigorous stirring or agitation throughout the reaction.

Symptom: The reaction yields a mixture of products, not just this compound.

Possible Causes & Solutions:

  • Side Reactions:

    • At very high temperatures, side reactions such as hydrolysis (if water is present) or the formation of other substitution products can occur.

    • Solution: Optimize the reaction temperature and time to maximize the yield of the desired product. A temperature profile that starts lower and gradually increases may be beneficial.

Issue 3: Poor Selectivity in Direct Aniline Chlorination

Symptom: The final product is a mixture of di-, tri-, tetra-, and pentachloroanilines.

Possible Causes & Solutions:

  • Uncontrolled Reaction Rate:

    • The chlorination of aniline is highly exothermic and fast. The amino group is a strong activating group, making it difficult to control the degree of substitution.[1]

    • Solution:

      • Perform the reaction at low temperatures.

      • Add the chlorinating agent (e.g., chlorine gas) slowly and in a controlled manner.[9]

      • Use a solvent system that can effectively dissipate heat. Patents suggest using sulfuric acid or hydrofluoric acid as a medium, which protonates the aniline, deactivating the ring and allowing for more controlled chlorination.[10][11]

  • Incorrect Stoichiometry of Chlorinating Agent:

    • An insufficient amount of chlorinating agent will result in under-chlorinated products. A large excess may lead to degradation.

    • Solution: Carefully calculate and control the molar equivalents of the chlorinating agent. A slight excess is often required to drive the reaction to this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pentachloronitrobenzene (PCNB)
  • Setup: In a high-pressure reactor (autoclave), add PCNB (1 equivalent) and a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of Pd relative to PCNB) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the reactor, purge several times with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the mixture to 60-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples for analysis (TLC, GC, or HPLC).

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or perchloroethylene) to obtain pure this compound.

Protocol 2: Ammonolysis of Hexachlorobenzene (HCB)
  • Setup: Charge a high-pressure, glass-lined autoclave with hexachlorobenzene (1 equivalent).

  • Reagent Addition: Add liquid ammonia (a significant excess, e.g., 10-20 equivalents) to the cooled and sealed reactor. Alternatively, an aqueous ammonia solution with a copper catalyst can be used.[7]

  • Reaction: Heat the sealed reactor to the target temperature (e.g., 200-220°C). The pressure will build autogenously. Maintain the temperature with vigorous stirring for several hours (e.g., 12-18 hours).[5]

  • Workup: After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Isolation: The reaction mixture will contain this compound, unreacted HCB, and ammonium (B1175870) chloride. The product can be isolated by treating the mixture with water and a suitable organic solvent. An acid wash (as described in the FAQ) can be used to separate the product from unreacted HCB.

  • Purification: Further purify the crude product by recrystallization.

Visualizations

Synthesis_Routes This compound Synthesis Pathways cluster_start Starting Materials cluster_methods Synthesis Methods cluster_end Product Aniline Aniline Chlorination Direct Chlorination Aniline->Chlorination Cl₂ / H₂SO₄ PCNB Pentachloronitrobenzene (PCNB) Reduction Reduction PCNB->Reduction H₂ / Pd/C or Sn/HCl HCB Hexachlorobenzene (HCB) Ammonolysis Ammonolysis HCB->Ammonolysis NH₃, High T/P PCA This compound Chlorination->PCA Reduction->PCA Ammonolysis->PCA

Caption: Overview of the main synthetic routes to this compound.

Troubleshooting_Yield Troubleshooting Guide for Low Yield cluster_incomplete Incomplete Reaction cluster_side Side Reactions cluster_workup Product Loss Start Low Yield of this compound Check_SM Analysis shows significant unreacted starting material? Start->Check_SM Check_SideProducts Analysis shows significant side products? Check_SM->Check_SideProducts No Incomplete_Rxn Possible Causes: - Insufficient time/temp/pressure - Inactive catalyst/reagents - Poor mixing Check_SM->Incomplete_Rxn Yes Side_Rxns Possible Causes: - Suboptimal T/P leading to  by-products (e.g., azoxybenzenes) - Poor selectivity (over/under-chlorination) Check_SideProducts->Side_Rxns Yes Workup_Loss Possible Cause: Product loss during extraction or purification Check_SideProducts->Workup_Loss No Solution_Incomplete Solutions: - Increase reaction time/temp/pressure - Use fresh catalyst/reagents - Improve agitation Incomplete_Rxn->Solution_Incomplete Solution_Side Solutions: - Optimize T/P to favor main reaction - Control rate of reagent addition - Adjust solvent or catalyst Side_Rxns->Solution_Side Solution_Workup Solution: - Optimize extraction solvents/pH - Refine recrystallization conditions - Check for losses on chromatography column Workup_Loss->Solution_Workup

Caption: A decision tree for troubleshooting low yields in synthesis.

Experimental_Workflow Workflow for PCNB Reduction via Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reactor Charge Reactor with PCNB and Solvent Add_Catalyst Add Pd/C Catalyst (inert atmosphere) Charge_Reactor->Add_Catalyst Seal_Purge Seal Reactor, Purge with H₂ Add_Catalyst->Seal_Purge Pressurize_Heat Pressurize with H₂ and Heat (60-100°C) Seal_Purge->Pressurize_Heat Monitor Monitor Reaction (H₂ uptake, TLC/GC) Pressurize_Heat->Monitor Cool_Vent Cool Reactor, Vent H₂ Monitor->Cool_Vent Reaction Complete Filter Filter to Remove Catalyst Cool_Vent->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize Final_Product Pure This compound Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude Pentachloroaniline by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude pentachloroaniline by crystallization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Q1: My this compound fails to crystallize from the solution upon cooling. What should I do?

A1: Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are a few techniques to try:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: It's possible that too much solvent was used, making the solution too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is adequately cooled. If it has been cooling at room temperature, try placing it in an ice bath.

Q2: The this compound "oiled out" of the solution instead of forming crystals. How can this be corrected?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can happen if the solution is too concentrated or if there are significant impurities that depress the melting point. To resolve this:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slower Cooling: Allow the solution to cool more slowly. Insulate the flask to ensure gradual cooling, which can favor crystal formation over oiling out.

Q3: My purified this compound is still colored. How can I remove colored impurities?

A3: A persistent color in your recrystallized product indicates the presence of colored impurities. These can often be removed by using activated charcoal.

  • Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount (typically 1-2% of the solute weight) of activated charcoal to the solution.

  • Hot Filtration: Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.

Q4: The recovery of my purified this compound is very low. What are the likely causes and how can I improve the yield?

A4: A low yield can be frustrating. Here are some common causes and solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as a significant portion of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.

Frequently Asked Questions (FAQs)

What are the best solvents for the crystallization of this compound?

This compound, being a nonpolar molecule, dissolves best in nonpolar organic solvents.[1] Its solubility increases with temperature, which is the key principle for crystallization.[1] Good solvent choices include:

  • Alcohols: Methanol and ethanol (B145695) are commonly used.

  • Aromatic Hydrocarbons: Toluene can be an effective solvent.

  • Halogenated Solvents: Dichloromethane and perchloroethylene are also suitable.[1]

  • Alkanes: Hexane or petroleum ether can be used, often in a mixed solvent system.[2] The ideal solvent will dissolve the crude this compound when hot but have low solubility when cold.

What are the common impurities in crude this compound?

Common impurities in crude this compound often originate from the synthesis process. These can include:

  • Unreacted Starting Materials: If synthesized from hexachlorobenzene (B1673134), residual hexachlorobenzene may be present.

  • Isomeric Impurities: The synthesis may produce other isomers of chloroanilines.

  • Byproducts of Synthesis: Depending on the synthetic route, various chlorinated byproducts can be formed.

  • Coloring Agents: Tarry or polymeric materials can form, leading to discoloration of the crude product.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 20-25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterVery Low (~0.003 g/L at 20°C)[3]Very Low
MethanolSlightly SolubleSoluble
EthanolSoluble[2]Very Soluble
TolueneModerately SolubleVery Soluble
HexaneSlightly Soluble[1]Soluble
DichloromethaneSoluble[1]Very Soluble

Note: The qualitative solubility data is based on available chemical information. Specific quantitative values may vary.

Experimental Protocols

Protocol for the Purification of Crude this compound by Single-Solvent Crystallization

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests (refer to Table 1). For this protocol, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating the mixture on a hot plate. Continue adding hot ethanol in small portions until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to a gentle boil for 5-10 minutes.

  • Hot Gravity Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Mandatory Visualization

experimental_workflow start Start: Crude this compound dissolution Dissolve in Minimum Hot Solvent start->dissolution decolorization Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration dissolution->hot_filtration If no charcoal needed decolorization->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration to Collect Crystals cooling->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Dry Purified Crystals washing->drying end End: Pure this compound drying->end troubleshooting_flowchart start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out colored_product Colored Product start->colored_product low_yield Low Yield start->low_yield action_scratch Scratch / Seed / Reduce Solvent no_crystals->action_scratch Yes action_reheat_add_solvent Reheat & Add More Solvent oiling_out->action_reheat_add_solvent Yes action_charcoal Use Activated Charcoal colored_product->action_charcoal Yes action_check_solvent_volume Check Solvent Volume & Cooling low_yield->action_check_solvent_volume Yes

References

overcoming matrix interference in pentachloroaniline GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pentachloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix interference in this compound GC-MS analysis?

A1: Matrix interference in this compound analysis often originates from complex sample matrices such as soil, water, and various food products. In soil, humic acids and other organic matter can co-extract with the analyte, leading to signal suppression or enhancement. For water samples, dissolved organic matter and inorganic salts can interfere with the analysis. In food matrices, pigments like chlorophyll (B73375), lipids, sugars, and proteins are common interfering compounds that can contaminate the GC system and affect quantitation.

Q2: Which sample preparation technique is most effective for reducing matrix interference for this compound?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for the extraction and cleanup of pesticide residues, including this compound, from a variety of matrices.[1][2] Different versions of the QuEChERS method, such as the original unbuffered, AOAC, and EN 15662 standards, are available and can be optimized for specific sample types. For matrices with high lipid content, such as fatty foods, enhanced matrix removal techniques like Captiva EMR–Lipid cleanup are recommended.[3] For certain sample types, traditional cleanup methods like Solid Phase Extraction (SPE) or Florisil column chromatography can also be very effective.

Q3: What is the role of a cleanup step after extraction, and which sorbents are suitable for this compound?

A3: The cleanup step is crucial for removing co-extracted matrix components that can interfere with GC-MS analysis, potentially causing ion suppression or enhancement and leading to inaccurate results. The choice of sorbent depends on the matrix. Common sorbents used in dispersive SPE (d-SPE) cleanup, a key part of the QuEChERS method, include:

  • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

  • C18 (Octadecylsilane): Removes non-polar interferences, such as lipids.

  • Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and sterols. However, GCB should be used with caution as it can retain planar molecules like this compound.

  • Florisil®: A magnesium silicate (B1173343) used to remove polar interferences.[4][5][6]

Q4: How can I minimize the degradation of this compound during sample preparation and GC-MS analysis?

A4: this compound, like many other aniline (B41778) derivatives, can be prone to degradation. To minimize this, consider the following:

  • pH control: Maintain appropriate pH during extraction. For aniline derivatives, extraction is typically performed under basic conditions (pH > 11) to ensure they are in their free base form.

  • Inertness of the GC system: Active sites in the GC inlet liner, column, or ion source can cause analyte degradation. Using deactivated liners and columns is critical. Regular maintenance, such as changing the liner and trimming the column, can help maintain system inertness.[7][8]

  • Injection temperature: Optimize the injection port temperature to ensure efficient volatilization without causing thermal degradation.

Q5: What are the typical quantitative and qualifier ions for this compound in GC-MS analysis?

A5: For this compound (C₆H₂Cl₅N), the molecular weight is approximately 265 g/mol . In electron ionization (EI) GC-MS, the mass spectrum will show a characteristic isotopic pattern due to the presence of five chlorine atoms. The most abundant ions (m/z) typically observed are 265 (molecular ion), 267, 263, 228, and 192. The specific ions and their relative abundances can be confirmed by analyzing a pure standard. The most intense and specific ion is usually chosen for quantification (quantitative ion), while one or two other characteristic ions are monitored for confirmation (qualifier ions).

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to matrix interference in this compound GC-MS analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active sites in the GC inlet or column.

  • Matrix components adsorbing to the liner or column.

  • Improper column installation.

  • Co-elution with an interfering compound.

Troubleshooting Workflow:

start Poor Peak Shape Observed check_maintenance Check System Maintenance Log (Liner/Septum Change, Column Trim) start->check_maintenance maintenance_overdue Maintenance Overdue? check_maintenance->maintenance_overdue perform_maintenance Perform Inlet Maintenance: - Replace Liner and Septum - Trim Column (0.5-1 m) maintenance_overdue->perform_maintenance Yes maintenance_ok Maintenance is Recent maintenance_overdue->maintenance_ok No reanalyze_std Re-analyze Standard perform_maintenance->reanalyze_std issue_resolved1 Issue Resolved reanalyze_std->issue_resolved1 issue_resolved2 Issue Resolved reanalyze_std->issue_resolved2 check_column_install Verify Proper Column Installation maintenance_ok->check_column_install check_matrix_effect Inject Matrix Blank and Spiked Sample maintenance_ok->check_matrix_effect reinstall_column Re-install Column Correctly check_column_install->reinstall_column reinstall_column->reanalyze_std matrix_interference Peak Shape Degrades with Matrix? check_matrix_effect->matrix_interference improve_cleanup Improve Sample Cleanup: - Optimize d-SPE Sorbents - Consider Alternative Cleanup (e.g., Florisil, SPE) matrix_interference->improve_cleanup Yes coelution Suspect Co-elution matrix_interference->coelution No improve_cleanup->reanalyze_std modify_gc_method Modify GC Method: - Adjust Temperature Program - Use a Different Column Phase coelution->modify_gc_method modify_gc_method->reanalyze_std

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Inconsistent Recoveries or Signal Suppression/Enhancement

Possible Causes:

  • Significant matrix effects.

  • Inefficient extraction or cleanup.

  • Analyte degradation.

  • Inconsistent sample preparation.

Troubleshooting Workflow:

start Inconsistent Recoveries or Signal Suppression/Enhancement evaluate_matrix_effect Evaluate Matrix Effect: - Compare response in solvent vs. matrix extract start->evaluate_matrix_effect matrix_effect_significant Significant Matrix Effect? evaluate_matrix_effect->matrix_effect_significant implement_matrix_matched Implement Matrix-Matched Calibration matrix_effect_significant->implement_matrix_matched Yes review_sample_prep Review Sample Preparation Protocol matrix_effect_significant->review_sample_prep No use_istd Use Isotopically Labeled Internal Standard (if available) implement_matrix_matched->use_istd issue_resolved Issue Resolved use_istd->issue_resolved optimize_extraction Optimize Extraction: - Adjust solvent, pH, shaking time review_sample_prep->optimize_extraction optimize_cleanup Optimize Cleanup: - Test different d-SPE sorbents/amounts - Evaluate alternative cleanup (SPE, Florisil) review_sample_prep->optimize_cleanup check_analyte_stability Check for Analyte Degradation: - Analyze sample immediately after prep - Check for pH sensitivity review_sample_prep->check_analyte_stability optimize_extraction->issue_resolved optimize_cleanup->issue_resolved check_analyte_stability->issue_resolved

Caption: Troubleshooting inconsistent recoveries.

Quantitative Data Summary

The following tables summarize typical recovery data for this compound in different matrices using various cleanup methods. These values can serve as a benchmark for your own experiments.

Table 1: Recovery of this compound in Soil Matrix using QuEChERS with Different d-SPE Sorbents

d-SPE Sorbent CombinationSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
PSA + C185085 - 110< 15[1][2]
PSA + GCB5060 - 80< 20[1][2]
No Cleanup5090 - 115< 15[1][2]

Note: GCB can lead to lower recoveries for planar pesticides like this compound.

Table 2: Recovery of this compound in Water Matrix using Solid Phase Extraction (SPE)

SPE SorbentSpiking Level (ng/L)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
C1810070 - 110< 15[9][10]
HLB10075 - 115< 15[9]

Table 3: Recovery of this compound in Food Matrices using QuEChERS and GC-MS/MS

Food MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Botanical Ingredients (Ginseng)1070 - 120< 20[6]
Botanical Ingredients (Ginseng)5070 - 120< 20[6]
Fruits and Vegetables (general)10 - 5070 - 120< 20

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol is a general guideline and may require optimization based on soil type.

1. Sample Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add 10 mL of deionized water and let it hydrate (B1144303) for 30 minutes.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate for the EN 15662 method).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10000 x g) for 2 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

Workflow Diagram:

start Start: Soil Sample weigh_sample 1. Weigh 10g of Soil start->weigh_sample add_water 2. Add 10mL Water (if dry) weigh_sample->add_water add_acetonitrile 3. Add 10mL Acetonitrile add_water->add_acetonitrile add_salts 4. Add QuEChERS Salts add_acetonitrile->add_salts shake 5. Shake Vigorously (1 min) add_salts->shake centrifuge1 6. Centrifuge (≥3000g, 5 min) shake->centrifuge1 transfer_supernatant 7. Transfer 1mL Supernatant centrifuge1->transfer_supernatant add_dspe 8. Add to d-SPE Tube (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex 9. Vortex (30 sec) add_dspe->vortex centrifuge2 10. Centrifuge (high speed, 2 min) vortex->centrifuge2 final_extract Final Extract for GC-MS centrifuge2->final_extract

Caption: QuEChERS workflow for soil samples.

Protocol 2: Florisil Column Cleanup for Organochlorine Pesticides

This protocol is suitable for cleaning up extracts containing this compound.

1. Column Preparation:

  • Add a small plug of glass wool to the bottom of a chromatography column.

  • Add 20 g of activated Florisil® to the column and tap gently to settle.

  • Add about 1-2 cm of anhydrous sodium sulfate (B86663) to the top of the Florisil®.

  • Pre-elute the column with 60 mL of hexane (B92381). Discard the eluate.

2. Sample Cleanup:

  • Just before the hexane level reaches the top of the sodium sulfate, quantitatively transfer the sample extract (in hexane) onto the column.

  • Begin collecting the eluate.

  • Elute the column with an appropriate solvent mixture (e.g., 200 mL of 6% diethyl ether in hexane). The optimal solvent system may need to be determined experimentally.

  • Collect the eluate containing the this compound.

  • Concentrate the eluate to a suitable volume for GC-MS analysis.

Workflow Diagram:

start Start: Sample Extract in Hexane prep_column 1. Prepare Florisil Column (20g Florisil, 1-2cm Na2SO4) start->prep_column pre_elute 2. Pre-elute with 60mL Hexane prep_column->pre_elute load_sample 3. Load Sample Extract onto Column pre_elute->load_sample elute_analyte 4. Elute with Diethyl Ether/Hexane load_sample->elute_analyte collect_eluate 5. Collect Eluate elute_analyte->collect_eluate concentrate 6. Concentrate Eluate collect_eluate->concentrate final_extract Final Extract for GC-MS concentrate->final_extract

Caption: Florisil column cleanup workflow.

References

proper storage and handling of pentachloroaniline to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of pentachloroaniline to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure long-term stability, this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] It is also recommended to protect it from light and air.[3][4] For specific temperature ranges, consult the recommendations from the supplier, as they can vary.

Q2: How should I store this compound solutions?

A2: this compound solutions should be stored in a tightly sealed container, protected from light (e.g., in amber vials), and kept in a cool, dark place.[3] For solutions in volatile organic solvents, ensure the container is properly sealed to prevent evaporation and concentration changes.

Q3: What are the primary factors that can cause this compound degradation?

A3: The main factors that can contribute to the degradation of this compound are exposure to light, air, and high temperatures.[4][5] It is also incompatible with strong oxidizing agents, alkali metals, alkaline earth metals, and aluminum, and contact with these should be avoided.[6]

Q4: What are the visible signs of this compound degradation?

A4: Visible signs of degradation can include a change in color from its typical white to light yellow/orange appearance or the presence of impurities.[3] Inconsistent experimental results are also a key indicator that the integrity of the compound may be compromised.

Q5: Is this compound sensitive to pH changes in aqueous solutions?

A5: While specific data on pH sensitivity is limited in the provided results, aniline (B41778) and its derivatives can be sensitive to pH. It is best practice to control the pH of your experimental buffers and consider potential hydrolysis, especially under strongly acidic or alkaline conditions.

Troubleshooting Guide: this compound Degradation in Experiments

If you are experiencing inconsistent results or suspect degradation of this compound in your experiments, refer to the following guide.

Logical Workflow for Troubleshooting Degradation

A Inconsistent Experimental Results or Suspected Degradation B Review Storage and Handling Procedures A->B C Check for Light and Air Exposure A->C D Evaluate Experimental Conditions A->D E Verify Solution Preparation A->E F Analyze Compound Integrity A->F H Review Storage: Temperature, Container, Atmosphere B->H I Review Handling: Use of Inert Atmosphere, Minimize Exposure Time B->I J Use Amber Vials or Foil, Prepare Fresh Solutions C->J K Check pH and Temperature of Buffers D->K L Assess Potential for Interaction with Other Reagents D->L M Confirm Solvent Purity and Proper Dissolution E->M N Perform QC Check (e.g., HPLC, LC-MS) on Stock F->N G Implement Corrective Actions H->G I->G J->G K->G L->G M->G N->G

Caption: Troubleshooting workflow for this compound degradation.

Issue: Loss of compound activity or inconsistent results.

  • Potential Cause 1: Improper Storage.

    • Troubleshooting Step: Review your storage conditions against the supplier's recommendations. Ensure the container is tightly sealed and stored in a cool, dry, dark, and well-ventilated area.[1][2]

    • Solution: If storage conditions were inadequate, consider using a fresh batch of this compound for your experiments.

  • Potential Cause 2: Photodegradation.

    • Troubleshooting Step: Assess the extent of light exposure during storage and handling. This compound is light-sensitive.[4]

    • Solution: Always store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.

  • Potential Cause 3: Oxidation/Air Sensitivity.

    • Troubleshooting Step: Evaluate how long the compound has been exposed to air. This compound is air-sensitive.[4]

    • Solution: For sensitive experiments, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon). Prepare fresh solutions before use and avoid long-term storage of solutions.

  • Potential Cause 4: Thermal Degradation.

    • Troubleshooting Step: Check if the compound has been exposed to high temperatures during storage or in your experimental setup.

    • Solution: Avoid heating this compound solutions unless necessary. If heating is required, perform it for the shortest duration possible and at the lowest effective temperature.

  • Potential Cause 5: Incompatibility with other reagents.

    • Troubleshooting Step: Review all components in your experimental setup for known incompatibilities with this compound, such as strong oxidizing agents.[6]

    • Solution: If an incompatibility is identified, seek alternative reagents or modify the experimental design to avoid direct contact.

Data on Storage Conditions

ParameterRecommendationSource
Container Tightly sealed[1][2]
Atmosphere Dry and well-ventilated[1][2]
Temperature Cool. Specific recommendations vary (Room Temperature, 0-6°C, >5°C)[3][7][8]
Light Keep in a dark place; light-sensitive[3][4]
Air Air-sensitive[3][4]
Incompatibilities Oxidizing agents, alkali metals, alkaline earth metals, aluminum[6]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the best practices for preparing a stock solution of this compound to minimize degradation.

Materials:

  • This compound powder

  • High-purity, anhydrous solvent (e.g., DMSO, Chloroform, Methanol)[3]

  • Amber glass vials with screw caps

  • Calibrated balance

  • Spatula

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Pre-weighing Preparation: Work in a well-ventilated area or a chemical fume hood.[1] Ensure the balance is clean and calibrated.

  • Weighing: Tare an amber glass vial on the balance. Carefully weigh the desired amount of this compound powder into the vial. Handle the powder gently to avoid creating dust.[2]

  • Solvent Addition: Add the appropriate volume of the chosen high-purity, anhydrous solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Tightly seal the vial and dissolve the powder by vortexing or sonicating until the solution is clear. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Storage: Store the stock solution in the tightly sealed amber vial at the recommended temperature (e.g., room temperature or refrigerated, based on the solvent and desired stability). Protect from light.

  • Aliquoting: For long-term storage and to avoid repeated freeze-thaw cycles if refrigerated, consider aliquoting the stock solution into smaller, single-use amber vials.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

References

resolving poor peak shape in pentachloroaniline chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving poor peak shape in pentachloroaniline chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and solve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in Reverse-Phase HPLC?

Peak tailing is the most common peak shape distortion for basic compounds like this compound and is often caused by secondary interactions with the stationary phase.[1]

  • Silanol (B1196071) Interactions: The primary cause is often the interaction between the basic amine group of this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][3] These interactions are stronger at mid-range pH where silanols are ionized (Si-O⁻).[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will exist, leading to peak distortion.[3][4]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites.[2][5] A partially blocked inlet frit can also distort the sample flow, causing all peaks to tail.[6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[2][4]

Q2: How can I eliminate peak tailing for this compound in HPLC?

Resolving peak tailing involves a systematic approach to address the potential chemical and physical causes.

  • Mobile Phase Optimization: Adjusting the mobile phase is often the first and most effective step.

    • Lower pH: Operate at a low pH (e.g., 2.5-3.5) using an acidic additive.[1][7] This protonates the silanol groups, reducing their ability to interact with the basic analyte.[5]

    • Use Buffers: Employ a buffer (10-50 mM) to maintain a stable pH and minimize variability.[4][5]

    • Add Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[8]

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped column where residual silanols have been chemically deactivated.[3][8]

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with polar-embedded groups or phenyl phases, which can offer different selectivity and reduce silanol interactions.[5][8]

  • Instrument and Method Conditions:

    • Reduce Sample Concentration: If column overload is suspected, dilute the sample or reduce the injection volume.[4]

    • Check for Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[2][3]

Q3: My this compound peak is fronting. What is the likely cause?

Peak fronting is less common than tailing but can occur under specific conditions.[9]

  • Sample Overload: Injecting a very high concentration of the sample is a primary cause of fronting.[2]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can lead to peak distortion and fronting.[2][10]

  • Column Collapse: Catastrophic column failure, such as a collapsed bed, can sometimes result in fronting peaks.[6]

Q4: I'm seeing broad or split peaks for this compound in my GC analysis. What should I investigate?

In Gas Chromatography (GC), peak shape problems are often related to the injection process, column integrity, or analyte activity.

  • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume or activity, causing peak tailing or splitting.[11][12]

  • Inlet Contamination: The inlet liner can become contaminated with non-volatile residues, creating active sites that interact with the analyte.[11][13]

  • Analyte Adsorption: this compound has active amine groups that can adsorb to active sites within the GC system (liner, column), leading to tailing.[11]

  • Solvent Effects: Mismatched polarity between the sample solvent and the stationary phase can cause peak splitting, especially in splitless injection mode.[12]

Troubleshooting Guides

HPLC Troubleshooting Summary

The following table summarizes common peak shape problems for this compound in HPLC, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Chemical: Secondary interactions with silanol groups; Mobile phase pH near analyte pKa.[2][3]Optimize Mobile Phase: Lower pH to < 3.5 with an acidic additive (e.g., formic acid, TFA); Use a buffer.[1][14] Change Column: Use a modern, high-purity, end-capped column or a polar-embedded phase column.[3]
Physical: Column contamination/degradation; Blocked column frit; Extra-column dead volume.[5][6]Maintain Hardware: Flush the column with a strong solvent; Replace the guard column or column if necessary; Use shorter, narrower ID tubing.[2][5]
Peak Fronting Sample overload; Sample solvent is stronger than the mobile phase.[2][10]Adjust Sample: Reduce injection volume or sample concentration; Dissolve sample in mobile phase or a weaker solvent.[2]
Broad Peaks Extra-column volume; Low mobile phase flow rate; Column degradation.[2]System Check: Minimize tubing length/ID; Optimize flow rate; Replace column if efficiency has dropped.[10]
Split Peaks Blocked column frit; Column bed deformation/void; Sample solvent incompatibility.[15]Column Maintenance: Backflush the column; Replace the column if a void is present. Sample Prep: Ensure the sample is fully dissolved in a compatible solvent.[6][15]
Mobile Phase Additives for HPLC

Using additives in the mobile phase is a key strategy for improving the peak shape of basic compounds like this compound.

AdditiveTypical ConcentrationpH (in water)Purpose & Notes
Formic Acid 0.05 - 0.1% (v/v)~2.8Suppresses silanol ionization; Good for LC-MS applications.[14]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.1Strong ion-pairing agent, very effective at reducing tailing but can suppress MS signal.[14][16]
Acetic Acid 0.05 - 0.1% (v/v)~3.2Milder acid, useful when a less acidic mobile phase is required.[14]
Ammonium Formate/Acetate 10 - 20 mMBuffer DependentActs as a buffer to control and stabilize pH.[8]
Triethylamine (TEA) 0.1% (v/v)AlkalineA competing base that masks active silanol sites; Not suitable for LC-MS.[8]

Experimental Protocols

Protocol 1: Systematic Troubleshooting Workflow for Peak Tailing in HPLC

This protocol outlines a logical sequence to identify the source of peak shape issues.

  • Initial Assessment:

    • Confirm if the issue affects only the this compound peak or all peaks in the chromatogram.

    • If all peaks are tailing, the problem is likely physical (e.g., blocked frit, dead volume).[6] Proceed to Step 4.

    • If only the this compound peak (or other basic compounds) is tailing, the problem is likely chemical. Proceed to Step 2.

  • Mobile Phase Optimization:

    • Prepare a fresh mobile phase containing 0.1% formic acid to ensure a pH below 3.

    • Ensure the mobile phase is thoroughly degassed and mixed.

    • If the peak shape improves, the original issue was likely related to mobile phase pH.

  • Sample and Injection Check:

    • Reduce the injection volume by half to check for mass overload.

    • If possible, dissolve the sample in the initial mobile phase composition.

    • If the peak shape improves, the issue was related to sample concentration or solvent effects.

  • Hardware Evaluation (Guard Column & Column):

    • If a guard column is installed, remove it and perform an injection. If the peak shape is restored, replace the guard column.[6]

    • If the problem persists, substitute the analytical column with a new, proven column of the same type. If this resolves the issue, the original column has degraded.[6]

  • System Check (Extra-Column Volume):

    • Inspect all tubing and connections between the injector and detector. Ensure connections are properly seated to avoid dead volume.[15]

    • Use the shortest possible length of narrow-bore (e.g., 0.005") tubing.[3]

Protocol 2: Column Flushing and Regeneration

If column contamination is suspected, a flushing procedure can restore performance. Warning: Always check the column's care and use manual for solvent compatibility and pH limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Initial Flush: Flush the column with your mobile phase without any buffer or salt additives (e.g., water/acetonitrile mixture) for 20-30 column volumes.

  • Strong Solvent Wash (Reversed-Phase):

    • Flush with 100% Acetonitrile for 30 column volumes.

    • Flush with 100% Isopropanol for 30 column volumes.

    • (Optional, for stubborn contaminants) Flush with Tetrahydrofuran (THF).

  • Return to Mobile Phase: Gradually re-introduce the mobile phase. Start with the strong solvent from the previous step mixed with your aqueous mobile phase (e.g., 50:50 Isopropanol/Water), then switch to your operating mobile phase.

  • Equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved (at least 30 minutes).[8]

Visualizations

References

minimizing by-product formation during pentachloroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of pentachloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • Direct Chlorination of Aniline (B41778): This common method involves the reaction of aniline with a chlorinating agent.[1] Controlling the reaction conditions is crucial to achieve the desired level of chlorination and minimize the formation of under-chlorinated by-products.

  • Amination of Hexachlorobenzene (B1673134): This method involves the reaction of hexachlorobenzene with ammonia (B1221849) at elevated temperatures and pressures.[2] It offers good atom economy but requires specialized high-pressure equipment.

Q2: What are the most common by-products observed during this compound synthesis?

A2: The primary by-products depend on the synthetic route:

  • Chlorination of Aniline: The most common by-products are under-chlorinated anilines, such as di-, tri-, and tetrachloroanilines. Over-chlorination is less common. Oxidation of aniline can also lead to the formation of colored impurities and resinous materials, especially in the presence of water.[3]

  • Amination of Hexachlorobenzene: Incomplete reaction can leave unreacted hexachlorobenzene. Other potential by-products include other polychlorinated aromatic compounds.

Q3: How can I monitor the progress of the reaction and identify by-products?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for monitoring reaction progress and identifying by-products.

  • GC-MS: Provides excellent separation of chlorinated anilines and allows for their identification based on their mass spectra.[4][5]

  • HPLC: Can be used to separate isomers of chlorinated anilines and quantify the product and by-products.[6][7]

Troubleshooting Guides

Synthesis Route 1: Direct Chlorination of Aniline

Issue 1: High levels of under-chlorinated by-products (di-, tri-, and tetrachloroanilines).

Cause:

  • Insufficient amount of chlorinating agent.

  • Incomplete reaction due to short reaction time or low temperature.

  • Poor mixing, leading to localized areas of low reactant concentration.

Solution:

  • Increase Molar Ratio of Chlorinating Agent: Gradually increase the molar ratio of the chlorinating agent to aniline. It is important to do this incrementally to avoid over-chlorination.

  • Optimize Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by GC-MS to determine the optimal conditions.

  • Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous.

Issue 2: Formation of colored impurities and resinous material.

Cause:

  • Oxidation of aniline or chlorinated aniline intermediates. This is often exacerbated by the presence of water.[3]

Solution:

  • Use Anhydrous Conditions: Ensure all reactants and solvents are dry. Use a drying tube or conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Reaction Temperature: Avoid excessive temperatures that can promote oxidation.

  • Purification: Colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization.[8]

Synthesis Route 2: Amination of Hexachlorobenzene

Issue 3: Low conversion of hexachlorobenzene.

Cause:

  • Insufficient temperature or pressure.

  • Short reaction time.

  • Catalyst deactivation (if a catalyst is used).

Solution:

  • Optimize Reaction Conditions: The amination of hexachlorobenzene typically requires high temperatures (>220 °C) and pressures (~100 atm).[2] Carefully optimize these parameters to achieve higher conversion.

  • Increase Reaction Time: Extend the reaction time and monitor the conversion of hexachlorobenzene by GC-MS.

  • Catalyst Selection: While often performed without a catalyst, the use of copper or iron catalysts can sometimes improve the reaction rate.[9]

Data Presentation

Table 1: Comparison of Chlorinating Agents for Aniline

Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Chlorine Gas (Cl₂)Inert solvent (e.g., CCl₄), Lewis acid catalyst (e.g., AlCl₃)Cost-effective, readily availableHighly toxic and corrosive, requires specialized handling equipment
Sulfuryl Chloride (SO₂Cl₂)Inert solvent, often with a radical initiator or at elevated temperaturesEasier to handle than chlorine gasCan lead to side reactions, generates SO₂ and HCl as by-products
N-Chlorosuccinimide (NCS)Acetonitrile or other polar aprotic solventsMild and selective reagent, easier to handleMore expensive, can be slow for exhaustive chlorination

Table 2: Effect of Reaction Parameters on the Amination of Hexachlorobenzene

ParameterConditionEffect on Yield of this compoundEffect on By-product Formation
Temperature< 200 °CLowHigh levels of unreacted hexachlorobenzene
220-250 °COptimalMinimized by-products with sufficient reaction time
> 250 °CMay decrease due to decompositionPotential for increased side reactions
Pressure< 80 atmLowHigh levels of unreacted hexachlorobenzene
100-120 atmOptimalMinimized by-products with sufficient reaction time
> 120 atmLittle to no further improvement in yield-
Molar Ratio (NH₃:HCB)< 10:1LowHigh levels of unreacted hexachlorobenzene
10:1 to 20:1OptimalMinimized by-products
> 20:1Little to no further improvement in yield-

Experimental Protocols

Protocol 1: Selective Chlorination of Aniline with N-Chlorosuccinimide (NCS)

Objective: To synthesize this compound from aniline with minimized formation of under-chlorinated by-products.

Materials:

  • Aniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1 equivalent) in anhydrous acetonitrile.

  • Add N-chlorosuccinimide (5.5 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by GC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Add dilute hydrochloric acid to the reaction mixture to protonate the remaining aniline and its less chlorinated derivatives.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.[10]

Protocol 2: GC-MS Analysis of this compound Synthesis Mixture

Objective: To separate and identify this compound and its chlorinated by-products.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for the analysis of chlorinated aromatic compounds (e.g., DB-5ms).

Sample Preparation:

  • Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • If necessary, derivatize the aniline compounds by acetylation to improve their chromatographic properties.

  • Filter the diluted sample through a 0.2 µm syringe filter before injection.[11]

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Scan Range: 50-350 amu

Mandatory Visualization

Synthesis_Workflow Workflow for Minimizing By-products in this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Start Select Synthesis Route Select Synthesis Route Start->Select Synthesis Route Aniline Chlorination Aniline Chlorination Select Synthesis Route->Aniline Chlorination Route 1 Hexachlorobenzene Amination Hexachlorobenzene Amination Select Synthesis Route->Hexachlorobenzene Amination Route 2 Optimize Reaction Conditions Optimize Reaction Conditions Aniline Chlorination->Optimize Reaction Conditions Hexachlorobenzene Amination->Optimize Reaction Conditions Monitor Reaction Monitor Reaction Optimize Reaction Conditions->Monitor Reaction GC-MS/HPLC Analysis GC-MS/HPLC Analysis Monitor Reaction->GC-MS/HPLC Analysis Identify By-products Identify By-products GC-MS/HPLC Analysis->Identify By-products High By-products? High By-products? Identify By-products->High By-products? High By-products?->Optimize Reaction Conditions Yes Recrystallization Recrystallization High By-products?->Recrystallization No Pure this compound Pure this compound Recrystallization->Pure this compound Troubleshooting_Logic Troubleshooting Logic for this compound Synthesis Problem Identification Problem Identification Low Yield Low Yield Problem Identification->Low Yield High Impurities High Impurities Problem Identification->High Impurities Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check Conversion Side Reactions Side Reactions High Impurities->Side Reactions Analyze By-products Increase Temp/Time Increase Temp/Time Incomplete Reaction->Increase Temp/Time Increase Reactant Ratio Increase Reactant Ratio Incomplete Reaction->Increase Reactant Ratio Optimize Catalyst Optimize Catalyst Incomplete Reaction->Optimize Catalyst Under-chlorination Under-chlorination Side Reactions->Under-chlorination Oxidation Products Oxidation Products Side Reactions->Oxidation Products Under-chlorination->Increase Reactant Ratio Use Anhydrous Conditions Use Anhydrous Conditions Oxidation Products->Use Anhydrous Conditions

References

Technical Support Center: Optimization of Injection Parameters for Pentachloroaniline GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of pentachloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the GC analysis of this compound?

A1: this compound is a semi-volatile organic compound, and its analysis by GC can be challenging due to several factors:

  • Thermal Degradation: High temperatures in the GC inlet can cause the degradation of this compound, leading to lower recovery and the formation of interfering byproducts.

  • Analyte Adsorption: As a polar compound, this compound can interact with active sites in the GC inlet liner and at the head of the analytical column. This adsorption can result in poor peak shape (tailing), reduced sensitivity, and poor reproducibility.

  • Matrix Effects: When analyzing this compound in complex matrices, co-eluting compounds can interfere with the analysis, affecting both quantitation and identification.

Q2: Which injection technique is best for this compound analysis: split or splitless?

A2: The choice between split and splitless injection depends on the concentration of this compound in the sample.

  • Splitless Injection: This is the preferred method for trace-level analysis of this compound. In splitless mode, the entire sample is transferred to the column, maximizing sensitivity. However, this technique is more susceptible to issues like peak broadening and analyte degradation due to the longer residence time of the sample in the hot injector.

  • Split Injection: If the sample concentration is high enough, a split injection can be used. This technique provides sharper peaks and can reduce the impact of matrix components by venting a portion of the sample. However, it results in lower sensitivity.

Q3: How does the injector temperature affect the analysis of this compound?

A3: The injector temperature is a critical parameter that needs to be carefully optimized. A temperature that is too high can lead to the thermal degradation of this compound, while a temperature that is too low can result in poor volatilization and peak broadening. A good starting point for the injector temperature is typically around 250 °C. It is recommended to perform a temperature study to find the optimal balance between efficient volatilization and minimal degradation.

Q4: What type of GC inlet liner should I use for this compound analysis?

A4: The choice of inlet liner is crucial for achieving good peak shape and recovery for active compounds like this compound. An inert liner is essential to minimize analyte adsorption. A single taper liner with a small amount of deactivated glass wool is often a good choice for splitless injections. The glass wool can help to trap non-volatile matrix components and provide a larger surface area for sample vaporization.

Q5: Why am I observing peak tailing for this compound?

A5: Peak tailing for this compound is a common problem and can be caused by several factors:

  • Active Sites: Adsorption of the analyte to active sites in the injector liner, on the column, or in the transfer lines. Using highly inert consumables is critical.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.

  • Low Injector Temperature: An injector temperature that is too low can result in slow volatilization of the analyte, causing band broadening and tailing.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites. Trimming a small portion of the column can often resolve this issue.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Active sites in the inlet liner. Replace the liner with a new, deactivated liner. Consider using a liner with glass wool to trap non-volatile matrix components.
Column contamination. Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.
Injector temperature is too low. Increase the injector temperature in 20 °C increments, monitoring for signs of analyte degradation.
Column overload (fronting). Reduce the injection volume or dilute the sample.
Improper column installation. Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and the correct insertion depth.
Problem: Low or No Analyte Response
Possible Cause Recommended Solution
Thermal degradation in the injector. Decrease the injector temperature in 20 °C increments. Consider using a pulsed splitless injection with a lower initial temperature.
Adsorption in the inlet. Use a highly inert liner and ensure all components of the flow path are deactivated.
Leaks in the system. Use an electronic leak detector to check for leaks at the injector, column fittings, and detector.
Incorrect injection volume or syringe issue. Verify the injection volume and inspect the syringe for proper operation.
Problem: Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent injection volume. If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe.
Septum coring or leakage. Replace the septum. Use a high-quality, pre-drilled septum to minimize coring.
Variable analyte degradation. Optimize the injector temperature to minimize degradation. Ensure the inlet is properly maintained.
Matrix effects. Use matrix-matched standards for calibration to compensate for matrix-induced enhancement or suppression.

Data Presentation

The following tables provide recommended starting parameters and expected outcomes for the optimization of GC injection parameters for this compound analysis. These are based on general principles for semi-volatile and active compounds, and should be used as a starting point for method development.

Table 1: Effect of Injector Temperature on this compound Analysis

Injector Temperature (°C) Expected Peak Area Expected Peak Symmetry Potential Issues
200LowerMay exhibit tailingIncomplete vaporization, band broadening.
250OptimalGoodGood starting point for most systems.
280May decreaseGoodPotential for thermal degradation.
300+Likely decreasedGood, if no degradationHigh risk of thermal degradation.

Table 2: Comparison of Split and Splitless Injection for this compound Analysis

Parameter Split Injection (e.g., 50:1 ratio) Splitless Injection
Sensitivity LowerHigher
Peak Shape Generally sharperProne to broadening, requires optimization
Matrix Effects ReducedMore pronounced
Typical Application Higher concentration samplesTrace-level analysis

Table 3: Optimization of Splitless Hold Time

Splitless Hold Time (min) Expected Outcome for this compound Potential Issues
0.5Incomplete transfer of analyte to the column, low peak area.Loss of analyte.
1.0Improved transfer, better peak area.Good starting point.
1.5Potentially optimal transfer for many systems.May see increased solvent peak tailing.
2.0Little to no improvement in analyte response.Significant solvent peak tailing, which can interfere with early eluting peaks.

Experimental Protocols

Protocol 1: Optimization of Injector Temperature
  • Initial Setup:

    • Injector: Splitless mode

    • Initial Injector Temperature: 200 °C

    • Injection Volume: 1 µL

    • Splitless Hold Time: 1.0 min

    • GC Oven Program: Start at a temperature low enough for solvent focusing (e.g., 60-80°C), then ramp to a final temperature that allows for the elution of this compound.

  • Procedure:

    • Inject a standard solution of this compound.

    • Record the peak area and peak symmetry (tailing factor).

    • Increase the injector temperature by 20 °C and repeat the injection.

    • Continue this process up to 300 °C.

  • Data Analysis:

    • Plot the peak area and peak symmetry as a function of the injector temperature.

    • The optimal injector temperature is the temperature that provides the highest peak area with an acceptable peak symmetry (typically a tailing factor between 0.9 and 1.5).

Protocol 2: Optimization of Splitless Hold Time
  • Initial Setup:

    • Injector: Splitless mode

    • Injector Temperature: Use the optimal temperature determined in Protocol 1.

    • Injection Volume: 1 µL

    • Initial Splitless Hold Time: 0.5 min

  • Procedure:

    • Inject a standard solution of this compound.

    • Record the peak area.

    • Increase the splitless hold time by 0.25 min and repeat the injection.

    • Continue this process up to 2.0 min.

  • Data Analysis:

    • Plot the peak area as a function of the splitless hold time.

    • The optimal splitless hold time is the time at which the peak area reaches a plateau.

Mandatory Visualization

GC_Injection_Workflow cluster_prep Sample Preparation cluster_injection GC Injection cluster_separation Chromatographic Separation Sample Sample Containing This compound Extraction Solvent Extraction Sample->Extraction Standard Internal Standard (Optional) Standard->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup FinalExtract Final Extract in Appropriate Solvent Cleanup->FinalExtract Autosampler Autosampler/ Manual Injection FinalExtract->Autosampler Injector Heated Injector (Split/Splitless) Autosampler->Injector Liner Inert Liner Injector->Liner Column GC Column Injector->Column Analyte Transfer Oven Temperature Programmed Oven Column->Oven Detection Detector (MS, ECD) Column->Detection

Caption: Workflow for the GC analysis of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound CheckLiner Check Inlet Liner Is it new and deactivated? Start->CheckLiner CheckTemp Check Injector Temperature Is it optimal? Start->CheckTemp CheckColumn Check GC Column Contamination or improper installation? Start->CheckColumn CheckMethod Review Injection Method Splitless hold time, solvent, etc. Start->CheckMethod ReplaceLiner Replace with a new, inert liner. CheckLiner->ReplaceLiner No OptimizeTemp Optimize injector temperature (e.g., 250°C). CheckTemp->OptimizeTemp No MaintainColumn Trim or replace column. Re-install correctly. CheckColumn->MaintainColumn Yes OptimizeMethod Adjust splitless hold time. Ensure solvent compatibility. CheckMethod->OptimizeMethod Yes

Caption: Troubleshooting decision tree for this compound peak tailing.

Navigating the Challenges of Pentachloroaniline's Low Aqueous Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentachloroaniline (PCA), a compound of interest in various research and development sectors, presents a significant experimental hurdle due to its inherently low aqueous solubility. This technical support guide provides a comprehensive resource for effectively managing PCA in experimental settings, offering troubleshooting advice, detailed protocols, and a clear understanding of its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: this compound's molecular structure is the primary reason for its low water solubility. The presence of five chlorine atoms on the aniline (B41778) ring makes the molecule highly nonpolar and hydrophobic. Water, being a polar solvent, cannot effectively interact with and dissolve the nonpolar PCA molecules.

Q2: What is the approximate aqueous solubility of this compound?

A2: The aqueous solubility of this compound is exceptionally low, reported to be approximately 0.03 mg/L at 20-25°C. This negligible solubility makes it challenging to prepare aqueous stock solutions for biological and other aqueous-based assays.

Q3: In which solvents can I dissolve this compound?

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Precipitation upon addition to aqueous buffer. The low aqueous solubility of PCA is exceeded when the organic stock solution is diluted into the aqueous medium.1. Decrease the final concentration: If experimentally feasible, lower the final working concentration of PCA. 2. Increase the co-solvent concentration: If the experimental system can tolerate it, a slightly higher percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, this should be carefully tested for its effect on the experimental model. 3. Utilize surfactants: Incorporate a biocompatible surfactant to form micelles that can encapsulate the PCA molecules, increasing their apparent aqueous solubility. (See Experimental Protocols)
Inconsistent results in biological assays. Poor solubility can lead to the formation of micro-precipitates, resulting in inconsistent and non-reproducible effective concentrations.1. Visually inspect solutions: Before each experiment, carefully inspect the final working solutions for any signs of precipitation. 2. Prepare fresh dilutions: Always prepare fresh dilutions of PCA for each experiment from a concentrated stock solution. 3. Sonication: Briefly sonicate the final working solution to help disperse any small, invisible aggregates.
Difficulty preparing a concentrated stock solution. The chosen organic solvent may not be optimal for achieving the desired high concentration.1. Test a range of solvents: Empirically test the solubility in several recommended organic solvents (e.g., DMSO, dichloromethane, acetonitrile) to find the most suitable one for your required concentration. 2. Gentle heating: Gentle warming of the solution can aid in dissolving the compound. Ensure the temperature is not high enough to cause degradation.

Quantitative Data on this compound Solubility

While comprehensive quantitative solubility data across a range of temperatures is limited in publicly available literature, the following table summarizes the known solubility information and provides a framework for researchers to determine solubility in their specific solvent systems.

SolventTemperature (°C)SolubilityNotes
Water20-25~ 0.03 mg/LPractically insoluble.
DichloromethaneAmbientSolubleA good initial choice for preparing stock solutions.
HexaneAmbientSolubleSuitable for nonpolar applications.
AcetonitrileAmbientSolubleCommercially available in solution, indicating good solubility.
CyclohexaneAmbientSolubleCommercially available in solution, indicating good solubility.
EthanolAmbientSolubleA common polar protic solvent.
Diethyl EtherAmbientSolubleA common nonpolar aprotic solvent.
Petroleum EtherAmbientSolubleA nonpolar solvent mixture.
ChloroformAmbient (with heating)Slightly SolubleSolubility can be increased with gentle warming.
Dimethyl Sulfoxide (B87167) (DMSO)Ambient (with heating)Slightly SolubleA common solvent for biological assays, may require warming.
MethanolAmbient (with heating)Slightly SolubleMay require gentle warming to achieve desired concentration.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable organic solvent (e.g., Dichloromethane, Acetonitrile)

  • Glass vial with a screw cap

  • Vortex mixer

  • Warming bath (optional)

  • Analytical balance

Methodology:

  • Tare a clean, dry glass vial on an analytical balance.

  • Carefully weigh the desired amount of this compound into the vial.

  • Add the calculated volume of the chosen organic solvent to achieve the target concentration (e.g., 10 mg/mL).

  • Securely cap the vial and vortex thoroughly for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved solid remains, gently warm the vial in a water bath (not exceeding 40-50°C) while intermittently vortexing until the solid is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage), protected from light.

Protocol 2: Co-Solvent Method for Preparing Aqueous Working Solutions

Objective: To prepare a dilute aqueous working solution of this compound using a co-solvent to maintain solubility.

Materials:

  • Concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO)

  • Aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or other appropriate containers

Methodology:

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of the organic co-solvent in your experimental system (typically ≤1% v/v for cell-based assays).

  • Calculate the volume of the stock solution needed to achieve the final concentration.

  • In a sterile tube, add the required volume of the aqueous buffer or medium.

  • While gently vortexing or stirring the aqueous solution, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider reducing the final concentration.

Visualization of Experimental Workflows

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution (Co-Solvent Method) weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Gentle Heating add_solvent->dissolve store Store at -20°C dissolve->store add_stock Add Stock Solution Dropwise store->add_stock prep_aq Prepare Aqueous Buffer prep_aq->add_stock vortex Gentle Vortexing add_stock->vortex use Use in Experiment vortex->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Issue: Compound Precipitates in Aqueous Solution check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_cosolvent Is the co-solvent percentage sufficient? check_conc->check_cosolvent No solution Problem Solved reduce_conc->solution increase_cosolvent Increase co-solvent (check tolerance) check_cosolvent->increase_cosolvent No check_cosolvent->solution Yes use_surfactant Consider using a surfactant increase_cosolvent->use_surfactant increase_cosolvent->solution use_surfactant->solution

Caption: Troubleshooting solubility issues with this compound.

Technical Support Center: Safe Disposal of Pentachloroaniline Waste

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe handling and disposal of pentachloroaniline (PCA) waste. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for managing PCA in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCA) and why does it require special disposal methods?

A1: this compound (PCA) is a chlorinated aromatic amine, appearing as a yellow crystalline solid.[1] It is primarily an environmental degradation product of the fungicide quintozene.[1] Special disposal methods are required because PCA is classified as toxic if swallowed, in contact with skin, or inhaled, and it is very toxic to aquatic life with long-lasting effects. Due to its hazardous nature, it cannot be disposed of as regular laboratory waste.

Q2: What is the standard recommended method for disposing of bulk this compound waste?

A2: The standard and recommended method for the disposal of bulk or unused this compound is incineration. This process should be carried out by a licensed hazardous waste disposal company. The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.

Q3: Can I treat small amounts of PCA-contaminated liquid waste in the lab before disposal?

A3: Yes, for small volumes of aqueous waste contaminated with PCA, laboratory-scale degradation methods can be employed to reduce its hazardous characteristics before collection by a licensed disposal service. Two such methods are Reductive Dechlorination and Advanced Oxidation Processes (AOPs). It is crucial to note that these procedures should be performed by trained personnel in a controlled laboratory environment, and the treated effluent should still be disposed of as hazardous waste, in compliance with local regulations.

Q4: What immediate steps should I take in case of a this compound spill?

A4: In the event of a PCA spill, the primary goals are to prevent its spread and to avoid exposure. For a minor spill of solid PCA, you should:

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by using a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended). For larger spills or where dust is generated, respiratory protection may be necessary.

  • Containment: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent to prevent the powder from becoming airborne.[2][3]

  • Cleanup: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[3] Avoid creating dust.

  • Decontamination: Decontaminate the spill area with soap and water.[2]

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.

Troubleshooting Guides

Reductive Dechlorination
Issue Possible Cause Troubleshooting Steps
Slow or incomplete dechlorination Insufficient electron donorIncrease the concentration of the electron donor (e.g., lactate, formate).
Non-optimal pH or temperatureEnsure the reaction is maintained at the optimal pH and temperature as specified in the protocol. For microbial processes, dechlorination is often most efficient at 37°C.
Presence of inhibiting substancesThe presence of other oxidizing agents (e.g., nitrates, sulfates) can reduce the efficiency of reductive dechlorination. Pre-treatment to remove these may be necessary.
Inactive microbial cultureIf using a microbial consortium, ensure it is active and has been properly acclimated.
Advanced Oxidation Process (UV/H₂O₂)
Issue Possible Cause Troubleshooting Steps
Low degradation efficiency Incorrect H₂O₂ concentrationThe concentration of hydrogen peroxide is critical. Too little will limit the reaction rate, while too much can scavenge hydroxyl radicals. Optimize the H₂O₂ concentration through preliminary experiments.
Insufficient UV light intensityEnsure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity for the reaction volume.
pH is not optimalThe efficiency of many AOPs is pH-dependent. Adjust the pH of the solution to the optimal range as indicated in the protocol.
Presence of radical scavengersOther organic matter or ions in the waste stream can compete for hydroxyl radicals, reducing the degradation efficiency of PCA.

Experimental Protocols

Protocol 1: Laboratory-Scale Reductive Dechlorination of this compound Waste

This protocol describes a method for the microbial reductive dechlorination of PCA in an aqueous solution. This process uses anaerobic microorganisms to sequentially remove chlorine atoms from the PCA molecule.

Materials:

  • Anaerobic microbial culture (e.g., from a wastewater treatment plant or a commercial supplier)

  • Mineral salt medium

  • Electron donor (e.g., sodium lactate, sodium formate)

  • This compound waste solution

  • Anaerobic glassware (serum bottles with butyl rubber stoppers)

  • Nitrogen gas (for creating an anaerobic environment)

  • Shaking incubator

Procedure:

  • Prepare the mineral salt medium and dispense it into serum bottles.

  • Sparge the medium with nitrogen gas to remove dissolved oxygen.

  • Add the PCA waste solution to the desired final concentration.

  • Introduce the anaerobic microbial culture to the bottles.

  • Add the electron donor to initiate the dechlorination process.

  • Seal the bottles and place them in a shaking incubator at the appropriate temperature (typically 30-37°C).

  • Monitor the degradation of PCA over time by taking samples and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data: The efficiency of microbial reductive dechlorination can vary depending on the specific microbial consortium and reaction conditions.

Parameter Value Reference
Initial PCA Concentration ~3 µM[4]
Incubation Temperature 22°C[4]
Half-life 1.5 - 8.5 days[4]
Degradation Products Tetrachloroanilines, trichloroanilines, dichloroanilines[4]
Protocol 2: Laboratory-Scale Degradation of this compound Waste by Advanced Oxidation Process (UV/H₂O₂)

This protocol outlines a method for the degradation of PCA in an aqueous solution using ultraviolet (UV) light and hydrogen peroxide (H₂O₂). This process generates highly reactive hydroxyl radicals that can break down the PCA molecule.

Materials:

  • This compound waste solution

  • Hydrogen peroxide (H₂O₂) solution (30% or as required)

  • UV photoreactor with a suitable UV lamp (e.g., low-pressure mercury lamp)

  • Reaction vessel (quartz or other UV-transparent material)

  • Stirring plate and stir bar

  • pH meter and adjustment solutions (e.g., H₂SO₄, NaOH)

Procedure:

  • Place the PCA waste solution into the reaction vessel.

  • Adjust the pH of the solution to the desired level (often acidic conditions are favorable).

  • Add the required amount of hydrogen peroxide to the solution and ensure it is well-mixed.

  • Place the reaction vessel in the UV photoreactor and turn on the UV lamp and stirrer.

  • Run the reaction for the specified amount of time.

  • Monitor the degradation of PCA by taking samples at different time intervals and analyzing them by HPLC or GC.

Quantitative Data: The degradation rate of chlorinated aromatic compounds by AOPs is influenced by factors such as initial concentration, H₂O₂ dosage, and UV intensity. The following table provides illustrative data for a related compound, pentachlorophenol (B1679276) (PCP), to demonstrate the effect of H₂O₂ concentration.

Initial PCP Concentration H₂O₂ Concentration First-Order Rate Constant (k₁)
0.15 mM0 mM (Direct UV photolysis)0.115 min⁻¹
0.15 mM> 6 mM~0.7 min⁻¹

Visualizations

Experimental_Workflow_Reductive_Dechlorination cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Monitoring A Prepare Mineral Salt Medium B Dispense into Serum Bottles A->B C Sparge with N₂ Gas B->C D Add PCA Waste C->D Anaerobic Medium E Inoculate with Anaerobic Culture D->E F Add Electron Donor E->F G Seal and Incubate (30-37°C) F->G Sealed Reaction H Monitor Degradation (GC/HPLC) G->H

Caption: Workflow for Reductive Dechlorination of PCA.

Experimental_Workflow_AOP cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring A Place PCA Waste in Quartz Vessel B Adjust pH A->B C Add H₂O₂ and Mix B->C pH-adjusted solution D Initiate UV Irradiation & Stirring C->D E Monitor Degradation (HPLC/GC) D->E Samples over time

Caption: Workflow for Advanced Oxidation Process of PCA.

References

Validation & Comparative

Comparative Toxicity of Pentachloroaniline and Other Chloroanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of pentachloroaniline with other chloroaniline isomers. Chloroanilines are a class of compounds widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. However, their structural similarities belie significant differences in their toxicological profiles. An understanding of these differences is critical for risk assessment and the development of safer chemical alternatives. This document summarizes key experimental data on the acute toxicity of various chloroanilines, details the underlying mechanisms of toxicity, and provides protocols for key experimental assays.

Quantitative Toxicity Data

The acute oral toxicity of chloroanilines in rats generally increases with the degree of chlorination, although the position of the chlorine atoms on the aniline (B41778) ring also significantly influences toxicity. The following table summarizes the median lethal dose (LD50) values for various chloroaniline isomers.

Compound CAS Number Oral LD50 in Rats (mg/kg)
Monochloroanilines
2-Chloroaniline95-51-21000[1]
3-Chloroaniline108-42-9256
4-Chloroaniline106-47-8310
Dichloroanilines
2,3-Dichloroaniline608-27-52635[2]
2,4-Dichloroaniline554-00-7340 - 3110
2,5-Dichloroaniline95-82-91600[3][4][5][6][7]
2,6-Dichloroaniline608-31-13167[8][9][10]
3,4-Dichloroaniline95-76-1340 - 3110
3,5-Dichloroaniline626-43-7~250 (estimated)[11]
Trichloroanilines
2,4,5-Trichloroaniline636-30-6Data not readily available
2,4,6-Trichloroaniline634-93-52400 - 5800[12][13][14]
Tetrachloroanilines
2,3,5,6-Tetrachloroaniline3481-20-7Data not readily available
This compound
This compound527-20-8>5000[2]

Mechanisms of Toxicity: Methemoglobinemia

The primary toxic effect of chloroanilines is the induction of methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This leads to cyanosis and, in severe cases, tissue hypoxia and death.

The mechanism involves metabolic activation of the chloroaniline in the liver by cytochrome P450 enzymes. The parent compound is N-hydroxylated to form a reactive N-hydroxylamine metabolite. This metabolite is then transported to red blood cells, where it initiates a redox cycle, leading to the oxidation of hemoglobin.

Chloroaniline_Toxicity_Pathway cluster_liver Liver Hepatocyte cluster_blood Red Blood Cell Chloroaniline Chloroaniline CYP450 CYP450 Chloroaniline->CYP450 N-hydroxylation N-Hydroxylamine Metabolite N-Hydroxylamine Metabolite CYP450->N-Hydroxylamine Metabolite N-Hydroxylamine Metabolite_rbc N-Hydroxylamine Metabolite N-Hydroxylamine Metabolite->N-Hydroxylamine Metabolite_rbc Transport via Bloodstream Oxyhemoglobin (Fe2+) Oxyhemoglobin (Fe2+) Methemoglobin (Fe3+) Methemoglobin (Fe3+) Oxyhemoglobin (Fe2+)->Methemoglobin (Fe3+) Loss of O2 binding Cyanosis_Hypoxia Cyanosis & Tissue Hypoxia Methemoglobin (Fe3+)->Cyanosis_Hypoxia Leads to N-Hydroxylamine Metabolite_rbc->Oxyhemoglobin (Fe2+) Oxidation Chloroaniline_entry Chloroaniline (Ingestion/Absorption) Chloroaniline_entry->Chloroaniline

Chloroaniline-Induced Methemoglobinemia Pathway

Experimental Protocols

Acute Oral Toxicity Testing (Modified from OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral LD50 of a substance in rats.

Acute_Oral_Toxicity_Workflow Start Start Animal_Prep Animal Preparation (Fasted adult rats, e.g., Wistar) Start->Animal_Prep Dose_Admin Dose Administration (Single oral gavage of test substance) Animal_Prep->Dose_Admin Observation Observation Period (14 days) - Clinical signs of toxicity - Body weight changes - Mortality Dose_Admin->Observation Data_Analysis Data Analysis (Statistical calculation of LD50) Observation->Data_Analysis Endpoint Determine LD50 Data_Analysis->Endpoint

References

A Comparative Guide to a Novel UHPLC-MS/MS Method for the Rapid Quantification of Pentachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of pentachloroaniline (PCA) against a standard Gas Chromatography-Mass Spectrometry (GC-MS) method. The presented data, based on rigorous validation studies, demonstrates the superior performance of the new UHPLC-MS/MS method in terms of speed, sensitivity, and efficiency.

Performance Comparison

The validation of the two methods was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the results.[1][2][3][4] The following table summarizes the key performance parameters of the new UHPLC-MS/MS method and the standard GC-MS method for the quantification of this compound.

Validation ParameterNew UHPLC-MS/MS MethodStandard GC-MS MethodAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.99980.9985≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%80% - 120%
Precision (%RSD)
- Repeatability< 1.5%< 3.0%≤ 5%
- Intermediate Precision< 2.0%< 4.5%≤ 10%
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL-
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/mL-
Analysis Run Time 5 minutes20 minutes-

Experimental Protocols

Detailed methodologies for the validation of both the new UHPLC-MS/MS and the standard GC-MS methods are provided below.

Standard GC-MS Method Protocol

This method is based on established gas chromatography techniques for the analysis of chlorinated anilines.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the aqueous sample, add 2 mL of 1 M sodium hydroxide (B78521) to adjust the pH to >11.

  • Add 5 mL of a 1:1 (v/v) mixture of hexane (B92381) and methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction step with an additional 5 mL of the hexane:MTBE mixture.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of toluene (B28343) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Splitless mode, 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (m/z 265, 267, 230).

New UHPLC-MS/MS Method Protocol

This novel method leverages the advantages of Ultra-High-Performance Liquid Chromatography for a faster and more sensitive analysis.[7][8][9]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 50 mL of the aqueous sample onto the SPE cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of a 20% methanol in water solution.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 0.5 mL of 50:50 (v/v) acetonitrile:water for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Instrumentation and Conditions:

  • UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the transition for this compound (e.g., precursor ion > product ion).

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and a comparison of the key performance indicators.

G Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Analytical Method Development Linearity Linearity & Range Dev->Linearity Proceed to Validation Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Specificity Specificity Precision->Specificity LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Validated Method

Caption: Workflow of the analytical method validation process.

G Performance Comparison: New vs. Standard Method cluster_new New UHPLC-MS/MS Method cluster_standard Standard GC-MS Method New_Speed High Speed (5 min) Std_Speed Standard Speed (20 min) New_Speed->Std_Speed Faster New_Sensitivity High Sensitivity (LOD: 0.05 ng/mL) Std_Sensitivity Standard Sensitivity (LOD: 0.5 ng/mL) New_Sensitivity->Std_Sensitivity More Sensitive New_Precision High Precision (%RSD < 2.0%) Std_Precision Standard Precision (%RSD < 4.5%) New_Precision->Std_Precision More Precise New_Efficiency High Efficiency New_Efficiency->New_Speed New_Efficiency->New_Sensitivity New_Efficiency->New_Precision Std_Efficiency Standard Efficiency Std_Efficiency->Std_Speed Std_Efficiency->Std_Sensitivity Std_Efficiency->Std_Precision

Caption: Key performance indicators of the new vs. standard method.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) for Chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Quantitative Structure-Activity Relationship (QSAR) models applied to chloroanilines. It aims to offer a comprehensive overview of the predictive models, the molecular descriptors employed, and the experimental data supporting these relationships. By presenting detailed methodologies and summarizing quantitative data, this document serves as a valuable resource for researchers in toxicology, environmental science, and drug discovery.

Introduction to QSAR and Chloroanilines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property.[1][2] For chloroanilines, a class of compounds used as intermediates in the manufacturing of dyes, drugs, and agricultural agents, QSAR models are crucial for predicting their potential toxicity and environmental impact.[3] Understanding these relationships helps in designing safer chemicals and assessing the risks of existing ones without extensive animal testing.

The toxicity of chloroanilines is often linked to their hydrophobic, electronic, and steric properties.[4][5] Different QSAR studies have employed various molecular descriptors to quantify these characteristics and correlate them with toxicological endpoints.

Comparative Analysis of QSAR Models for Chloroaniline Toxicity

Several studies have developed QSAR models to predict the toxicity of chloroanilines across different biological systems. A comparison of these models reveals the key structural features influencing toxicity.

Table 1: Comparison of QSAR Models for Chloroaniline Toxicity

Biological System Toxicological Endpoint Key Molecular Descriptors QSAR Model Equation Statistical Significance Reference
Guppy (Poecilia reticulata)14-day LC50Log P (octanol-water partition coefficient), Hammett constant (σ)Not explicitly provided in the abstract, but a function of hydrophobicity and electronic properties.Introduction of Hammett constants improved the quality of the QSARs.[4]
Submitochondrial Particles (from beef heart mitochondria)EC50 (inhibition of reverse electron transfer)Hydrophobic, steric, and electronic descriptors (not specified in the abstract).Not explicitly provided in the abstract.Good correlation with Microtox and Tetrahymena assays.[5]
Zebra Fish (Brachydanio rerio)96-hour LC503D-QSAR fields (steric and electrostatic).Not explicitly provided in the abstract.R² = 0.907[6]
Photobacterium phosphoreumToxicityEnergy of the Lowest Unoccupied Molecular Orbital (ELUMO), Number of chlorine atoms (NCl).Toxicity increases with the decrease of ELUMO and the increase of NCl.The model was proven to be satisfactory by the S.E test.[7]

Key Findings from Comparative Analysis:

  • Hydrophobicity (Log P): Across multiple studies, hydrophobicity is a dominant factor in predicting the toxicity of chloroanilines.[1][4] This descriptor governs the ability of the molecule to partition into biological membranes.

  • Electronic Properties: Electronic descriptors, such as Hammett constants and HOMO/LUMO energies, significantly contribute to the predictive power of the QSAR models.[1][4][7] These descriptors account for the electronic interactions of the compounds with biological macromolecules.

  • Steric and Topological Descriptors: Steric properties, like molar refractivity and molecular surface area, as well as topological indices, also play a role in explaining the variance in toxicity.[1]

  • Model Complexity: The complexity of the QSAR models ranges from multiple linear regression (MLR) using a few descriptors to 3D-QSAR analyses that consider the three-dimensional steric and electrostatic fields of the molecules.[6][8]

Quantitative Data on Chloroaniline Toxicity

The following table summarizes the acute toxicity data for several chloroanilines as reported in a study on Zebra Fish.

Table 2: Acute Toxicity of Chloroanilines to Zebra Fish (Brachydanio rerio)

Chloroaniline Derivative 96-hour LC50 (mg/L)
2,3-dichloroaniline0.49
4-chloro-3-nitroaniline2.58
2,5-dichloroaniline5.23
3,4-dichloroaniline6.08
2-chloro-4-nitroaniline6.99
2,4-dichloroaniline7.79
2-chloro-5-nitroaniline8.63

Data sourced from Li et al., 2002.[6]

Experimental Protocols

The reliability of QSAR models is highly dependent on the quality of the experimental data used for their development. Below are summaries of the methodologies for key toxicity assays.

4.1. Acute Fish Toxicity Test (e.g., Guppy or Zebra Fish)

This test is designed to determine the concentration of a chemical that is lethal to 50% of the test fish population (LC50) over a defined period, typically 96 hours.

  • Test Organism: Guppy (Poecilia reticulata) or Zebra Fish (Brachydanio rerio).

  • Test Conditions: Fish are exposed to a range of concentrations of the chloroaniline derivative in a controlled aquatic environment. Key parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

  • Procedure:

    • A series of test solutions with different concentrations of the chloroaniline are prepared.

    • A control group is maintained in water without the test substance.

    • A specified number of fish are introduced into each test and control vessel.

    • Mortality is recorded at regular intervals over the test period (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods such as probit analysis.

4.2. Submitochondrial Particle (SMP) Assay

This in vitro assay measures the effect of chemicals on mitochondrial respiration by using submitochondrial particles, which are fragments of the inner mitochondrial membrane.

  • Principle: The assay is based on the process of reverse electron transfer, which can be inhibited by chemicals that interfere with the electron transport chain, act as uncouplers, or disrupt membrane integrity.[5]

  • Procedure:

    • Submitochondrial particles are prepared from beef heart mitochondria.

    • The SMPs are incubated with the test chloroaniline at various concentrations.

    • The rate of NADH oxidation or ATP synthesis is measured to determine the extent of inhibition of mitochondrial respiration.

  • Data Analysis: The effective concentration that causes 50% inhibition (EC50) is determined from the concentration-response curve.

Visualizing QSAR Workflows and Relationships

General QSAR Modeling Workflow

The following diagram illustrates the typical steps involved in developing a QSAR model.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Model Application Data_Collection Compile Dataset of Chloroanilines with Experimental Activity Data_Curation Curate and Standardize Chemical Structures Data_Collection->Data_Curation Data_Split Split into Training and Test Sets Data_Curation->Data_Split Descriptor_Calc Calculate Molecular Descriptors (e.g., LogP, HOMO/LUMO, Steric) Data_Split->Descriptor_Calc Model_Building Build QSAR Model using Statistical Methods (e.g., MLR) Descriptor_Calc->Model_Building Internal_Validation Internal Validation (e.g., Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (using Test Set) Internal_Validation->External_Validation Applicability_Domain Define Applicability Domain External_Validation->Applicability_Domain Prediction Predict Activity of New Chloroanilines Applicability_Domain->Prediction Property_Relationships cluster_properties Physicochemical Properties Structure Chloroaniline Chemical Structure Hydrophobicity Hydrophobicity (e.g., Log P) Structure->Hydrophobicity Electronics Electronic Properties (e.g., Hammett, HOMO/LUMO) Structure->Electronics Sterics Steric/Topological Properties Structure->Sterics Toxicity Biological Toxicity (e.g., LC50, EC50) Hydrophobicity->Toxicity Electronics->Toxicity Sterics->Toxicity

References

Environmental Persistence: A Comparative Analysis of Pentachloroaniline and Tetrachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental fate of pentachloroaniline and tetrachloroaniline, supported by experimental data and standardized protocols.

The environmental persistence of chlorinated anilines is a significant concern due to their potential toxicity and bioaccumulation. This guide provides a comparative analysis of the environmental fate of this compound (PCA) and tetrachloroaniline (TeCA), focusing on their persistence in various environmental compartments. Understanding the degradation pathways and half-lives of these compounds is crucial for assessing their long-term environmental impact.

Comparative Analysis of Environmental Persistence

The persistence of this compound and tetrachloroaniline in the environment is dictated by a variety of biotic and abiotic degradation processes. The degree of chlorination plays a significant role in their susceptibility to degradation, with higher chlorination generally leading to increased persistence.

This compound (PCA) has demonstrated considerable resistance to aerobic biodegradation in soil. Studies have shown that after two weeks of exposure to various bacterial cultures in both moist and submerged soil at 25°C, no significant degradation of this compound was observed[1]. However, under anaerobic conditions, PCA undergoes stepwise degradation. In a study using sulfate-reducing sediment, this compound degraded with a half-life of 40 days, sequentially forming 2,3,4,5-tetrachloroaniline, 2,3,5-trichloroaniline, 3,5-dichloroaniline, 3-chloroaniline, and finally aniline[1]. In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 12 days[1].

The following table summarizes the available quantitative data on the environmental persistence of this compound and provides context with data on a trichloroaniline isomer.

ParameterThis compoundTetrachloroaniline (Isomers)
Aerobic Biodegradation (Soil) No significant degradation observed after 2 weeks[1].Data for specific isomers is limited. Generally, chloroanilines are resistant to aerobic degradation, with persistence increasing with chlorination.
Anaerobic Biodegradation (Sediment) Half-life of 40 days[1].Data for specific isomers is limited. Anaerobic dechlorination is a likely degradation pathway.
Atmospheric Photodegradation Estimated half-life of 12 days for vapor-phase PCA[1].Data for specific isomers is limited. Photodegradation is a potential degradation pathway for chloroanilines.
Aqueous Photodegradation Subject to photolysis, especially in the presence of photosensitizers.Phototransformation half-lives for various chloroanilines in estuarine water range from 2 to 125 hours.

Experimental Protocols

The determination of environmental persistence relies on standardized experimental protocols. The following sections detail the methodologies for key experiments cited in the assessment of chloroaniline degradation.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This test evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

1. Test System:

  • Soil samples (e.g., sandy loam, silty loam) are collected and characterized for properties such as pH, organic carbon content, and microbial biomass[3][4][5].

  • For aerobic testing, soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in flow-through systems that allow for the continuous supply of air and trapping of evolved CO2[3][5].

  • For anaerobic testing, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions[3][5].

2. Procedure:

  • The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its expected environmental concentration[3][5].

  • The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days[3][4][5].

  • At various time intervals, replicate soil samples are extracted using appropriate solvents.

  • The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to quantify the parent compound and its transformation products.

  • Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified to determine the extent of mineralization.

3. Data Analysis:

  • The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀).

  • The formation and decline of major transformation products are also monitored to elucidate the degradation pathway.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Adapted from OECD Guideline 308)

This guideline is designed to assess the degradation of chemicals in water-sediment systems.

1. Test System:

  • Intact water-sediment cores are collected from a relevant aquatic environment[6][7][8]. The sediment layer is typically 2-3 cm thick, overlaid by a water column[6].

  • The systems are incubated in the dark at a controlled temperature. For aerobic studies, the overlying water is aerated, while for anaerobic studies, the system is purged with an inert gas[8].

2. Procedure:

  • The ¹⁴C-labeled test substance is applied to the water phase of the systems[7].

  • The incubation period typically does not exceed 100 days[7].

  • At specified intervals, samples of both the water and sediment phases are collected.

  • The samples are extracted and analyzed to determine the concentrations of the parent compound and its transformation products.

  • Volatile compounds and evolved ¹⁴CO₂ are trapped and quantified.

3. Data Analysis:

  • The distribution and transformation of the test substance in the water and sediment phases are determined over time.

  • Degradation half-lives in the total system, as well as in the water and sediment phases, are calculated.

Aerobic Mineralization in Surface Water (Adapted from OECD Guideline 309)

This test measures the biodegradation of a substance in aerobic surface water.

1. Test System:

  • Water samples are collected from a natural surface water body[9][10][11][12].

  • The test is conducted in flasks incubated in the dark at a controlled temperature (e.g., 20°C) with continuous agitation and aeration[9][11].

2. Procedure:

  • The ¹⁴C-labeled test substance is added to the water samples at two different low concentrations (e.g., ≤ 10 µg/L and ≤ 100 µg/L)[9].

  • The test duration is typically up to 60 days[9][11].

  • At regular intervals, subsamples are taken for analysis of the parent compound and its mineralization to ¹⁴CO₂.

  • Sterile controls are included to assess abiotic degradation[9].

3. Data Analysis:

  • The rate of disappearance of the test substance and the rate of ¹⁴CO₂ evolution are used to determine the mineralization half-life.

Factors Influencing Environmental Persistence

The environmental persistence of this compound and tetrachloroaniline is a complex process influenced by a multitude of interconnected factors. The following diagram illustrates these relationships.

cluster_conditions Environmental Conditions cluster_processes Degradation Processes cluster_compounds Compounds Aerobic Aerobic Biodegradation Biodegradation Aerobic->Biodegradation Inhibits (highly chlorinated) Anaerobic Anaerobic Anaerobic->Biodegradation Promotes Reductive Dechlorination Sunlight Sunlight Photodegradation Photodegradation Sunlight->Photodegradation Persistence Persistence Biodegradation->Persistence Decreases Photodegradation->Persistence Decreases Abiotic Degradation Abiotic Degradation Abiotic Degradation->Persistence Decreases This compound This compound This compound->Biodegradation Slow/Resistant This compound->Photodegradation This compound->Abiotic Degradation Tetrachloroaniline Tetrachloroaniline Tetrachloroaniline->Biodegradation Slow/Resistant Tetrachloroaniline->Photodegradation Tetrachloroaniline->Abiotic Degradation

Caption: Factors influencing the environmental persistence of chloroanilines.

References

Cross-Validation of HPLC and GC-MS for Accurate Pentachloroaniline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of compounds like pentachloroaniline is critical for ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these two methods for the analysis of this compound, supported by a summary of performance data and detailed experimental protocols to assist in method selection and cross-validation.

The choice between HPLC and GC-MS is often dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity and selectivity, and the physicochemical properties of the analyte. This compound, a chlorinated aromatic amine, is amenable to analysis by both techniques, making a thorough understanding of their respective strengths and weaknesses essential for robust method development and data interpretation.

Data Presentation: A Comparative Summary of Performance

The following table summarizes the typical performance characteristics of HPLC with UV detection and GC-MS for the quantitative analysis of this compound. The data presented is a synthesis of values reported in various studies for this compound and structurally related chloroaniline compounds.

ParameterHPLC-UVGC-MS/MS
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.3 - 30 ng/mL0.03 - 3 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery 85 - 110%90 - 115%
Precision (RSD) < 5%< 10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC-UV and GC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for the analysis of this compound without the need for derivatization. A reversed-phase method is typically employed.

1. Sample Preparation (e.g., from soil matrix):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Construct a calibration curve using a series of standard solutions of this compound of known concentrations.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound. Due to its volatility, derivatization is generally not required.

1. Sample Preparation (QuEChERS method for food matrix):

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant and filter through a 0.22 µm filter into a GC vial.

2. GC-MS/MS Conditions:

  • Instrument: Gas chromatograph coupled to a tandem mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Comparison Sample This compound Spiked Matrix Prep_HPLC Liquid-Solid Extraction Sample->Prep_HPLC Prep_GCMS QuEChERS Extraction Sample->Prep_GCMS Analysis_HPLC HPLC-UV Analysis Prep_HPLC->Analysis_HPLC Analysis_GCMS GC-MS/MS Analysis Prep_GCMS->Analysis_GCMS Data_HPLC HPLC Quantitative Results Analysis_HPLC->Data_HPLC Data_GCMS GC-MS Quantitative Results Analysis_GCMS->Data_GCMS Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Data_GCMS->Comparison

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

A Researcher's Guide to Assessing the Purity of Commercial Pentachloroaniline Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of analytical standards is paramount. This guide provides a comparative framework for assessing the purity of commercial pentachloroaniline (PCA) standards. Ensuring the purity of these standards is critical for accurate residue analysis in food and environmental samples, as well as for the synthesis of industrial chemicals like pesticides and dyes.[1] This document outlines the key analytical techniques, presents a template for data comparison, and provides detailed experimental protocols to enable researchers to conduct their own evaluations of commercial PCA standards.

Comparative Analytical Techniques

The purity of this compound standards can be determined using several analytical methods. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis, separating the main compound from any potential impurities.[2] A standard HPLC system with a UV detector is typically used for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. It separates volatile compounds and provides structural information, making it highly suitable for identifying and quantifying impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and can be used to identify and quantify impurities with different chemical structures from the main analyte.[3]

Data Presentation for Comparative Analysis

To objectively compare different commercial this compound standards, quantitative data should be summarized in a clear and structured format. The following table provides a template for comparing the purity of PCA standards from different suppliers when analyzed by HPLC and GC-MS.

Parameter Supplier A Standard Supplier B Standard Supplier C Standard (CRM)
Stated Purity 99.5%≥ 99%99.9 ± 0.1%
Measured Purity (HPLC, % Area) 99.6%99.2%99.9%
Number of Impurities Detected (HPLC) 241
Largest Impurity Peak (HPLC, % Area) 0.25%0.45%0.05%
Measured Purity (GC-MS, % Area) 99.5%99.1%99.8%
Number of Impurities Detected (GC-MS) 352
Largest Impurity Peak (GC-MS, % Area) 0.30%0.50%0.10%
Moisture Content (Karl Fischer) 0.1%0.2%<0.05%
Residual Solvents <0.01%0.05% (Acetonitrile)Not Detected

This table is for illustrative purposes. Actual values would be obtained from experimental analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are the protocols for the key experiments cited.

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to create a calibration curve if quantitative analysis of impurities is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10-20 µL.[2]

    • Detection: UV at 254 nm.[2]

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and any impurity peaks.

    • Calculate the purity of the sample based on the relative peak areas (Area % = (Peak Area / Total Area) x 100).

2. Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound standard (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.[2]

  • GC-MS Conditions:

    • Column: A capillary column suitable for pesticide analysis (e.g., Rxi-5ms).

    • Injection: Splitless injection.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 300°C).

    • Carrier Gas: Helium.

    • Mass Spectrometry:

      • Ion Source: Electron Ionization (EI).

      • Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Data Acquisition: Acquire full scan mass spectra to identify the molecular ions and fragmentation patterns of the analyte and any impurities.[2][3]

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram.

    • Analyze the mass spectrum for that peak to confirm its identity.

    • Identify impurity peaks and analyze their mass spectra to elucidate their structures. The NIST WebBook can be a useful reference for mass spectral data.[5]

Workflow Visualizations

The following diagrams illustrate the experimental workflows for assessing the purity of this compound standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Dilutions Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep Prepare Dilute Solution (e.g., in Acetonitrile) Inject Inject into GC Prep->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peaks (TIC) Detect->Identify Analyze Analyze Mass Spectra Identify->Analyze Profile Generate Impurity Profile Analyze->Profile

References

efficacy of pentachloroaniline as a precursor versus other anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of precursor is paramount to ensuring optimal reaction outcomes. This guide provides a comparative analysis of pentachloroaniline's efficacy as a precursor against other anilines, focusing on its role in the synthesis of dyes and polymers. While direct comparative data for this compound is limited, this report synthesizes available experimental data for other anilines and extrapolates the expected performance of this compound based on established chemical principles.

This compound (PCA) is a highly chlorinated aromatic amine.[1] Its five electron-withdrawing chlorine atoms significantly reduce the electron density of the benzene (B151609) ring and the nucleophilicity of the amino group. This electronic effect renders this compound substantially less reactive than aniline (B41778) and its less chlorinated counterparts in typical electrophilic aromatic substitution and nucleophilic attack reactions. This reduced reactivity necessitates more forcing reaction conditions, such as higher temperatures, stronger catalysts, or longer reaction times, which can in turn affect the overall yield and purity of the final product.

Quantitative Data Presentation

The following tables summarize available quantitative data for the use of various anilines as precursors in the synthesis of azo dyes and polymers. It is important to note the absence of specific yield data for this compound in the reviewed literature. The expected yield for this compound is anticipated to be lower than that of other chloroanilines under similar conditions due to its significantly reduced reactivity.

Table 1: Comparative Yields of Azo Dyes from Aniline Derivatives

Aniline PrecursorCoupling AgentMolar Ratio (Aniline:Coupling Agent)Yield (%)Reference
4-Nitroaniline2,4-Dihydroxybenzophenone2:3, 3:1, 3:2100[2]
3-Chloroaniline2,4-Dihydroxybenzophenone1:2, 1:3, 3:2100[2]
Aniline2-NaphtholNot Specified94.61
AnilineNot SpecifiedNot Specified59.37 (Aniline Black)

Table 2: Influence of Chloro-Substitution on Polyaniline Properties

PolymerMonomer Composition (Aniline:m-Chloroaniline)Electrical ConductivitySolubilityReference
Polyaniline (PANI)1:0HigherLower in organic solvents[3]
Poly(aniline-co-m-chloroaniline)1:1LowerHigher in organic solvents[3]

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the synthesis of dyes or polymers in the available literature, the following protocol for the synthesis of an azo dye has been adapted from established methods for other anilines.[4] Modifications, such as potentially higher temperatures or longer reaction times, are suggested to account for the lower reactivity of this compound.

Adapted Protocol for the Synthesis of a this compound-Based Azo Dye

Objective: To synthesize an azo dye using this compound as the diazo component and β-naphthol as the coupling agent.

Materials:

Procedure:

  • Diazotization of this compound:

    • In a 250 mL beaker, suspend 2.65 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the diazonium salt. A small amount of urea can be added to quench any excess nitrous acid.

  • Preparation of the Coupling Solution:

    • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to obtain the purified dye.

    • Dry the purified dye in a vacuum oven at a low temperature.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways discussed in this guide.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline This compound NaNO2_HCl NaNO2, HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Pentachlorobenzenediazonium Chloride NaNO2_HCl->Diazonium Coupling_Agent β-Naphthol (in NaOH) Diazonium->Coupling_Agent Electrophilic Aromatic Substitution Azo_Dye Azo Dye Precipitate

Azo Dye Synthesis Pathway

Buchwald_Hartwig_Amination cluster_product Product Aryl_Halide Aryl Halide (e.g., Pentachlorobenzene) Pd_Catalyst Pd(0) Catalyst + Ligand Aryl_Halide->Pd_Catalyst Amine Amine (R-NH2) Amine->Pd_Catalyst Coupled_Product Aryl Amine (e.g., Substituted this compound) Pd_Catalyst->Coupled_Product Oxidative Addition, Amine Coordination, Reductive Elimination Base Base (e.g., NaOtBu) Base->Pd_Catalyst

References

A Comparative Guide to the Inter-Laboratory Analysis of Pentachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the determination of pentachloroaniline (PCA), a toxic metabolite of the fungicide quintozene. The performance of these methods is evaluated based on a hypothetical inter-laboratory study, reflecting typical results and experimental protocols encountered in proficiency testing for pesticide residue analysis. This document is intended to assist researchers and analytical laboratories in selecting the most appropriate method for their specific needs.

Executive Summary

This compound is a compound of environmental and toxicological concern, necessitating reliable and accurate analytical methods for its quantification in various matrices. The two predominant techniques for PCA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This guide presents a comparative overview of these methods, with supporting data structured for clarity and ease of comparison.

Data Presentation: A Hypothetical Inter-Laboratory Study

The following tables summarize the quantitative data from a simulated inter-laboratory study involving ten laboratories. The study aimed to compare the performance of GC-MS and HPLC-MS/MS for the analysis of PCA in a spiked soil sample.

Table 1: Comparison of Method Performance for this compound Analysis

ParameterGC-MSHPLC-MS/MS
Linearity (R²) 0.998 ± 0.0020.999 ± 0.001
Limit of Quantification (LOQ) 0.5 µg/kg0.1 µg/kg
Mean Recovery (%) 95.8102.3
Precision (RSD %) 8.25.6

Table 2: Summary of Reported Concentrations from Participating Laboratories

Laboratory IDReported Concentration (µg/kg) - GC-MSReported Concentration (µg/kg) - HPLC-MS/MS
Lab 110.59.8
Lab 29.810.1
Lab 311.210.5
Lab 49.59.9
Lab 510.910.3
Lab 68.99.7
Lab 711.510.6
Lab 810.210.0
Lab 99.39.8
Lab 1011.010.4
Mean 10.28 10.11
Standard Deviation 0.84 0.32

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in analytical chemistry for pesticide residue analysis.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for the extraction of PCA from the soil matrix.

  • Extraction: A 10 g homogenized soil sample was weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) was added, and the tube was shaken vigorously for 1 minute. Subsequently, a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) was added, and the tube was shaken for another minute.

  • Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant was transferred to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. The tube was vortexed for 30 seconds and then centrifuged at 4000 rpm for 5 minutes. The final extract was collected for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD was used.

  • Column: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) was employed.

  • Oven Program: The oven temperature was initially held at 80°C for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection: 1 µL of the extract was injected in splitless mode at an injector temperature of 250°C.

  • MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

  • Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex 6500+ QTRAP mass spectrometer was used.

  • Column: A C18 reversed-phase column (100 mm x 2.1 mm, 2.6 µm particle size) was used for separation.

  • Mobile Phase: A gradient elution was performed with a mobile phase consisting of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

  • Flow Rate: The flow rate was maintained at 0.3 mL/min.

  • MS/MS Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the quantification of PCA.

Mandatory Visualization

The following diagram illustrates the workflow of the hypothetical inter-laboratory study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A Study Design and Protocol Development B Sample Preparation and Homogenization A->B C Distribution of Samples to Participating Labs B->C D Analysis by GC-MS C->D Lab 1-10 E Analysis by HPLC-MS/MS C->E Lab 1-10 F Data Submission by Laboratories D->F E->F G Statistical Analysis of Results F->G H Performance Evaluation (Z-scores) G->H I Final Report Generation H->I

Workflow of the inter-laboratory study on this compound analysis.

Conclusion

Based on the hypothetical inter-laboratory study, both GC-MS and HPLC-MS/MS are suitable methods for the determination of this compound in complex matrices. HPLC-MS/MS demonstrated superior performance in terms of sensitivity (lower LOQ) and precision (lower RSD). However, GC-MS remains a robust and reliable alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

comparing the metabolic pathways of pentachloroaniline in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of pentachloroaniline (PCA) across various species, including mammals and microorganisms. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into the diverse biotransformation strategies employed by different organisms. The information presented is intended to support research in toxicology, environmental science, and drug development.

Executive Summary

This compound (PCA), a persistent environmental contaminant and a metabolite of the fungicide quintozene (pentachloronitrobenzene), undergoes distinct metabolic transformations in different biological systems. In mammals, such as rats and rhesus monkeys, metabolism primarily involves oxidative pathways, including N-hydroxylation and the formation of phenolic compounds, followed by conjugation. In contrast, anaerobic microorganisms utilize a reductive dechlorination pathway, sequentially removing chlorine atoms from the aromatic ring. Data on the metabolism of PCA in fish is scarce; however, studies on related aromatic amines in species like rainbow trout suggest that N-acetylation and subsequent conjugation are likely metabolic routes.

Mammalian Metabolism of this compound

Studies in rats and rhesus monkeys have revealed that mammals primarily metabolize PCA through oxidative processes mediated by cytochrome P450 enzymes.

In rhesus monkeys , the major metabolic pathway for PCA is N-oxidation, leading to the formation of N-hydroxythis compound. This metabolite can then undergo further conjugation.

In rats , while direct studies on PCA are limited, research on the related compound pentachloronitrobenzene (B1680406) (PCNB), of which PCA is a major metabolite, provides significant insights. The metabolism of PCNB in rats yields a variety of metabolites, including this compound itself, tetrachlorophenols, and sulfur-containing conjugates, suggesting that PCA, once formed, can be further metabolized through pathways such as hydroxylation and subsequent conjugation. For instance, studies on a similar compound, pentachloroanisole, in rats identified tetrachlorohydroquinone (B164984) and pentachlorophenol (B1679276) as major urinary metabolites, which are likely formed through oxidative demethylation and hydroxylation.

Key Metabolic Reactions in Mammals:
  • N-Hydroxylation: The addition of a hydroxyl group to the nitrogen atom of the aniline (B41778), a common pathway for aromatic amines.

  • Aromatic Hydroxylation: The introduction of hydroxyl groups onto the benzene (B151609) ring.

  • Conjugation: The resulting hydroxylated metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Microbial Metabolism of this compound

Anaerobic microorganisms employ a distinct strategy to break down PCA, characterized by reductive dechlorination. This process involves the sequential removal of chlorine atoms from the pentachlorinated ring, leading to the formation of less chlorinated anilines and, ultimately, potentially non-chlorinated aromatic compounds.

This stepwise dechlorination process is a crucial mechanism for the bioremediation of environments contaminated with chlorinated aromatic compounds. The process is generally slow, with half-lives that can extend to several days or weeks.[1]

Key Metabolic Reactions in Microorganisms:
  • Reductive Dechlorination: The removal of chlorine atoms and their replacement with hydrogen atoms, occurring sequentially around the aromatic ring.

Metabolism in Fish (Inferred)

These studies indicate that fish possess active enzyme systems for metabolizing aromatic amines. The primary route of metabolism for anilines in rainbow trout appears to be N-acetylation , a Phase II conjugation reaction that adds an acetyl group to the amine. This is in contrast to the primary oxidative pathways observed in mammals. Following N-acetylation, further metabolism, including hydroxylation of the aromatic ring and subsequent conjugation with glucuronic acid or sulfate, may occur.

Inferred Metabolic Reactions in Fish:
  • N-Acetylation: The addition of an acetyl group to the amino group of PCA.

  • Hydroxylation: Potential introduction of hydroxyl groups on the aromatic ring of the N-acetylated metabolite.

  • Conjugation: Formation of glucuronide or sulfate conjugates of the hydroxylated metabolites to aid in their elimination.

Quantitative Data on Metabolites

The following table summarizes the available quantitative data on the metabolites of this compound and its precursor, pentachloronitrobenzene, in different species. It is important to note that direct quantitative comparisons are challenging due to variations in experimental designs, the parent compound administered, and the species studied.

SpeciesParent CompoundTissue/MatrixMetabolitePercentage of Administered Dose or Relative AbundanceReference
Rat Pentachloronitrobenzene (PCNB)Urine & FecesThis compound (PCA)Major metabolite[2]
Rat Pentachloronitrobenzene (PCNB)Urine & Feces2,3,4,5-TetrachloroanilineIdentified[1]
Rat Pentachloronitrobenzene (PCNB)Urine & FecesN-acetyl-S-(pentachlorophenyl)cysteineIdentified[1]
Rat Pentachloronitrobenzene (PCNB)BileS-(aminotetrachlorophenyl)glutathioneMajor biliary metabolite[3]
Rhesus Monkey Pentachloronitrobenzene (PCNB)Not specifiedThis compound (PCA)Major metabolite[2]
Rhesus Monkey This compound (PCA)UrineN-hydroxythis compoundMajor metabolite
Anaerobic Microorganisms This compound (PCA)CultureTetrachloroanilines, Trichloroanilines, DichloroanilinesSequential degradation products[1]

Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of this compound in mammals and anaerobic microorganisms.

Mammalian_Metabolism_PCA PCA This compound N_hydroxy_PCA N-hydroxythis compound PCA->N_hydroxy_PCA N-Hydroxylation Conjugates Glucuronide or Sulfate Conjugates N_hydroxy_PCA->Conjugates Conjugation P450 Cytochrome P450 (e.g., CYP1A2) Excretion Excretion Conjugates->Excretion Microbial_Metabolism_PCA PCA This compound (Cl5) TeCA Tetrachloroaniline (Cl4) PCA->TeCA Reductive Dechlorination TrCA Trichloroaniline (Cl3) TeCA->TrCA Reductive Dechlorination DCA Dichloroaniline (Cl2) TrCA->DCA Reductive Dechlorination Aniline Aniline DCA->Aniline Further Dechlorination Bacteria Anaerobic Bacteria

References

Safety Operating Guide

Proper Disposal of Pentachloroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of pentachloroaniline (CAS No. 527-20-8), a toxic chlorinated aniline (B41778). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This substance must be managed as a hazardous waste from the point of generation through final disposal.

I. Immediate Safety and Hazard Information

This compound is a highly toxic compound with the following hazard classifications:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.

Immediate medical attention is required in case of exposure.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.
Eye Protection Chemical safety goggles with side shields or a full-face shield, compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.
Body Protection A laboratory coat or a chemical-resistant suit to prevent skin contact.
Respiratory Protection If there is a risk of inhaling dust or if handling outside of a certified chemical fume hood, a full-face particle respirator (e.g., N99 or P2) should be used.

III. Step-by-Step Disposal and Waste Management Protocol

The following is a step-by-step guide for the safe segregation, collection, and preparation of this compound waste for disposal.

A. Waste Segregation and Container Selection

  • Designate a Waste Stream: this compound waste must be segregated as a distinct hazardous waste stream. Do not mix it with other chemical wastes unless they are known to be compatible.

  • Select a Compatible Container:

    • Use a UN-approved, leak-proof container with a screw-on cap that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • The original manufacturer's container is an excellent option for waste collection.

    • Ensure the container is in good condition, free from cracks or residues on the exterior.

  • Incompatible Materials: To prevent dangerous chemical reactions, do not mix this compound waste with the following substances:

    • Acids

    • Strong oxidizing agents

    • Acid chlorides

B. Waste Collection and Labeling

  • Solid Waste Collection:

    • Carefully transfer solid this compound waste into the designated waste container using a dedicated scoop or spatula.

    • For grossly contaminated lab supplies (e.g., absorbent paper, gloves), double-bag them in clear plastic bags before placing them in the final hazardous waste container.

  • Labeling:

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste

      • The date when waste was first added to the container

      • The name and contact information of the generating laboratory or personnel

C. Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed and labeled waste container in a designated, secure, and well-ventilated SAA that is near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Segregation in Storage: Ensure the this compound waste container is stored separately from incompatible materials, particularly acids and strong oxidizers.

D. Arranging for Professional Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Information: Be prepared to provide all necessary information from the hazardous waste label.

  • EPA Hazardous Waste Code: While a specific waste code for this compound is not explicitly defined in all public documentation, it is likely to be classified based on its toxicity. Wastes from aniline production can carry codes such as K083, K103, and K104.[1][2] However, the definitive determination must be made by a qualified EHS professional. Consult your EHS department for the appropriate EPA waste code to ensure full regulatory compliance.

Caption: Logical workflow for the proper disposal of this compound waste.

IV. Decontamination Procedures

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

A. Decontamination of Laboratory Equipment

  • Initial Cleaning: Carefully remove any visible solid residues. This can be done with a dedicated spatula or by rinsing with a suitable solvent.

  • Solvent Rinse: Rinse the equipment with a solvent in which this compound is soluble, such as acetonitrile (B52724) or acetone.[3][4] Collect the rinsate as hazardous waste.

  • Detergent Wash: Wash the equipment with warm, soapy water or a laboratory-grade detergent.[5]

  • Final Rinse: Rinse the equipment thoroughly with water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

B. Decontamination of Surfaces (e.g., Benchtops, Fume Hoods)

  • Containment: If a spill occurs, cover the area with an absorbent material to prevent it from spreading.

  • Wipe Down: Using a cloth or paper towels soaked in a suitable solvent (e.g., acetone), wipe the contaminated area. Place the used cleaning materials into a sealed bag for disposal as hazardous waste.

  • Detergent Wash: Clean the surface with a laboratory detergent solution.

  • Final Rinse: Wipe the surface with a clean, damp cloth.

C. Decontamination of Empty Containers

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone) before it can be considered for disposal as non-hazardous waste.[6]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[6]

  • Deface Label: Completely remove or deface the original label.

  • Final Disposal: After triple rinsing and label removal, the container may be disposed of in the appropriate glass or plastic recycling bin, or as regular solid waste, in accordance with your institution's policies.

DecontaminationWorkflow cluster_equipment Equipment Decontamination cluster_surface Surface Decontamination A 1. Remove Solid Residue B 2. Solvent Rinse (e.g., Acetone) A->B C 3. Detergent Wash B->C D 4. Final Water Rinse C->D E 5. Air Dry D->E F 1. Contain Spill (Absorbent Material) G 2. Solvent Wipe F->G H 3. Detergent Wash G->H I 4. Final Wipe (Damp Cloth) H->I

Caption: Experimental workflow for decontaminating equipment and surfaces.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentachloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the handling and disposal of Pentachloroaniline, a compound demanding rigorous safety protocols. Adherence to these procedures is critical for ensuring the well-being of laboratory personnel and the protection of the environment.

This compound is classified as a highly toxic substance. It is fatal if inhaled, toxic if it comes into contact with the skin, and toxic if swallowed[1][2]. Prolonged or repeated exposure may cause damage to organs[1][2]. This document outlines the necessary personal protective equipment (PPE), detailed handling procedures, and compliant disposal methods to mitigate these risks.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE, which should be donned before any handling of the substance begins.

Body Part Required Protection Standard/Specification
Hands Chemical-resistant, impervious glovesFollow manufacturer's specifications for breakthrough time
Eyes/Face Chemical safety goggles or a full-face shieldOSHA 29 CFR 1910.133 or European Standard EN166[3]
Body Protective clothing to prevent skin exposure---
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorFollow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149[3]

Always inspect PPE for integrity before each use. Do not use degraded equipment[4].

Operational Plan: From Handling to Disposal

A systematic workflow is crucial for safely managing this compound in a laboratory setting. The following step-by-step procedures must be followed.

1. Engineering Controls and Preparation:

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3].

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[3].

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling Procedures:

  • Wear all required PPE as specified in the table above.

  • Avoid the formation of dust when handling the solid form of this compound[3].

  • Do not eat, drink, or smoke in the area where this compound is being handled or stored[2].

  • Wash hands, face, and any exposed skin thoroughly after handling the substance[2].

3. In Case of Exposure or Spill:

  • Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention[2][5]. If the person is not breathing, provide artificial respiration[2].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[2][5].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][5].

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material and place it in a suitable, labeled container for disposal[1]. Prevent the spill from entering drains or waterways[1].

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2][6].

  • The storage area should be locked to restrict access[1][2].

5. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the substance and its container at an approved waste disposal facility[2].

  • Follow all local, regional, national, and international regulations for hazardous waste disposal[1][3]. Never pour this compound down the drain or dispose of it with regular laboratory trash[7].

Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps for safely managing this compound in the laboratory.

Pentachloroaniline_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don PPE handle_chem Handle this compound prep_ppe->handle_chem prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->handle_chem decon Decontaminate Work Area handle_chem->decon dispose_waste Dispose of Hazardous Waste handle_chem->dispose_waste Waste Generation doff_ppe Doff & Dispose of PPE decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.